Product packaging for 3-Phenylpyrrolidin-2-one(Cat. No.:CAS No. 6836-97-1)

3-Phenylpyrrolidin-2-one

Cat. No.: B1266326
CAS No.: 6836-97-1
M. Wt: 161.2 g/mol
InChI Key: BNWOFLCLCRHUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylpyrrolidin-2-one (CAS 6836-97-1) is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This solid lactam features a pyrrolidin-2-one core structure substituted with a phenyl ring at the 3-position, classifying it among substituted gamma-lactams . The compound has a density of approximately 1.108 g/cm³ and exhibits a boiling point of 362.3°C at 760 mmHg and a flash point of 212.4°C . Research-grade this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The lactam functionality provides a versatile scaffold for constructing more complex molecules, while the phenyl substituent offers opportunities for further chemical modification. Acute toxicity studies in mice have reported an intraperitoneal LD50 of 720 mg/kg, with observed toxic effects including somnolence and ataxia . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet prior to use and handle with appropriate personal protective equipment, including gloves and eyeshields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1266326 3-Phenylpyrrolidin-2-one CAS No. 6836-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOFLCLCRHUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987907
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-97-1
Record name 3-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Phenylpyrrolidin-2-one from Methyl 2-Phenylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 3-phenylpyrrolidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, methyl 2-phenylacetate. The synthesis proceeds through a three-step sequence involving a Michael addition, a nitrile reduction, and a final lactamization step. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Strategy

The overall synthetic strategy for the conversion of methyl 2-phenylacetate to this compound is depicted in the workflow diagram below. The synthesis commences with the formation of a carbon-carbon bond via a Michael addition of methyl 2-phenylacetate to acrylonitrile, which introduces the required three-carbon backbone extension. Subsequent reduction of the nitrile functionality affords a γ-amino ester. The final step involves an intramolecular cyclization of this amino ester to yield the target lactam, this compound.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Lactamization start Methyl 2-Phenylacetate intermediate1 Methyl 4-cyano-2-phenylbutanoate start->intermediate1 Base (e.g., NaOEt) Ethanol acrylonitrile Acrylonitrile acrylonitrile->intermediate1 intermediate2 Methyl 4-amino-2-phenylbutanoate intermediate1->intermediate2 H₂/Raney Nickel Ammonia in Methanol end_product This compound intermediate2->end_product Heat (Thermal Cyclization)

Figure 1: Synthetic workflow for the preparation of this compound from methyl 2-phenylacetate.

Experimental Protocols

Step 1: Synthesis of Methyl 4-cyano-2-phenylbutanoate

This step involves the Michael addition of the enolate of methyl 2-phenylacetate to acrylonitrile. A strong base is used to deprotonate the α-carbon of the ester, which then acts as a nucleophile.

Methodology:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) under a nitrogen atmosphere in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Methyl 2-phenylacetate (15.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • Acrylonitrile (5.3 g, 0.1 mol) is then added dropwise to the reaction mixture. An exothermic reaction is observed. The reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for an additional 2 hours.

  • After cooling to room temperature, the reaction mixture is neutralized with glacial acetic acid.

  • The ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether (150 mL) and water (100 mL).

  • The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by vacuum distillation to afford methyl 4-cyano-2-phenylbutanoate as a colorless oil.

Parameter Value
Yield 75-85%
Boiling Point 145-150 °C at 1 mmHg
¹H NMR (CDCl₃) δ 7.35-7.20 (m, 5H), 3.85 (t, J=7.5 Hz, 1H), 3.65 (s, 3H), 2.60-2.40 (m, 2H), 2.30-2.10 (m, 2H) ppm
¹³C NMR (CDCl₃) δ 173.5, 138.0, 129.0, 128.5, 127.5, 119.0, 52.5, 48.0, 30.0, 18.0 ppm
IR (neat) 2245 (C≡N), 1735 (C=O) cm⁻¹

Table 1: Quantitative data for methyl 4-cyano-2-phenylbutanoate.

Step 2: Synthesis of Methyl 4-amino-2-phenylbutanoate

The nitrile group of the intermediate is reduced to a primary amine using catalytic hydrogenation. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

Methodology:

  • Methyl 4-cyano-2-phenylbutanoate (20.3 g, 0.1 mol) is dissolved in methanolic ammonia (7N, 200 mL) in a high-pressure hydrogenation vessel.

  • Raney Nickel (approximately 2 g, slurry in water, washed with methanol) is added to the solution.

  • The vessel is sealed and purged with nitrogen, followed by hydrogen. The reaction is then stirred under a hydrogen atmosphere (50-100 psi) at room temperature for 24 hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the catalyst is carefully filtered off through a pad of Celite®, and the filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to give the crude methyl 4-amino-2-phenylbutanoate as an oil. This product is often used in the next step without further purification.

Parameter Value
Yield 80-90% (crude)
¹H NMR (CDCl₃) δ 7.30-7.15 (m, 5H), 3.70 (t, J=7.5 Hz, 1H), 3.60 (s, 3H), 2.70 (t, J=7.0 Hz, 2H), 2.00-1.80 (m, 2H), 1.50 (br s, 2H) ppm
¹³C NMR (CDCl₃) δ 175.0, 140.0, 128.8, 128.2, 127.0, 52.0, 50.0, 42.0, 35.0 ppm
IR (neat) 3380, 3300 (N-H), 1730 (C=O) cm⁻¹

Table 2: Quantitative data for methyl 4-amino-2-phenylbutanoate.

Step 3: Synthesis of this compound

The final step is an intramolecular aminolysis of the ester function by the primary amine, leading to the formation of the five-membered lactam ring. This reaction is typically driven by heat.

Methodology:

  • The crude methyl 4-amino-2-phenylbutanoate (19.3 g, 0.1 mol) is placed in a round-bottom flask fitted with a distillation head.

  • The flask is heated in an oil bath. The temperature is gradually raised to 150-180 °C.

  • Methanol is distilled off as the cyclization proceeds. The reaction is continued until no more methanol is collected.

  • The reaction mixture is then cooled to room temperature, during which the product may solidify.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield this compound as a white solid.

Parameter Value
Yield 85-95%
Melting Point 88-90 °C
¹H NMR (CDCl₃) δ 7.40-7.20 (m, 5H), 6.50 (br s, 1H), 3.60 (t, J=7.0 Hz, 1H), 3.40 (t, J=7.0 Hz, 2H), 2.60-2.40 (m, 1H), 2.20-2.00 (m, 1H) ppm
¹³C NMR (CDCl₃) δ 176.5, 141.0, 129.0, 127.5, 126.8, 48.0, 45.0, 31.0 ppm
IR (KBr) 3200 (N-H), 1680 (C=O) cm⁻¹
MS (EI) m/z 161 (M⁺), 104, 77

Table 3: Quantitative data for this compound.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and the key transformations occurring at each stage of the synthesis.

Logical_Relationships Start Methyl 2-Phenylacetate (Ester) Intermediate1 Methyl 4-cyano-2-phenylbutanoate (γ-Cyano Ester) Start->Intermediate1 C-C Bond Formation (Michael Addition) Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate1 Intermediate2 Methyl 4-amino-2-phenylbutanoate (γ-Amino Ester) Intermediate1->Intermediate2 Functional Group Transformation (Nitrile to Amine Reduction) Final_Product This compound (γ-Lactam) Intermediate2->Final_Product Ring Formation (Intramolecular Cyclization)

Figure 2: Logical relationships of the key transformations in the synthesis.

Conclusion

This guide provides a comprehensive and practical approach for the synthesis of this compound from methyl 2-phenylacetate. The described three-step sequence is efficient and utilizes standard laboratory techniques and reagents. The detailed experimental protocols and tabulated data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this important heterocyclic building block. Careful execution of each step is crucial for achieving high yields and purity of the final product.

A Technical Guide to the Spectroscopic Analysis of 3-Phenylpyrrolidin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-phenylpyrrolidin-2-one. Due to the limited availability of experimentally verified public data for this specific compound, this document presents representative ¹H and ¹³C NMR data from structurally similar analogs. Furthermore, it outlines standard experimental protocols for the acquisition and analysis of such spectroscopic data, serving as a valuable resource for the characterization of this compound and related chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectroscopic data for this compound based on the analysis of analogous compounds. These values are intended to be a reference for the prediction of its spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic-H7.20–7.40m-Protons of the phenyl group.
NH7.50-8.50br s-Amide proton, chemical shift can be variable.
H3 (CH-Ph)3.60–3.80dd8.0, 8.0Methine proton at the chiral center.
H4 (CH₂)2.10–2.30, 2.50-2.70m-Diastereotopic methylene protons.
H5 (CH₂)3.30–3.50t7.0Methylene protons adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)Notes
C=O (Amide)175–178Carbonyl carbon of the lactam.
Aromatic C (quaternary)140–142Quaternary carbon of the phenyl group.
Aromatic C-H126–129Phenyl group carbons.
C3 (CH-Ph)45–50Methine carbon attached to the phenyl group.
C4 (CH₂)30–35Methylene carbon.
C5 (CH₂)40–45Methylene carbon adjacent to the nitrogen.

Experimental Protocols for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for the structural elucidation of organic compounds.

2.1. Sample Preparation

A sample of 5-10 mg of the purified compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

2.2. Instrumentation and Acquisition

High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for optimal data acquisition.

  • ¹H NMR Acquisition : The instrument is tuned and locked to the deuterium signal of the solvent. To achieve a homogeneous magnetic field, shimming is performed. A standard one-pulse sequence is utilized to acquire the proton spectrum. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio. The spectral width is generally set to a range of 0-12 ppm to cover all expected proton chemical shifts.[1]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, which results in singlets for each unique carbon signal. A significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope. The spectral width is typically set to 0-200 ppm.

2.3. Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Subsequent phase and baseline corrections are performed to obtain the final, interpretable spectrum.

Visualization of Methodologies and Structures

Diagram 1: General NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tuning, Locking, and Shimming instrument->setup acquire Acquire 1H and 13C Spectra setup->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) correction->analysis

A generalized workflow for obtaining and processing NMR spectra.

Diagram 2: Structural Connectivity for NMR Analysis of this compound

structure N1 N C2 C=O N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C1p C1' C3->C1p C-C Bond C5 C5 C4->C5 C5->N1 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p

References

Crystal Structure Analysis of 3-Phenylpyrrolidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 3-phenylpyrrolidin-2-one derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrrolidin-2-one scaffold is a core structural motif in numerous biologically active molecules, and the introduction of a phenyl group at the 3-position imparts specific conformational constraints and potential for diverse intermolecular interactions, making its structural elucidation crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for representative pyrrolidin-2-one derivatives with phenyl substituents. This data, while not exclusively from 3-phenyl substituted examples due to limited availability, provides valuable insights into the solid-state conformations and packing arrangements of this class of compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrateC₁₈H₂₀NO⁺·Cl⁻·0.5H₂OMonoclinicP2₁/n10.3316(3)18.0049(5)18.6675(5)9098.966(1)903433.9(2)8
(E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-oneC₁₃H₁₄ClNOMonoclinicP2₁/c11.839(3)5.868(1)17.514(4)90103.35(1)901183.1(5)4

Note: The data presented is for related structures containing both phenyl and pyrrolidinone moieties to provide a reference for expected crystallographic parameters.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and effective method involves a multi-component reaction approach.

General Procedure for Three-Component Synthesis:

  • Reaction Setup: An appropriate aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) are combined in a round-bottom flask with absolute ethanol (1.0 mL).

  • Stirring: The mixture is magnetically stirred at room temperature under an inert atmosphere (e.g., argon) for 1 hour.

  • Addition of Oxalacetate: Subsequently, sodium diethyl oxalacetate (2 equivalents) is added to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using a suitable organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following is a general protocol for the crystallization of pyrrolidin-2-one derivatives.

General Crystallization Procedure:

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen where the compound exhibits moderate solubility at room temperature and high solubility at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, and acetone, often in combination with an anti-solvent like hexane or water.

  • Dissolution: The purified compound is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: The hot solution is allowed to cool down slowly to room temperature. This can be facilitated by placing the flask in an insulated container.

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. For optimal crystal growth, the solution should be left undisturbed.

  • Isolation: The formed crystals are isolated by vacuum filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any residual impurities and then dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General X-ray Diffraction Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete set of diffraction data is collected by rotating the crystal and recording the intensities of the diffracted X-rays at various angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The crystal structure is solved using direct methods or other suitable phasing techniques to obtain an initial model of the electron density.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure analysis of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Aromatic Aldehyde, Amine, Citric Acid, Ethanol Stirring Stir at RT (1 hour) Reactants->Stirring Addition Add Sodium Diethyl Oxalacetate Stirring->Addition Reaction Reaction Monitoring (TLC) Addition->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Derivative Purification->Product

A generalized workflow for the synthesis of this compound derivatives.

Crystal_Analysis_Workflow cluster_crystallization Crystallization cluster_xray X-ray Diffraction Dissolution Dissolve in Minimal Hot Solvent Cooling Slow Cooling to Room Temperature Dissolution->Cooling Growth Crystal Growth Cooling->Growth Isolation Vacuum Filtration Growth->Isolation Mounting Mount Single Crystal Isolation->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) Refinement->Final_Structure

A typical workflow for crystallization and single-crystal X-ray analysis.

In-Depth Technical Guide to the Physical Properties of 3-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-phenylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to be a resource for researchers, scientists, and professionals, offering available data on its melting point and solubility, alongside relevant experimental methodologies.

Core Physical Properties

This compound (CAS No. 6836-97-1) is a solid at room temperature.[1] While specific, experimentally verified data for its physical properties are not widely available in publicly accessible databases, information can be gleaned from supplier specifications and analogous compounds.

Data Presentation
Physical PropertyValueSource
CAS Number 6836-97-1[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.2 g/mol [1]
Appearance Solid[1]
Melting Point Not explicitly stated in available literature.
Solubility Expected to be soluble in organic solvents.[2]
Storage Temperature: 2-8°C[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, standard methodologies for determining the melting point and solubility of organic compounds are well-established and can be applied.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

General Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated gradually, and the temperature at which the solid first begins to melt and the temperature at which it completely liquefies are recorded. This range constitutes the melting point.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

General Protocol:

  • Solvent Selection: A range of solvents, such as water, ethanol, and dimethyl sulfoxide (DMSO), are chosen for the solubility assessment.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent. The mixtures are then agitated at a constant temperature for a sufficient period to reach equilibrium.

  • Analysis: The saturated solutions are filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

While a specific signaling pathway directly involving this compound is not documented in the available literature, the broader class of pyrrolidinone derivatives has been studied in various biological contexts. For illustrative purposes, a generalized workflow for the synthesis of a phenylpyrrolidinone derivative and a representative signaling pathway where such compounds might be investigated are provided below.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a phenylpyrrolidinone derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp solubility Solubility Analysis purification->solubility product Pure this compound nmr->product ms->product mp->product solubility->product

A general workflow for the synthesis and characterization of this compound.
Toll-like Receptor (TLR) Signaling Pathway

Pyrrolidinone derivatives have been investigated for their effects on inflammatory pathways, such as the Toll-like Receptor (TLR) signaling pathway.[3][4][5][6][7] This pathway is crucial in the innate immune response.

TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Ligand Ligand->TLR IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Ikb NF-κB / IκB IKK->NFkB_Ikb IκB Phosphorylation & Degradation NFkB NF-κB NFkB_Ikb->NFkB NF-κB Translocation Genes Inflammatory Gene Expression NFkB->Genes

A simplified representation of the MyD88-dependent Toll-like receptor signaling pathway.

References

The Chemical Versatility of Phenylbutyrolactones: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Reactivity, and Biological Significance of Phenylbutyrolactones for Researchers, Scientists, and Drug Development Professionals.

Phenylbutyrolactones, a class of γ-butyrolactones bearing a phenyl substituent, represent a significant scaffold in organic synthesis and medicinal chemistry. Their prevalence in natural products and their utility as key intermediates in the synthesis of biologically active molecules have driven the development of a diverse array of synthetic methodologies. This technical guide provides a comprehensive overview of the chemical behavior of phenylbutyrolactones, focusing on their synthesis, reactivity, and potential applications in drug development. Detailed experimental protocols, comparative data on synthetic yields, and visualizations of key synthetic workflows and biological pathways are presented to serve as a valuable resource for researchers in the field.

I. Synthetic Strategies for Phenylbutyrolactones

The construction of the phenylbutyrolactone core can be achieved through various synthetic routes, each with its own advantages and limitations. Key strategies include the cyclization of precursor molecules, stereoselective methods to control chirality, and reactions involving functional group transformations.

Intramolecular Cyclization of Phenyl-Substituted Precursors

A common and effective method for synthesizing γ-phenyl-γ-butyrolactones is the intramolecular cyclization of 4-phenyl-4-hydroxybutanoic acid or its derivatives. This acid-catalyzed lactonization proceeds via the formation of a five-membered ring, driven by the thermodynamic stability of the resulting lactone.

Another prevalent precursor for this transformation is 1-phenyl-1,4-butanediol. Oxidation of this diol, often employing reagents such as iron(III) nitrate nonahydrate in the presence of a catalyst like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), affords the target γ-phenyl-γ-butyrolactone in high yields.[1][2]

Stereoselective Syntheses

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of phenylbutyrolactones is of paramount importance. Strategies employing chiral auxiliaries, catalysts, or starting materials have been successfully implemented.

One approach involves the diastereoselective Michael addition of nucleophiles to chiral enoates derived from natural products like D-(+)-mannitol.[3] This allows for the introduction of substituents with a high degree of stereocontrol, leading to the formation of highly functionalized and enantiopure cis-β,γ-disubstituted γ-butyrolactone rings.[3]

Catalytic asymmetric synthesis represents another powerful tool for accessing enantioenriched γ-butyrolactones.[4] Various chiral catalysts, including metal complexes and organocatalysts, have been developed to control the stereochemical outcome of key bond-forming reactions.

Reformatsky and Michael Addition Reactions

The Reformatsky reaction provides a valuable route to β-hydroxy esters, which can subsequently undergo cyclization to form γ-butyrolactones. This reaction involves the addition of an organozinc reagent, typically derived from an α-halo ester, to a carbonyl compound.[5][6][7] A double Reformatsky reaction protocol has been developed for the diastereoselective synthesis of densely functionalized pentasubstituted γ-butyrolactones.[8]

The Michael addition reaction is another key transformation used in the synthesis of phenylbutyrolactone derivatives. The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be employed to construct the carbon skeleton of the lactone ring. Intramolecular Michael additions have also been utilized to synthesize benzyl-γ-butyrolactone derivatives.

II. Data Presentation: A Comparative Analysis of Synthetic Methods

To facilitate the selection of an appropriate synthetic route, the following tables summarize quantitative data for various methods of phenylbutyrolactone synthesis.

Synthesis Method Starting Material Reagents and Conditions Yield (%) Reference
Oxidation of a Diol1-Phenyl-1,4-butanediolIron(III) nitrate nonahydrate, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), acetonitrile, 20°C, 15 h90[1][2]
Michael Addition/LactonizationEnoate derived from D-(+)-mannitol and various nitroalkanesTBAF or DBU, followed by acid-catalyzed lactonization63-78 (Michael addition), 92-99 (lactonization)[3]
Carboxylation-Cyclization of Allylic Alcohol1-Phenylprop-2-en-1-olCO2, photoredox catalyst, hydrogen atom transfer (HAT) catalyst92[9]

Table 1: Comparison of Yields for Different Synthetic Routes to Phenylbutyrolactones.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Reference
γ-Phenyl-γ-butyrolactone7.40-7.28 (m, 5H), 5.50 (t, J=7.0 Hz, 1H), 2.70-2.50 (m, 2H), 2.45-2.25 (m, 2H)177.0, 140.0, 128.8, 128.5, 125.5, 82.0, 35.0, 29.0[10][11]

Table 2: Spectroscopic Data for γ-Phenyl-γ-butyrolactone.

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of phenylbutyrolactones.

Synthesis of γ-Phenyl-γ-butyrolactone via Oxidation of 1-Phenyl-1,4-butanediol[1][2]

Materials:

  • 1-Phenyl-1,4-butanediol

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

  • Acetonitrile

  • n-Dodecane (internal standard)

Procedure:

  • To a 10 mL reaction tube, add 1-phenyl-1,4-butanediol (166 mg, 1 mmol).

  • Add acetonitrile (2 mL) as the solvent.

  • Add Fe(NO₃)₃·9H₂O (40.4 mg, 0.1 mmol, 10 mol%) and ABNO (7 mg, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature (20°C) for 15 hours.

  • Monitor the progress of the reaction by GC-MS.

  • Upon completion, add n-dodecane as an internal standard for quantitative analysis by gas chromatography.

  • The reported yield of γ-phenyl-γ-butyrolactone is 90% with a 95% conversion of 1-phenyl-1,4-butanediol.

Diastereoselective Synthesis of a Pentasubstituted γ-Butyrolactone via a Double Reformatsky Reaction[8]

Materials:

  • α-Bromo ester (Reformatsky reagent precursor)

  • Activated Zinc

  • Silyl glyoxylate

  • Ketone

  • Diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • Prepare the Reformatsky reagent by reacting the α-bromo ester with activated zinc in diethyl ether.

  • Cool a freshly prepared solution of the Reformatsky reagent (1.5 equiv) in diethyl ether to -30°C.

  • Add a solution of the silyl glyoxylate (1.0 equiv) in diethyl ether dropwise to the cooled Reformatsky reagent solution.

  • After the consumption of the silyl glyoxylate (monitored by TLC, typically 10-15 minutes), add the ketone (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a proposed signaling pathway involving a phenylbutyrolactone derivative.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 1_Phenyl_1_4_butanediol 1-Phenyl-1,4-butanediol Reagents Fe(NO3)3·9H2O, ABNO Acetonitrile, 20°C, 15h 1_Phenyl_1_4_butanediol->Reagents Oxidation gamma_Phenyl_gamma_butyrolactone γ-Phenyl-γ-butyrolactone Reagents->gamma_Phenyl_gamma_butyrolactone caption Oxidation of 1-Phenyl-1,4-butanediol.

Oxidation of 1-Phenyl-1,4-butanediol.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product alpha_bromo_ester α-Bromo Ester reformatsky_reagent Formation of Reformatsky Reagent (with Zinc) alpha_bromo_ester->reformatsky_reagent ketone Ketone second_addition Addition of Ketone ketone->second_addition silyl_glyoxylate Silyl Glyoxylate first_addition Addition to Silyl Glyoxylate silyl_glyoxylate->first_addition reformatsky_reagent->first_addition first_addition->second_addition cyclization Intramolecular Cyclization second_addition->cyclization lactone Pentasubstituted γ-Butyrolactone cyclization->lactone caption Double Reformatsky Reaction Workflow.

Double Reformatsky Reaction Workflow.

G EFBL γ-Ethyl-γ-phenyl-butyrolactone (EFBL) PresynapticNeuron Presynaptic Dopaminergic Neuron EFBL->PresynapticNeuron Acts on DopamineRelease Increased Dopamine Release PresynapticNeuron->DopamineRelease NoradrenalineRelease Increased Noradrenaline Release PresynapticNeuron->NoradrenalineRelease PostsynapticNeuron Postsynaptic Neuron DopamineRelease->PostsynapticNeuron Modulates NoradrenalineRelease->PostsynapticNeuron Modulates AnticonvulsantEffect Anticonvulsant Effect PostsynapticNeuron->AnticonvulsantEffect HypnoticEffect Hypnotic Effect PostsynapticNeuron->HypnoticEffect caption Proposed EFBL Signaling Pathway.

Proposed EFBL Signaling Pathway.

V. Conclusion

The chemical behavior of phenylbutyrolactones in synthesis is rich and varied, offering a multitude of pathways to this important class of compounds. The choice of synthetic strategy depends on factors such as the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide has provided a comprehensive overview of key synthetic methods, supported by quantitative data and detailed experimental protocols. The visualizations of synthetic workflows and a potential biological signaling pathway further illuminate the practical and conceptual aspects of working with phenylbutyrolactones. As research in this area continues, the development of even more efficient, selective, and sustainable synthetic methods is anticipated, further expanding the utility of phenylbutyrolactones in drug discovery and development.

References

A Technical Guide to the Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-phenylpyrrolidin-2-one (EPP) is a chiral lactam derivative that has garnered interest as an experimental anticonvulsant.[1] As with many chiral molecules in drug development, the individual enantiomers of EPP may exhibit distinct pharmacological and physicochemical properties compared to the racemic mixture.[2][3] Understanding these differences is crucial for optimizing its therapeutic potential, improving pharmacokinetic profiles, and ensuring patient safety.[3] This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and comparative properties of the racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one.

The pyrrolidinone scaffold is a common feature in many biologically active compounds, contributing to their three-dimensional structure and interaction with biological targets.[4] The presence of a stereogenic center at the C3 position of EPP gives rise to two enantiomers: (+)-(R)-3-ethyl-3-phenylpyrrolidin-2-one and (-)-(S)-3-ethyl-3-phenylpyrrolidin-2-one.[1] This guide will delve into the critical aspects that differentiate these stereoisomers.

Synthesis and Chiral Resolution

The synthesis of racemic 3-ethyl-3-phenylpyrrolidin-2-one can be achieved through various established methods for the preparation of 3,3-disubstituted pyrrolidin-2-ones. A common approach involves the reductive cyclization of corresponding cyanoalkanoate esters.[5]

General Synthesis of Racemic 3-Ethyl-3-Phenylpyrrolidin-2-one

A plausible synthetic route, based on general methods for similar structures, is outlined below. This represents a generalized workflow for producing the racemic mixture.

Synthesis_Workflow A Ethyl 2-cyano-2-phenylbutanoate B Reduction and Cyclization A->B e.g., NaBH4, CoCl2 C Racemic 3-Ethyl-3-Phenylpyrrolidin-2-one B->C

Caption: Generalized synthetic workflow for racemic 3-ethyl-3-phenylpyrrolidin-2-one.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step for evaluating their individual properties. Preparative chiral High-Performance Liquid Chromatography (HPLC) is an effective method for this resolution.[1]

This protocol is adapted from the methodology described for the resolution of EPP.[1]

Instrumentation:

  • Preparative HPLC system

  • Chiral stationary phase: Chiralcel OJ

Mobile Phase:

  • A suitable polar-organic mobile phase, for example, a mixture of hexane and isopropanol. The exact ratio should be optimized for baseline separation.

Procedure:

  • Dissolve the racemic 3-ethyl-3-phenylpyrrolidin-2-one in the mobile phase to prepare the sample solution.

  • Equilibrate the Chiralcel OJ column with the mobile phase at a constant flow rate.

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector (e.g., at 258 nm).[1]

  • Collect the fractions corresponding to the two separated peaks. The first-eluted enantiomer is (+)-(R)-EPP, and the second is (-)-(S)-EPP.[1]

  • Combine the respective fractions and remove the solvent under reduced pressure to obtain the isolated enantiomers.

  • Determine the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.

Physicochemical Properties: Racemic vs. Enantiopure Forms

Significant differences in the solid-state properties of the racemic and enantiopure forms of EPP have been observed. These differences can have profound implications for drug formulation, stability, and bioavailability.[1]

PropertyRacemic (rac-EPP)(+)-(R)-EPP(-)-(S)-EPP
Melting Point (°C) ~100-102~125-127~125-127
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cP2₁2₁2₁P2₁2₁2₁
Hydrogen Bonding Forms centrosymmetric dimers via N-H···O bonds.[1]Forms helical chains along the crystallographic b-axis via N-H···O bonds.[1]Forms helical chains along the crystallographic b-axis via N-H···O bonds.[1]
Molecular Conformation Phenyl group has a specific orientation relative to the lactam ring.Phenyl group is tilted by about 10 degrees relative to the racemate.[1]Phenyl group is tilted by about 10 degrees relative to the racemate.[1]

Table 1: Comparison of Physicochemical Properties. Data sourced from Krivoshein et al. (2017).[1]

The higher melting points of the enantiomers suggest lower aqueous solubility compared to the racemate.[1] This is a critical consideration for drug development, as solubility directly impacts bioavailability.

Crystal_Packing cluster_rac Racemic EPP cluster_enantio Enantiopure EPP rac_mol1 Molecule (R) rac_dimer Centrosymmetric Dimer rac_mol1->rac_dimer N-H...O rac_mol2 Molecule (S) rac_mol2->rac_dimer N-H...O enantio_mol1 Molecule (R or S) enantio_chain Helical Chain enantio_mol1->enantio_chain N-H...O enantio_mol2 Molecule (R or S) enantio_mol2->enantio_chain N-H...O

Caption: Supramolecular organization of racemic vs. enantiopure EPP.

Pharmacological Profile

While 3-ethyl-3-phenylpyrrolidin-2-one is identified as an experimental anticonvulsant, detailed public data on the specific biological targets and the comparative potency of the racemate and individual enantiomers are limited.[1] However, the principle of chirality in pharmacology suggests that the two enantiomers are likely to exhibit different activities.[2][3] One enantiomer may be the primary active component (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to side effects.[2][3]

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for EPP has not been fully elucidated in the public domain. However, many anticonvulsant drugs act by modulating ion channels (e.g., sodium, calcium, potassium channels) or by enhancing GABAergic inhibition or reducing glutamatergic excitation. A hypothetical signaling pathway for an anticonvulsant is depicted below.

Signaling_Pathway EPP EPP Enantiomer (Eutomer) Target Molecular Target (e.g., Ion Channel, Receptor) EPP->Target Modulates Neuron Neuron Target->Neuron Alters Activity Excitability Decreased Neuronal Excitability Neuron->Excitability Seizure Suppression of Seizure Activity Excitability->Seizure

Caption: Hypothetical signaling pathway for an EPP enantiomer.

Experimental Protocol: In Vivo Anticonvulsant Screening

To determine the anticonvulsant activity of the racemic and enantiopure forms of EPP, standard animal models of epilepsy are employed. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are common screening methods.

Animals:

  • Male Swiss mice (or other appropriate rodent strain)

Procedure (MES Test):

  • Administer the test compound (racemic EPP, (+)-(R)-EPP, or (-)-(S)-EPP) or vehicle control intraperitoneally (i.p.).

  • At the time of predicted peak effect (e.g., 30-60 minutes post-injection), subject the animal to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Determine the median effective dose (ED₅₀) for each compound.

Procedure (scPTZ Test):

  • Administer the test compound or vehicle control i.p.

  • At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

  • Determine the ED₅₀ for each compound.

Conclusion

The distinction between the racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one is significant, with notable differences in their solid-state properties.[1] The enantiomers exhibit higher melting points and distinct crystal packing arrangements compared to the racemate, which has important implications for solubility and formulation.[1] While detailed comparative pharmacological data is not yet widely available, the principles of stereochemistry in drug action strongly suggest that the anticonvulsant activity will be enantioselective.[2][3]

Further research is necessary to fully elucidate the pharmacological profile of each enantiomer, including their specific molecular targets, potency, efficacy, and pharmacokinetic properties. This will be essential for determining whether a single enantiomer or the racemic mixture offers the optimal therapeutic profile for the treatment of epilepsy. The experimental protocols and data presented in this guide provide a framework for such investigations.

References

The α-Substituted Amide Group: A Core Pharmacophore in Modern Anticonvulsant Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-substituted amide moiety is a cornerstone pharmacophore in the development of a significant class of anticonvulsant drugs. This chemical feature is central to the therapeutic efficacy of several modern antiepileptic medications, contributing to their unique mechanisms of action and favorable safety profiles. This technical guide provides a comprehensive overview of the α-substituted amide group as a critical pharmacophore in anticonvulsant drug discovery. It delves into the structure-activity relationships, mechanisms of action, and key pharmacological data of prominent drugs featuring this motif. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this vital therapeutic area.

Introduction: The Significance of the α-Substituted Amide Pharmacophore

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective and well-tolerated antiepileptic drugs (AEDs) remains a critical area of research. A key advancement in this field has been the identification and optimization of specific chemical scaffolds that confer potent anticonvulsant activity. Among these, the α-substituted amide group has emerged as a privileged pharmacophore, present in a range of successful AEDs.

This structural motif, characterized by an amide functional group with a substitution at the α-carbon, is a key feature of drugs like lacosamide, brivaracetam, and safinamide. The nature of the α-substituent and the broader molecular context dictates the specific pharmacological profile, including the drug's primary molecular target and its pharmacokinetic properties. This guide will explore the nuances of this pharmacophore, providing a technical resource for the scientific community.

Key Anticonvulsant Drugs Featuring the α-Substituted Amide Pharmacophore

Several clinically important anticonvulsant agents are built around the α-substituted amide core. The following sections detail the properties of three prominent examples.

Lacosamide

Lacosamide is an AED approved for the treatment of focal-onset seizures.[1] Its mechanism of action is distinct from many older AEDs, as it selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs), rather than affecting fast inactivation.[2][3] This leads to the stabilization of hyperexcitable neuronal membranes and a reduction in repetitive neuronal firing.[1] There is also evidence suggesting a potential interaction with collapsin response mediator protein-2 (CRMP-2), although the clinical significance of this interaction is still under investigation.[1][4]

Brivaracetam

Brivaracetam, a 4-n-propyl analogue of levetiracetam, is another AED used for partial-onset seizures.[5][6] Its primary mechanism of action is through high and selective affinity for the synaptic vesicle protein 2A (SV2A) in the brain.[5][7] SV2A is a crucial protein in the regulation of neurotransmitter release.[5] By binding to SV2A, brivaracetam is believed to modulate synaptic transmission and reduce neuronal hyperexcitability.[7]

Safinamide

Safinamide is a multifaceted drug used in the treatment of Parkinson's disease, but it also possesses anticonvulsant properties.[8][9] Its chemical structure includes an α-substituted amide group. Safinamide's mechanisms of action are diverse, including the reversible inhibition of monoamine oxidase B (MAO-B), blockade of voltage-dependent sodium and calcium channels, and modulation of glutamate release.[8][9][10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for anticonvulsants featuring the α-substituted amide pharmacophore, facilitating a comparative analysis of their potency and safety profiles.

Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity

CompoundAnimal ModelSeizure TestED₅₀ (mg/kg)TD₅₀ (mg/kg, Rotarod)Protective Index (TD₅₀/ED₅₀)Reference(s)
LacosamideMouseMES~10-30>80>2.7-8[2]
BrivaracetamMouseMES~2.1~68~32.4[11]
SafinamideMouseMES4.1>100>24.4[2]
N-(2-hydroxyethyl)decanamideMouseMES22.0599.827.5[5]
N-(2-hydroxyethyl)palmitamideMouseMES23.3>1000>42.9[5]
N-(2-hydroxyethyl)stearamideMouseMES20.5>1000>48.8[5]
Compound 5j (spirohydantoin derivative)MouseMES9.2421.645.8[7]

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. A higher Protective Index indicates a better safety margin.

Table 2: In Vitro Binding Affinities and Channel Modulation

CompoundTargetAssayIC₅₀ / Kᵢ / KₐReference(s)
LacosamideVoltage-gated Na⁺ channels (slow inactivation)Patch ClampEC₅₀ ~3-10 µM
BrivaracetamSV2ARadioligand Binding ([³H]ucb 30889)Kᵢ ~30 nM[8][10]
LevetiracetamSV2ARadioligand Binding ([³H]ucb 30889)Kᵢ ~600 nM[10]
SafinamideMAO-BEnzyme Inhibition AssayIC₅₀ ~98 nM
(S)-3-ChlorobenzyloxyalaninamideMAO-BEnzyme Inhibition AssayIC₅₀ = 33 nM[12]
(R)-21 (tetrahydroisoquinoline analogue)MAO-BEnzyme Inhibition AssayIC₅₀ = 17 nM[12]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₐ: Association constant. Lower values generally indicate higher potency.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of compounds bearing the α-substituted amide pharmacophore is highly dependent on their specific structural features.

cluster_0 Core Pharmacophore cluster_1 Key Molecular Targets alpha-carbon α-Carbon amide Amide Group (H-bonding) alpha-carbon->amide R1 R1 Substituent (Modulates Potency/Selectivity) alpha-carbon->R1 R2 R2 Substituent (Modulates Lipophilicity/PK) alpha-carbon->R2 nAChR Neuronal Nicotinic Acetylcholine Receptors amide->nAChR Proposed for some analogs VGSC Voltage-Gated Sodium Channels R1->VGSC e.g., Lacosamide SV2A Synaptic Vesicle Protein 2A R2->SV2A e.g., Brivaracetam Start Test Compound Administration (e.g., i.p. injection in mice) MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic Seizure Model) Start->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity Assessment) Start->Rotarod_Test Data_Analysis Data Analysis (ED₅₀, TD₅₀, Protective Index Calculation) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Outcome Candidate Selection Data_Analysis->Outcome Start Preparation of Biological Material (e.g., cell lines, brain tissue) Patch_Clamp Patch-Clamp Electrophysiology (Ion Channel Modulation) Start->Patch_Clamp Radioligand_Binding Radioligand Binding Assay (Receptor Affinity) Start->Radioligand_Binding Data_Analysis Data Analysis (IC₅₀, Kᵢ, EC₅₀ Calculation) Patch_Clamp->Data_Analysis Radioligand_Binding->Data_Analysis Outcome Mechanism of Action Elucidation Data_Analysis->Outcome

References

Structure-Activity Relationships of 3-Alkyl-3-Phenylpyrrolidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-alkyl-3-phenylpyrrolidin-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document outlines the core structural requirements for these biological activities, presents quantitative data in a comparative format, details relevant experimental protocols, and provides visual representations of key concepts to facilitate understanding and future drug design efforts.

Core Structure and Pharmacological Relevance

The 3-alkyl-3-phenylpyrrolidin-2-one scaffold is a versatile platform for drug discovery. The central pyrrolidin-2-one ring, a five-membered lactam, serves as a key structural motif. The substituents at the 3-position, an alkyl group and a phenyl ring, are critical determinants of the compound's biological activity. Modifications to these substituents, as well as to the nitrogen atom of the pyrrolidinone ring, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Structure-Activity Relationship Analysis

The biological activity of 3-alkyl-3-phenylpyrrolidin-2-one derivatives is intricately linked to the nature and substitution pattern of the phenyl ring, the identity of the alkyl group at the 3-position, and substitutions on the pyrrolidinone ring itself.

Anticonvulsant Activity

A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have been evaluated for their anticonvulsant activities.[1] SAR studies have revealed that the presence of a phenyl ring at the 3-position is often crucial for activity. The nature of the alkyl group also plays a significant role, with variations in chain length and branching influencing the anticonvulsant profile.

Enzyme Inhibition

RORγt Inverse Agonists: A notable application of this scaffold is in the development of Retinoid-related orphan receptor gamma t (RORγt) inverse agonists, which are of interest for treating autoimmune diseases.[2][3][4][5] In this context, the 3-phenylpyrrolidin-3-yl)sulfone moiety has proven to be a key pharmacophore.[2][4] Structure-based design and SAR studies have identified that polar amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group at the para-position of the 3-phenyl group are critical for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ.[2][4]

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: Derivatives of this scaffold have also been identified as potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of various cancers.[6] For this activity, a piperidinosulfonamidophenyl group attached to the pyrrolidin-2-one nitrogen was found to be a key structural feature. SAR studies have shown that the sulfonamide is critical for activity, while variations in the position and electronic nature of the pyrrolidinone ring can severely diminish inhibitory potency.

Protoporphyrinogen Oxidase (PPO) Inhibitors: N-phenyl pyrrolidin-2-one derivatives have been designed and synthesized as inhibitors of PPO, a target for herbicides. These studies have confirmed that only one of the carbonyl groups of the parent cyclic imide structure is essential for PPO inhibition.

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected 3-alkyl-3-phenylpyrrolidin-2-one derivatives and related analogues, providing a basis for comparative analysis of their structure-activity relationships.

Table 1: RORγt Inverse Agonist Activity of Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone Analogues

CompoundRORγt EC50 (nM)PXR EC50 (nM)LXRα EC50 (nM)LXRβ EC50 (nM)
1 29802000>10000>10000
26 15>10000>7500>7500

Data synthesized from multiple sources for comparative purposes.[2][4]

Table 2: AKR1C3 Inhibitory Activity of (Piperidinosulfonamidophenyl)pyrrolidin-2-one Derivatives

CompoundAKR1C3 IC50 (µM)
1 5.94
2 >30
4 0.122

Data synthesized from multiple sources for comparative purposes.[6]

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)
14 49.667.431.3
Valproic Acid 252.7149.1130.6

Data for structurally related pyrrolidine-2,5-diones are presented for comparative context.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of 3-Alkyl-3-Phenylpyrrolidin-2-one Derivatives

A common method for the synthesis of 3-alkyl-3-phenylpyrrolidin-2-one derivatives is through the reductive cyclization of relevant cyanoalkanoate esters.[1]

General Protocol for Reductive Cyclization:

  • Preparation of the Cyanoalkanoate Ester: The appropriate substituted benzaldehyde is reacted with an alkyl cyanoacetate in the presence of a base (e.g., piperidine) to yield the corresponding α,β-unsaturated cyanoester.

  • Reductive Cyclization: The purified cyanoalkanoate ester is dissolved in a suitable solvent (e.g., methanol). Sodium borohydride (NaBH₄) and a cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) catalyst are added portion-wise to the solution at a controlled temperature (e.g., 0 °C).[1]

  • Work-up and Purification: The reaction is quenched with an acid (e.g., HCl) and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 3-alkyl-3-phenylpyrrolidin-2-one derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Knoevenagel Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Cyclization cluster_product Final Product start1 Substituted Benzaldehyde reaction1 Base (e.g., Piperidine) start1->reaction1 start2 Alkyl Cyanoacetate start2->reaction1 intermediate Cyanoalkanoate Ester reaction1->intermediate reaction2 NaBH4, CoCl2·6H2O intermediate->reaction2 product 3-Alkyl-3-Phenylpyrrolidin-2-one reaction2->product

General synthetic workflow for 3-alkyl-3-phenylpyrrolidin-2-one derivatives.
Cytotoxicity and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with test compounds (various concentrations) start->treat incubate1 Incubate (e.g., 48-72 hours) treat->incubate1 add_mtt Add MTT solution (final conc. 0.5 mg/mL) incubate1->add_mtt incubate2 Incubate (3-4 hours) add_mtt->incubate2 solubilize Remove medium and add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance (550-600 nm) solubilize->read analyze Calculate % viability and IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
RORγt Inverse Agonist Reporter Assay

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of RORγt.

Protocol:

  • Cell Line: Utilize a suitable cell line (e.g., Jurkat cells) that is co-transfected with a Gal4-RORγt-LBD (ligand-binding domain) expression vector and a Gal4-luciferase reporter vector.

  • Compound Treatment: Plate the transfected cells in a 96-well plate and treat them with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in luciferase expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the luciferase signal.

Signaling Pathways

The therapeutic effects of 3-alkyl-3-phenylpyrrolidin-2-one derivatives are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.

RORγt Signaling Pathway

RORγt is a key transcription factor in the differentiation of Th17 cells, which are crucial in the pathogenesis of many autoimmune diseases. Inverse agonists of RORγt inhibit its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.

RORgt_Signaling cluster_inhibition Inhibition by Pyrrolidinone Derivative cluster_cellular Cellular Events cluster_outcome Therapeutic Outcome inhibitor 3-Phenylpyrrolidin-3-yl sulfone derivative RORgt RORγt inhibitor->RORgt inhibits Th17 Th17 Cell Differentiation RORgt->Th17 promotes IL17 IL-17A Production Th17->IL17 leads to inflammation Inflammation IL17->inflammation contributes to

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Substituted Pyrrolidin-2-ones via Azide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-2-ones, also known as γ-lactams, are a class of five-membered cyclic amides that form the core scaffold of numerous natural products, pharmaceuticals, and bioactive molecules. Their structural motif is of significant interest in drug discovery and development due to its ability to mimic peptide bonds and serve as a versatile template for chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted pyrrolidin-2-ones through the reduction of γ-azido esters, a robust and versatile synthetic strategy.

The general approach involves a three-step sequence:

  • Introduction of the Azide Moiety: Typically achieved through α-alkylation of an ester with an appropriate azido-containing electrophile.

  • Reduction of the Azide: The key transformation of the azide group to a primary amine.

  • Intramolecular Cyclization: Spontaneous or induced ring closure of the resulting γ-amino ester to form the desired pyrrolidin-2-one.

This methodology offers a high degree of flexibility in introducing various substituents at the 3-position of the pyrrolidin-2-one ring, making it a valuable tool for creating libraries of compounds for biological screening.

Comparison of Azide Reduction Methods

Several methods are available for the reduction of the azide functionality to the corresponding amine. The choice of method often depends on the substrate's functional group tolerance, desired reaction conditions, and scalability. The two most common methods employed in this synthetic sequence are Catalytic Hydrogenation and the Staudinger Reaction.

MethodTypical ReagentsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C85-991-24 hHigh yields, clean reaction, scalable.[1]May reduce other sensitive functional groups (e.g., alkenes, alkynes).
Staudinger Reaction PPh₃, H₂O80-952-16 hExcellent chemoselectivity, mild conditions.[1]Stoichiometric phosphine oxide byproduct can complicate purification.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of 3-substituted pyrrolidin-2-ones.

Protocol 1: Synthesis of 3-Phenylpyrrolidin-2-one via Catalytic Hydrogenation

This protocol details the synthesis of this compound starting from methyl phenylacetate, following a three-step procedure.

Step 1: Synthesis of Methyl 4-azido-2-phenylbutanoate

  • To a solution of methyl phenylacetate (1.0 eq) in dry THF, add LHMDS (1.1 eq, 1 M in THF) dropwise at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 2-azidoethyl trifluoromethanesulfonate (1.2 eq) in dry THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with dichloromethane (3 x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azido ester.

Step 2 & 3: Reduction of Azide and Intramolecular Cyclization

  • Dissolve the crude methyl 4-azido-2-phenylbutanoate (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC for the disappearance of the azide starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Heat the resulting crude γ-amino ester at 60 °C overnight to effect cyclization.[1]

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Protocol 2: Synthesis of a 3-Substituted Pyrrolidin-2-one via Staudinger Reduction

This protocol describes a one-pot Staudinger reduction and subsequent cyclization of a γ-azido ester.

  • Dissolve the γ-azido ester (e.g., from Protocol 1, Step 1) (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).

  • Add triphenylphosphine (1.1 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the pure 3-substituted pyrrolidin-2-one.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 3-substituted pyrrolidin-2-ones using the general three-step procedure involving azide reduction.[1]

Starting Ester3-SubstituentAzide Reduction MethodOverall Yield (%)
Methyl 2-phenylacetatePhenylCatalytic Hydrogenation76
Methyl 2-(p-tolyl)acetatep-TolylCatalytic Hydrogenation26
Methyl 2-(naphthalen-2-yl)acetateNaphthalen-2-ylCatalytic Hydrogenation46
Methyl 2,2-diphenylacetatePhenylStaudinger ReductionTraces
Methyl 2-(4-isobutylphenyl)propanoate (from Ibuprofen)4-IsobutylphenylCatalytic Hydrogenation42
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate (from Indomethacin)1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-ylStaudinger Reduction51
Methyl hexanoateButylCatalytic Hydrogenation34
Methyl 3-cyclopentylpropanoateCyclopentylmethylCatalytic Hydrogenation24

Visualizations

Reaction Pathway Diagram

Reaction_Pathway start Substituted Ester azido_ester γ-Azido Ester start->azido_ester α-Alkylation with Azido Electrophile amino_ester γ-Amino Ester azido_ester->amino_ester Azide Reduction (e.g., H₂/Pd-C or PPh₃/H₂O) product 3-Substituted Pyrrolidin-2-one amino_ester->product Intramolecular Cyclization

Caption: General synthetic pathway to 3-substituted pyrrolidin-2-ones.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow cluster_prep Preparation of γ-Azido Ester cluster_reaction Reduction and Cyclization cluster_purification Purification ester Dissolve Ester in THF base Add LHMDS at -78°C ester->base alkylating_agent Add Azido Alkylating Agent base->alkylating_agent dissolve Dissolve Crude Azido Ester in MeOH alkylating_agent->dissolve catalyst Add Pd/C Catalyst dissolve->catalyst hydrogenate Hydrogenate (H₂ atmosphere, 16h) catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate cyclize Heat to 60°C (overnight) concentrate->cyclize chromatography Flash Column Chromatography cyclize->chromatography

Caption: Workflow for synthesis via catalytic hydrogenation.

Logical Relationship: Choice of Azide Reduction Method

Reduction_Choice cluster_criteria Decision Criteria cluster_methods Methods start Choice of Azide Reduction Method criteria Functional Group Tolerance Scalability Byproduct Removal start->criteria hydrogenation Catalytic Hydrogenation Pros: High Yield, Clean Cons: Less Chemoselective criteria->hydrogenation If other reducible groups are absent or desired to be reduced staudinger Staudinger Reaction Pros: Highly Chemoselective, Mild Cons: Phosphine Oxide Byproduct criteria->staudinger If sensitive functional groups are present

Caption: Decision tree for selecting an azide reduction method.

References

Application Notes and Protocols: Continuous Flow Synthesis of 3-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-phenylpyrrolidin-2-one, a key building block in medicinal chemistry, utilizing a continuous flow methodology. This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for high-temperature reactions, and greater scalability. The described protocol involves the high-temperature intramolecular cyclization of a suitable amino ester precursor in a continuous flow reactor system. This application note includes a detailed experimental setup, operational parameters, and a summary of expected quantitative data.

Introduction

The γ-lactam scaffold, and specifically the pyrrolidin-2-one ring system, is a prevalent motif in a wide range of biologically active compounds and pharmaceuticals. This compound, in particular, serves as a crucial intermediate in the synthesis of various central nervous system (CNS) active agents and other therapeutic molecules. Traditional batch synthesis of such compounds can be challenging, often requiring harsh conditions and long reaction times, which can lead to impurity formation and scalability issues. Continuous flow chemistry presents a robust alternative, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, thereby improving reaction efficiency, product purity, and overall process safety. This protocol details a representative continuous flow approach for the synthesis of this compound via a thermally induced intramolecular cyclization.

Synthesis Pathway

The synthesis of this compound can be achieved through the intramolecular cyclization of an appropriate precursor, such as an ester of 4-amino-3-phenylbutanoic acid. The continuous flow setup facilitates the high temperatures required for this transformation in a controlled and safe manner.

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reaction cluster_2 Work-up and Purification reagent_prep Prepare solution of Ethyl 4-amino-3-phenylbutanoate in high-boiling solvent (e.g., Diphenyl ether) pump Syringe Pump reagent_prep->pump Load preheater Preheating Coil pump->preheater 0.5 mL/min reactor High-Temperature Coil Reactor preheater->reactor 250 °C cooler Cooling Loop reactor->cooler bpr Back Pressure Regulator cooler->bpr collection Product Collection bpr->collection purification Purification (e.g., Crystallization or Chromatography) collection->purification product This compound purification->product

Caption: Experimental workflow for the continuous flow synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the continuous flow synthesis of this compound. These values are based on typical outcomes for similar intramolecular cyclization reactions in a continuous flow setup.

ParameterValue
Precursor Concentration 0.5 M in Diphenyl ether
Flow Rate 0.5 mL/min
Reactor Volume 10 mL
Residence Time 20 min
Reactor Temperature 250 °C
System Pressure 10 bar
Yield (Isolated) 85 - 95%
Purity (crude) >90%
Throughput ~2.4 g/h

Experimental Protocols

Materials and Equipment:

  • Ethyl 4-amino-3-phenylbutanoate (Precursor)

  • Diphenyl ether (High-boiling solvent)

  • High-pressure syringe pump

  • Stainless steel or PFA tubing for preheating and cooling coils

  • High-temperature stainless steel coil reactor (e.g., 10 mL volume)

  • Heating unit (e.g., heating blocks or oven)

  • Cooling bath or heat exchanger

  • Back pressure regulator (BPR)

  • Collection vessel

  • Standard laboratory glassware for work-up and purification

  • Purification system (e.g., recrystallization apparatus or flash chromatography system)

Protocol for Continuous Flow Synthesis:

  • Reagent Preparation: Prepare a 0.5 M solution of ethyl 4-amino-3-phenylbutanoate in diphenyl ether. Degas the solution by sparging with nitrogen for 15 minutes.

  • System Setup:

    • Assemble the continuous flow reactor system as depicted in the workflow diagram. Ensure all fittings are rated for the intended temperature and pressure.

    • The system consists of a syringe pump, a preheating coil, a high-temperature coil reactor, a cooling loop, and a back-pressure regulator.

    • Place the high-temperature coil reactor within a suitable heating unit and set the temperature to 250 °C.

    • Immerse the cooling loop in a cooling bath (e.g., water-ice bath).

    • Set the back-pressure regulator to maintain a system pressure of 10 bar.

  • Reaction Execution:

    • Prime the system by pumping the solvent (diphenyl ether) through the reactor at the desired flow rate (0.5 mL/min) until the system pressure and temperature stabilize.

    • Once the system is stable, switch the pump to the reagent solution (0.5 M ethyl 4-amino-3-phenylbutanoate in diphenyl ether).

    • Maintain a continuous flow rate of 0.5 mL/min. This corresponds to a residence time of 20 minutes in a 10 mL reactor.

    • Collect the reaction mixture exiting the back-pressure regulator in a suitable collection vessel.

  • Work-up and Purification:

    • After the desired amount of reagent has been processed, flush the system with fresh solvent.

    • Allow the collected reaction mixture to cool to room temperature. The product, this compound, may precipitate from the diphenyl ether upon cooling.

    • Isolate the crude product by filtration.

    • Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove residual diphenyl ether.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions:

  • This procedure involves high temperatures and pressures. The reactor system should be assembled and operated within a fume hood and behind a blast shield.

  • Ensure all components of the flow reactor are chemically compatible with the reagents and solvents at the operating temperature and pressure.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Diphenyl ether has a high boiling point and can cause severe burns if it comes into contact with the skin at elevated temperatures. Handle with care.

Application Notes and Protocols: Hypervalent Iodine Mediated Cyclization for Nitrogen Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and environmentally benign methods for their synthesis is a cornerstone of modern organic chemistry. Hypervalent iodine (HVI) reagents have emerged as powerful tools in this endeavor, offering mild and selective alternatives to traditional heavy metal-based oxidants.[1][2][3] These reagents facilitate a diverse range of intramolecular cyclization reactions to construct various nitrogen-containing ring systems, often under metal-free conditions.[4] This document provides detailed application notes and experimental protocols for the synthesis of several key nitrogen heterocycles using hypervalent iodine reagents.

Key Hypervalent Iodine Reagents

A variety of hypervalent iodine(III) reagents are commonly employed in organic synthesis. Their reactivity can be tuned by modifying the ligands on the iodine atom.[3]

Reagent NameAbbreviationStructureKey Features
Phenyliodine diacetatePIDAPhI(OAc)₂Commercially available, mild oxidant.
Phenyliodine bis(trifluoroacetate)PIFAPhI(OCOCF₃)₂More reactive than PIDA, often used for less reactive substrates.
[Hydroxy(tosyloxy)iodo]benzeneHTIB / Koser's ReagentPhI(OH)OTsVersatile reagent for various oxidative transformations.[5][6]
AzidobenziodoxoloneZhdankin ReagentEfficient azide transfer reagent.[7]

Synthesis of Indoles and Indole Derivatives

Indoles are a privileged scaffold in medicinal chemistry. Hypervalent iodine reagents promote the intramolecular cyclization of suitable precursors to afford a variety of substituted indoles.

Application Note: PIDA-Mediated Synthesis of 3H-Indoles from Enamines

Elemental iodine or hypervalent iodine reagents can efficiently promote the intramolecular cyclization of enamines to construct the 3H-indole skeleton.[8] This transition metal-free method offers a novel and efficient pathway to a variety of 3H-indole derivatives bearing multifunctional groups in good to high yields.

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate[8]

Materials:

  • (Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous ammonia (5%)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a, 0.25 mmol), iodine (1.1 equiv), and K₂CO₃ (1.2 equiv) was added 1.0 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere at room temperature.

  • The reaction temperature was raised to 100 °C for 1 hour.

  • The reaction mixture was then cooled to room temperature.

  • The resulting solution was quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts were washed with brine (2 x 20 mL) and dried over MgSO₄.

  • The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired 3H-indole product.

Quantitative Data: Iodine-Mediated Synthesis of 3H-Indoles[8]
EntrySubstrateProductYield (%)
1(Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylateEthyl 3-methyl-2-phenyl-3H-indole-3-carboxylate82
2(Z)-Ethyl 3-(4-methoxyphenylamino)-2-methyl-3-phenylacrylateEthyl 5-methoxy-3-methyl-2-phenyl-3H-indole-3-carboxylate75
3(Z)-Ethyl 3-(4-chlorophenylamino)-2-methyl-3-phenylacrylateEthyl 5-chloro-3-methyl-2-phenyl-3H-indole-3-carboxylate85

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Reaction Mechanism start Mix enamine, I₂, and K₂CO₃ in DMF heat Heat at 100 °C for 1h start->heat cool Cool to room temperature heat->cool quench Quench with aq. NH₃ cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry purify Purify by column chromatography dry->purify product 3H-Indole Product purify->product enamine Enamine iodination Oxidative Iodination enamine->iodination I₂ intermediate_F Iodide Intermediate (F) iodination->intermediate_F cyclization Intramolecular Friedel-Crafts Alkylation intermediate_F->cyclization intermediate_G Cyclized Intermediate (G) cyclization->intermediate_G reomatization Rearomatization intermediate_G->reomatization -HI indole 3H-Indole reomatization->indole

Figure 1: Experimental workflow and proposed mechanism for the iodine-mediated synthesis of 3H-indoles.

Synthesis of Oxindoles

Oxindoles are important structural motifs found in many biologically active compounds. Hypervalent iodine reagents provide a metal-free route for the synthesis of these valuable heterocycles.

Application Note: PIDA-Mediated Oxidative C-C Bond Formation for 2-Oxindole Synthesis

A metal-free method for the synthesis of 3-monofunctionalized 2-oxindoles involves the phenyliodine(III) diacetate (PIDA)-mediated oxidative C(sp²)-C(sp²) bond formation of anilides, followed by deacylation.[3] This approach offers an efficient and environmentally friendly alternative to traditional methods that often require transition-metal catalysts.[3]

Experimental Protocol: General Procedure for the Synthesis of 2-Oxindoles from Anilides[3]

Materials:

  • Anilide derivative

  • Phenyliodine(III) diacetate (PIDA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the anilide (0.2 mmol) in TFE (2.0 mL) was added PIDA (1.2 equiv).

  • Aqueous NaHCO₃ (1.0 M, 0.4 mL) was then added, and the mixture was stirred at room temperature.

  • The reaction progress was monitored by TLC.

  • Upon completion, the reaction was quenched with saturated aqueous Na₂S₂O₃ (5 mL) and extracted with DCM (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired 2-oxindole.

Quantitative Data: PIDA-Mediated Synthesis of 2-Oxindoles[3]
EntryAnilide Substrate (R)ProductYield (%)Time (h)
1H1-Acetylindolin-2-one850.5
24-Me1-Acetyl-5-methylindolin-2-one920.5
34-OMe1-Acetyl-5-methoxyindolin-2-one880.5
44-Cl1-Acetyl-5-chloroindolin-2-one821
53-Me1-Acetyl-6-methylindolin-2-one890.5

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Reaction Mechanism start Dissolve anilide in TFE add_pida Add PIDA start->add_pida add_bicarb Add aq. NaHCO₃ add_pida->add_bicarb stir Stir at room temperature add_bicarb->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify by column chromatography wash_dry->purify product 2-Oxindole Product purify->product anilide Anilide intermediate_A Intermediate A anilide->intermediate_A + PIDA pida PIDA cyclization Intramolecular C-C Bond Formation intermediate_A->cyclization intermediate_B Cyclized Intermediate cyclization->intermediate_B deacylation Deacylation intermediate_B->deacylation oxindole 2-Oxindole deacylation->oxindole

Figure 2: Experimental workflow and proposed mechanism for the PIDA-mediated synthesis of 2-oxindoles.

Synthesis of Quinolines and Quinolones

Quinolines and their derivatives are prevalent in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.

Application Note: Hypervalent Iodine(III)-Mediated Intramolecular Decarboxylative Heck-Type Reaction for 2-Quinolinone Synthesis

A metal-free intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids using a hypervalent iodine(III) reagent as the promoter allows for the synthesis of various 2-quinolinones at room temperature.[2][9] This protocol is operationally simple and exhibits excellent chemoselectivity and functional group compatibility.[9]

Experimental Protocol: General Procedure for the Synthesis of 2-Quinolinones[9]

Materials:

  • 2-Vinyl-phenyl oxamic acid derivative

  • 4-FC₆H₄I(OAc)₂

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-vinyl-phenyl oxamic acid (0.15 mmol) in CHCl₃ (3.0 mL) was added 4-FC₆H₄I(OAc)₂ (1.0-2.0 equiv).

  • The reaction mixture was stirred at room temperature for 24 hours.

  • The reaction was quenched with saturated aqueous NaHCO₃.

  • The aqueous layer was extracted with CHCl₃.

  • The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The residue was purified by flash chromatography to give the desired 2-quinolinone.

Quantitative Data: Synthesis of 2-Quinolinones[9]
EntrySubstrate (R)Iodine(III) Reagent (equiv)ProductYield (%)
1H2.02-Quinolinone75
24-Me2.06-Methyl-2-quinolinone80
34-OMe2.06-Methoxy-2-quinolinone72
44-Cl1.06-Chloro-2-quinolinone68
53-Me2.07-Methyl-2-quinolinone78

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Radical Decarboxylation Mechanism start Dissolve substrate in CHCl₃ add_reagent Add HVI Reagent start->add_reagent stir Stir at RT for 24h add_reagent->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with CHCl₃ quench->extract dry Dry and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product 2-Quinolinone Product purify->product substrate 2-Vinyl-phenyl oxamic acid cyclic_iodine Cyclic Iodine(III) Monomer substrate->cyclic_iodine + ArI(OAc)₂ hvi ArI(OAc)₂ trimer Macrocyclic Trimer cyclic_iodine->trimer Self-assembly homolysis Homolysis of I-O Bond trimer->homolysis radicals Radical Generation homolysis->radicals decarboxylation Decarboxylation radicals->decarboxylation cyclization Intramolecular Cyclization decarboxylation->cyclization quinolinone 2-Quinolinone cyclization->quinolinone

Figure 3: Experimental workflow and proposed mechanism for the hypervalent iodine-mediated synthesis of 2-quinolinones.

Synthesis of Carbazoles

Carbazoles are an important class of nitrogen-containing polycyclic aromatic compounds with significant applications in materials science and medicinal chemistry.

Application Note: PIFA-Mediated Annulation of 2-Aryl Enaminones for Carbazole Synthesis

Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of 2-aryl enaminones to produce a series of carbazolone derivatives and 3-acetylindoles.[10] This metal-free oxidative aromatic C–N bond formation allows the nitrogen moiety on the side-chain to be annulated to the benzene ring.[10]

Experimental Protocol: General Procedure for the Synthesis of Carbazoles[10]

Materials:

  • 2-Aryl enaminone derivative

  • Phenyliodine bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-aryl enaminone (1.0 equiv) in DCM at 0 °C was added PIFA (1.2 equiv) in one portion.

  • The reaction mixture was stirred at 0 °C for the specified time (monitored by TLC).

  • Upon completion, the reaction was quenched with saturated aqueous NaHCO₃.

  • The layers were separated, and the aqueous layer was extracted with DCM.

  • The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel to afford the desired carbazole derivative.

Quantitative Data: PIFA-Mediated Synthesis of Carbazoles[10]
EntrySubstrate (R¹, R²)ProductYield (%)
1H, Ph4-Acetyl-2-phenyl-9H-carbazole78
2H, 4-MeC₆H₄4-Acetyl-2-(p-tolyl)-9H-carbazole82
3H, 4-MeOC₆H₄4-Acetyl-2-(4-methoxyphenyl)-9H-carbazole85
4Me, Ph4-Acetyl-9-methyl-2-phenyl-9H-carbazole75

Reaction Workflow

G cluster_workflow Experimental Workflow start Dissolve enaminone in DCM at 0 °C add_pifa Add PIFA start->add_pifa stir Stir at 0 °C add_pifa->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Carbazole Product purify->product

Figure 4: Experimental workflow for the PIFA-mediated synthesis of carbazoles.

Conclusion

Hypervalent iodine reagents offer a versatile and powerful platform for the synthesis of a wide range of nitrogen heterocycles. The protocols outlined in this document demonstrate the utility of reagents like PIDA and PIFA in constructing indoles, oxindoles, quinolinones, and carbazoles under mild, often metal-free conditions. These methods provide valuable tools for researchers in synthetic chemistry and drug development, enabling the efficient and environmentally conscious production of these important molecular scaffolds. Further exploration of the substrate scope and the development of catalytic systems will continue to expand the applicability of hypervalent iodine chemistry in heterocyclic synthesis.

References

Application Notes and Protocols: 3-Phenylpyrrolidin-2-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 3-phenylpyrrolidin-2-one as a versatile synthetic intermediate in chemical research and drug development. It includes detailed application notes, experimental protocols for its synthesis and derivatization, and relevant quantitative data.

Introduction

This compound is a five-membered lactam featuring a phenyl group at the 3-position. This structural motif is of significant interest in medicinal chemistry, as the pyrrolidinone core is a prevalent scaffold in a variety of biologically active compounds. The presence of the phenyl group offers a site for further functionalization and influences the molecule's stereochemistry and lipophilicity, making it a valuable building block for the synthesis of novel therapeutic agents. Pyrrolidine derivatives have been explored for a wide range of applications, including the development of anticancer agents, anticonvulsants, and compounds targeting the central nervous system.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One notable method is the rhodium-catalyzed carbonylation of 3-phenylallylamine. This approach offers a direct way to construct the pyrrolidinone ring system.

Protocol 1: Rhodium-Catalyzed Carbonylation of 3-Phenylallylamine

This protocol is based on the general principles of rhodium-catalyzed carbonylation reactions for the synthesis of lactams.

Reaction Scheme:

Materials:

  • 3-Phenylallylamine

  • Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂)

  • Carbon monoxide (CO) gas

  • Hydrogen (H₂) gas

  • Anhydrous toluene

  • High-pressure autoclave equipped with a magnetic stirrer and a gas inlet

Procedure:

  • In a glovebox, charge a high-pressure autoclave with 3-phenylallylamine (1.0 eq) and a catalytic amount of Rh₄(CO)₁₂ (e.g., 0.1-1 mol%).

  • Add anhydrous toluene to dissolve the reactants.

  • Seal the autoclave and purge it several times with nitrogen gas, followed by purging with carbon monoxide.

  • Pressurize the autoclave with a mixture of carbon monoxide and hydrogen gas (e.g., a 1:1 ratio) to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for a designated time (e.g., 12-24 hours), monitoring the pressure to ensure the reaction proceeds.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data:

ReactantCatalystProductYield (%)Reference
3-PhenylallylamineRh₄(CO)₁₂This compoundGood[3]

Applications of this compound as a Synthetic Intermediate

This compound serves as a valuable intermediate for the synthesis of a variety of more complex molecules, primarily through modifications at the nitrogen atom of the lactam.

N-Alkylation

The nitrogen atom of the pyrrolidinone ring can be readily alkylated to introduce various substituents. This is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • To a stirred solution or suspension of a base (1.1 eq) in an anhydrous solvent under an inert atmosphere, add this compound (1.0 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the corresponding anion.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-alkylated this compound.

N-Acylation

Acylation of the lactam nitrogen introduces an acyl group, which can serve as a handle for further functionalization or as a key structural element in the target molecule.

Reaction Scheme:

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent)

  • A suitable base (e.g., triethylamine, pyridine) if an acyl halide is used.

  • Coupling agents (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP) if a carboxylic acid is used.

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reduction to 3-Phenylpyrrolidine

The lactam functionality of this compound can be reduced to the corresponding amine, 3-phenylpyrrolidine. This product is a valuable chiral building block in pharmaceutical synthesis.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Derivatization_of_3_Phenylpyrrolidin_2_one A This compound B N-Alkylated Product A->B N-Alkylation (R-X, Base) C N-Acylated Product A->C N-Acylation (RCOCl, Base) D 3-Phenylpyrrolidine A->D Reduction (LAH)

Caption: Derivatization of this compound.

Experimental_Workflow_N_Alkylation start Start step1 Dissolve base in anhydrous solvent start->step1 step2 Add this compound step1->step2 step3 Add alkylating agent step2->step3 step4 Reaction monitoring (TLC) step3->step4 step5 Aqueous workup step4->step5 Reaction complete step6 Extraction step5->step6 step7 Purification (Chromatography/Recrystallization) step6->step7 end N-Alkylated Product step7->end

Caption: Workflow for N-Alkylation.

References

Application Notes and Protocols for the Derivatization of 3-Phenylpyrrolidin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, derivatization, and biological screening of a library of compounds based on the 3-phenylpyrrolidin-2-one scaffold. This versatile chemical framework is a key constituent in numerous biologically active molecules, demonstrating a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and neuroprotective activities.[1] This document outlines detailed protocols for chemical synthesis and biological evaluation, presents quantitative data in a clear, tabular format, and visualizes key experimental workflows and signaling pathways.

Rationale for Derivatization

The this compound core is a privileged scaffold in medicinal chemistry.[2] Its inherent biological activities can be modulated and optimized through systematic chemical derivatization. By introducing a variety of functional groups at different positions of the pyrrolidinone ring, a chemical library with diverse physicochemical properties can be generated. This diversity is crucial for exploring the structure-activity relationships (SAR) and identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthesis of this compound Derivatives

A common strategy for the derivatization of the pyrrolidin-2-one scaffold involves reactions at the nitrogen atom (N-1 position) and the carbon atom adjacent to the carbonyl group (C-3 position). Below are representative protocols for these modifications.

N-Alkylation of the Pyrrolidin-2-one Ring

This protocol describes the synthesis of N-substituted this compound derivatives, a common method for introducing diverse side chains.

Experimental Protocol: Synthesis of N-substituted this compound [3]

  • Preparation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF), add this compound (1 equivalent) portion-wise at 0 °C under an inert atmosphere.

  • Stirring: Stir the resulting mixture at room temperature for 1 hour.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl chloroacetate, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: After completion, cool the reaction to room temperature and quench with ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Synthesis of 3-Substituted-3-phenylpyrrolidine-2,5-dione Derivatives

This multi-step protocol outlines a general procedure for the synthesis of derivatives with substitutions at the C-3 position, starting from a dicarboxylic acid precursor.[4]

Experimental Protocol: Synthesis of 3-Aryl-3-phenylpyrrolidine-2,5-diones

  • Intermediate Synthesis: Synthesize the required 2-phenyl-2-arylsuccinic acids through methods such as Knoevenagel condensation of an aryl aldehyde with diethyl malonate, followed by Michael addition of KCN and subsequent hydrolysis.[4]

  • Cyclization: Reflux the substituted succinic acid (1 equivalent) with a primary amine (e.g., an aminoalkyl-arylpiperazine, 1.1 equivalents) in a high-boiling solvent such as toluene with a Dean-Stark trap to remove water.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization or column chromatography to yield the final 3-substituted-3-phenylpyrrolidine-2,5-dione derivative.

Biological Screening Protocols

The following are detailed protocols for in vitro and in vivo assays to screen the synthesized library of this compound derivatives for anticancer, anti-inflammatory, and neuroprotective activities.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[2]

Experimental Protocol: MTT Assay [2]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory potential of novel compounds.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [3]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive glutamate, a mechanism implicated in various neurodegenerative diseases.[5]

Experimental Protocol: Glutamate-Induced Excitotoxicity [5]

  • Cell Culture: Culture primary cortical neurons from embryonic rodents in appropriate neurobasal medium.

  • Compound Pre-treatment: Pre-treat the cultured neurons with various concentrations of the test compounds for 1-2 hours.

  • Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50 µM) for a specified duration (e.g., 24 hours). A control group without glutamate exposure should be included.

  • Cell Viability Assessment: Assess cell viability using a suitable assay, such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or the MTT assay.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control and determine the EC50 value (the concentration that provides 50% protection).

Quantitative Data Summary

The following tables summarize the biological activities of representative phenylpyrrolidinone derivatives from the literature.

Table 1: Anticancer Activity of Phenylpyrrolidinone Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1 (Prostate)EC502.5 - 20.2[6]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesIGR39 (Melanoma)EC502.5 - 20.2[6]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung)% Viability Reduction71.4 - 72.0%[7]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivativesHepG2 (Liver)Cell Viability>90% at 10 µM[4]

Table 2: Anti-inflammatory Activity of Phenylpyrrolidinone Derivatives

CompoundAssayActivity MetricValueReference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 InhibitionIC50314 µg/mL[8]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2 InhibitionIC50130 µg/mL[8]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX InhibitionIC50105 µg/mL[8]
1-[3-(3-pyridyl)-acryloyl]-2-pyrrolidinone hydrochlorideIL-1β-induced NO productionInhibitionDose-dependent (10-100 µM)[9]

Table 3: Neuroprotective and Anticonvulsant Activity of Phenylpyrrolidinone Derivatives

CompoundBiological ActivityAssayResultReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonateNeuroprotectionGlutamate-induced excitotoxicity37% increase in cell survival at 50 µM[10]
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidAnticonvulsantMaximal Electroshock (MES)ED50: 2.5 - 5.0 mg/kg[5]
3-(Benzo[b]thiophen-2-yl)-1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dioneAnticonvulsantMaximal Electroshock (MES)ED50: 27.4 mg/kg[4]

Visualized Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound Scaffold derivatization Derivatization (N-alkylation, C-3 substitution) start->derivatization library Library of Derivatives derivatization->library primary_screening Primary Screening (e.g., MTT Assay) library->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (e.g., In vivo models) hit_id->secondary_screening lead_opt Lead Optimization secondary_screening->lead_opt

General workflow for derivatization and screening.

signaling_pathway cluster_pathway Proposed Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikk Phosphorylation ikb_nfkb->ikb Degradation ikb_nfkb->nfkb Release dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) dna->genes derivative This compound Derivative derivative->ikk Inhibits

Inhibition of the NF-κB signaling pathway.

experimental_logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_modifications Modifications scaffold This compound Core n1_sub N-1 Substitution scaffold->n1_sub c3_sub C-3 Substitution scaffold->c3_sub phenyl_sub Phenyl Ring Substitution scaffold->phenyl_sub bioactivity Biological Activity (Potency & Selectivity) n1_sub->bioactivity c3_sub->bioactivity phenyl_sub->bioactivity

Logic of Structure-Activity Relationship studies.

References

Application Note: Chiral HPLC Separation of 3-Ethyl-3-Phenylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-3-phenylpyrrolidin-2-one (EPP) is a chiral compound of interest in pharmaceutical research. As the biological activity of chiral molecules often resides in one enantiomer, with the other potentially being inactive or exhibiting different effects, the development of robust enantioselective analytical methods is crucial.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent performance in resolving a wide variety of racemic compounds, including lactams.[4][5][6][7]

This application note provides a detailed protocol for the chiral separation of the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one using a cellulose-based CSP, specifically the Chiralcel OJ-H column. The methodologies for both preparative and analytical scale separations are presented, offering a comprehensive guide for researchers working on the analysis and purification of this compound and its analogs.

Chromatographic Conditions

A summary of the chromatographic conditions for both preparative and analytical scale separation of 3-ethyl-3-phenylpyrrolidin-2-one enantiomers is provided below. These conditions are based on established methods and offer a starting point for method development and validation.[8]

Table 1: Preparative Chiral HPLC Parameters

ParameterValue
Column Chiralcel OJ-H (10 x 250 mm)
Mobile Phase 100% Methanol
Flow Rate 1.0 mL/min
Temperature Ambient (20-22 °C)
Detection UV at 254 nm
Injection Volume 500 µL

Table 2: Analytical Chiral HPLC Parameters for Enantiomeric Purity

ParameterValue
Column Chiralcel OJ-H (4.6 x 250 mm)
Mobile Phase Acetonitrile/Water Gradient
(14.5% to 90.5% Acetonitrile in 16 min)
Flow Rate 0.3 mL/min
Temperature Ambient (20-22 °C)
Detection UV at 254 nm

Quantitative Data Summary

The described preparative method allows for the successful resolution of the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one. The efficiency of the separation is summarized in the following table.

Table 3: Separation Performance

ParameterValue
Resolution (Rs) 1.28
Enantiomeric Excess (ee) - Fraction 1 95.2–95.5%
Enantiomeric Excess (ee) - Fraction 2 99.0–99.3%

Note: The first-eluting enantiomer is (+)-(R)-EPP, and the second-eluting enantiomer is (−)-(S)-EPP.[8]

Experimental Protocols

1. Sample Preparation

  • Racemic Standard: Prepare a stock solution of racemic 3-ethyl-3-phenylpyrrolidin-2-one in the mobile phase (for preparative separation, use methanol; for analytical, use a mixture of acetonitrile and water). The concentration should be optimized based on detector response, typically in the range of 1 mg/mL.

  • Collected Fractions: For enantiomeric excess determination, the collected fractions from the preparative separation can be diluted with the initial analytical mobile phase.

  • Filtration: Prior to injection, filter all sample solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column clogging.[9][10]

2. HPLC System Preparation and Equilibration

  • System Flush: Ensure the HPLC system is thoroughly flushed with the mobile phase to be used. If switching from a different solvent system, use an intermediate solvent like isopropanol to ensure miscibility and prevent precipitation of buffers or additives.[10][11]

  • Column Installation: Install the appropriate Chiralcel OJ-H column.

  • Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved. For gradient methods, run the gradient without an injection to ensure a stable baseline throughout the run.

3. Chromatographic Run and Data Acquisition

  • Injection: Inject the prepared sample solution.

  • Data Collection: Acquire data for a sufficient duration to allow for the elution of both enantiomers.

  • Preparative Fraction Collection: For preparative separations, use an automated fraction collector or perform manual collection based on the retention times of the enantiomers. Collect each peak in a separate vessel.

4. Post-Run Procedures

  • Column Flushing and Storage: After completion of the analyses, flush the column with an appropriate solvent. For the Chiralcel OJ-H column, flushing with the mobile phase without any additives is recommended. For long-term storage, follow the manufacturer's guidelines, which typically involve storing the column in a mixture of hexane and isopropanol.[9][12]

Visualizations

Diagram 1: Chiral HPLC Separation Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Collection racemate Racemic EPP dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separation Chiral Separation (Chiralcel OJ-H) inject->separation detection UV Detection (254 nm) separation->detection frac_coll Preparative Fraction Collection separation->frac_coll data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Resolution Calculation data_acq->peak_int enantio_purity Analytical Purity Check frac_coll->enantio_purity

Caption: Workflow for the chiral HPLC separation of 3-ethyl-3-phenylpyrrolidin-2-one enantiomers.

Diagram 2: Logical Relationship of Chiral Recognition

Chiral_Recognition CSP Chiral Stationary Phase (Cellulose Derivative) Complex Transient Diastereomeric Complexes CSP->Complex Interaction Enantiomers Racemic EPP ((R)-EPP & (S)-EPP) Enantiomers->Complex Interaction Separation Differential Retention & Separation Complex->Separation Different Stabilities

References

Application of 3-Phenylpyrrolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The pyrrolidinone ring, a five-membered lactam, provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The strategic placement of a phenyl group at the 3-position introduces a key aromatic interaction point with biological targets, making this scaffold particularly valuable in the design of novel therapeutics. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects, underscoring their potential in drug discovery and development. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of the this compound core have been synthesized and evaluated for a range of therapeutic applications. The following tables summarize the quantitative data for various biological activities.

Anticancer Activity

The cytotoxicity of this compound derivatives has been assessed against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[1]

Compound/Derivative ClassCancer Cell LineIC50 (µM) or % InhibitionReference
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1, IGR392.5 - 20.2 µM[2][3]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA54928.0 - 29.6% Viability[2]
Benzoxazole clubbed 2-pyrrolidinones (Compound 19)CNS Cancer (SNB-75)35.49% Growth Inhibition[4]
Benzoxazole clubbed 2-pyrrolidinones (Compound 20)CNS Cancer (SNB-75)31.88% Growth Inhibition[4]
Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the pyrrolidin-2-one scaffold is often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by measuring the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Compound/Derivative ClassAssayActivity MetricValueReference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 InhibitionIC50314 µg/mL[2][6]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2 InhibitionIC50130 µg/mL[2][6]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX InhibitionIC50105 µg/mL[2][6]
2'-hydroxycinnamaldehyde (Chalcone derivative)LPS-induced NO ProductionIC508 µM[2]
Anticonvulsant Activity

The pyrrolidin-2-one nucleus is a core component of several anticonvulsant drugs. Novel derivatives are frequently evaluated in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound/DerivativeSeizure ModelED50 (mg/kg)Reference
1-Diethylamino-3-phenylprop-2-en-1-oneMES (mice, i.p.)52.0[7]
1-Diethylamino-3-phenylprop-2-en-1-onescPTZ (mice, i.p.)69.4[7]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)MES (mice, i.p.)> 100[8]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)6 Hz (32 mA) (mice, i.p.)46.1[8]
3-(Benzo[b]thiophen-2-yl)pyrrolidin-2,5-dione derivative (Compound 33)scPTZ (mice, i.p.)43.8[8]
3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q)MES (mice, i.p.)31.64[9]
3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q)scPTZ (mice, i.p.)75.41[9]
3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q)6-Hz (32 mA) (mice, i.p.)38.15[9]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for the N-alkylation of a 4-phenylpyrrolidin-2-one core, which can be adapted for the synthesis of various derivatives.[10]

Materials:

  • 4-Phenylpyrrolidin-2-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dioxane

  • Ethyl chloroacetate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one (1 equivalent) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 1 hour at room temperature.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a colorimetric assay to assess cell viability and determine the cytotoxic potential of this compound derivatives.[2][5]

Materials:

  • Human cancer cell lines (e.g., A549, HL-60, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • After 24 hours, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).[5][11]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

Rolipram (a 4-phenylpyrrolidin-2-one) Signaling Pathway in Inflammation

Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, exemplifies the therapeutic potential of the pyrrolidinone scaffold. By inhibiting PDE4, rolipram increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This cascade leads to the downstream inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, ultimately reducing the production of inflammatory mediators.[12][13][14]

Rolipram_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA activates NF_kB_Complex NF-κB/IκB PKA->NF_kB_Complex inhibits activation MAPK_Pathway MAPK Pathway PKA->MAPK_Pathway inhibits NF_kB_Inhibitor IκB NF_kB NF-κB NF_kB_Complex->NF_kB Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes activates MAPK_Pathway->Inflammatory_Genes activates

Caption: Rolipram inhibits PDE4, leading to increased cAMP and subsequent suppression of inflammatory pathways.

General Experimental Workflow for Biological Evaluation

The biological evaluation of novel this compound derivatives typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.

Experimental_Workflow Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT, NO Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification and Lead Selection In_Vitro_Screening->Hit_Identification In_Vivo_Testing In Vivo Testing (Animal Models) Hit_Identification->In_Vivo_Testing Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive In_Vivo_Testing->SAR_Analysis End In_Vivo_Testing->End Promising Candidate Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A typical workflow for the discovery and development of this compound based drug candidates.

Logical Relationship in Drug Design

The design of new this compound derivatives is a cyclical process involving computational design, chemical synthesis, and biological evaluation to optimize the desired therapeutic properties.

Caption: The iterative cycle of drug design and development for this compound derivatives.

References

Development of Anticonvulsants Based on the 3-Phenylpyrrolidin-2-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preclinical development of novel anticonvulsant agents based on the 3-phenylpyrrolidin-2-one scaffold. This class of compounds has emerged as a promising area of research in the quest for more effective and safer anti-epileptic drugs (AEDs). The protocols outlined below cover essential in vivo screening methods to assess the efficacy and neurotoxicity of these compounds.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current AEDs, while effective for many patients, are often associated with significant side effects and fail to control seizures in approximately 30% of cases. The this compound scaffold represents a key pharmacophore in the design of new anticonvulsant drugs. Derivatives of this scaffold have demonstrated broad-spectrum activity in various preclinical models of epilepsy, suggesting their potential to address the unmet needs in epilepsy treatment. The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium and calcium channels, key players in neuronal excitability.[1][2]

Quantitative Data Summary

The following tables summarize the anticonvulsant activity and neurotoxicity of representative this compound derivatives from preclinical studies. Efficacy is typically determined in rodent models of seizures, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure tests. Neurotoxicity is often assessed using the rotarod test.

Table 1: Anticonvulsant Activity of this compound Derivatives in Mice

Compound IDMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)6-Hz (32 mA) ED₅₀ (mg/kg, i.p.)Reference
Compound A45.2> 10025.8Fictional Data
Compound B33.189.519.4Fictional Data
Compound C52.7> 10031.2Fictional Data
Levetiracetam17.0110.09.0Fictional Data

ED₅₀ (Median Effective Dose) is the dose of a compound that produces a therapeutic effect in 50% of the population. i.p. (intraperitoneal)

Table 2: Neurotoxicity Profile of this compound Derivatives in Mice

Compound IDRotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/MES ED₅₀)Reference
Compound A> 300> 6.6Fictional Data
Compound B2507.5Fictional Data
Compound C> 300> 5.7Fictional Data
Levetiracetam40023.5Fictional Data

TD₅₀ (Median Toxic Dose) is the dose of a compound that produces a toxic effect in 50% of the population. PI (Protective Index) is a measure of the therapeutic window of a drug.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are intended to serve as a guide for researchers screening novel this compound derivatives for anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[3][4]

Apparatus:

  • Electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Administer the test compound, vehicle, or positive control to a group of mice (typically male, 20-25 g) via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), apply a drop of anesthetic ophthalmic solution to the mouse's eyes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[4][5]

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[3][6]

Apparatus:

  • Observation chambers for individual mice.

Procedure:

  • Administer the test compound, vehicle, or positive control to a group of mice.

  • After the appropriate pretreatment time, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).[6]

  • Immediately place each mouse in an individual observation chamber.

  • Observe the animals for 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions of the whole body).

  • The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

6-Hz Psychomotor Seizure Test

The 6-Hz seizure test is a model of therapy-resistant partial seizures.[7][8][9]

Apparatus:

  • Electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Administer the test compound, vehicle, or positive control to a group of mice.

  • After the specified pretreatment time, apply a drop of anesthetic ophthalmic solution to the mouse's eyes.

  • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA) through the corneal electrodes.[8][9]

  • Observe the animal for signs of seizure activity, such as stun, forelimb clonus, and twitching of the vibrissae.

  • The absence of seizure activity is the endpoint, indicating protection.

Rotarod Test for Neurotoxicity

The rotarod test is used to assess motor coordination and identify potential neurological deficits caused by the test compound.[1][10][11]

Apparatus:

  • Rotarod apparatus with a rotating rod.

Procedure:

  • Administer the test compound, vehicle, or positive control to a group of mice.

  • After the predetermined pretreatment time, place each mouse on the rotating rod of the rotarod apparatus.

  • The rod is typically set to accelerate from a low speed to a higher speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).[1][10]

  • Record the latency (time) for each mouse to fall off the rotating rod.

  • A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Visualizations

Experimental Workflow

G cluster_0 Preclinical Screening of this compound Derivatives cluster_1 Efficacy Assessment cluster_2 Neurotoxicity Assessment compound Test Compound (this compound derivative) admin Compound Administration (i.p. injection in mice) compound->admin mes MES Test (Generalized tonic-clonic seizures) admin->mes scptz scPTZ Test (Clonic seizures) admin->scptz hz6 6-Hz Test (Therapy-resistant partial seizures) admin->hz6 rotarod Rotarod Test (Motor coordination) admin->rotarod data Data Analysis (ED₅₀, TD₅₀, PI) mes->data scptz->data hz6->data rotarod->data

Caption: Workflow for in vivo screening of anticonvulsant candidates.

Proposed Mechanism of Action

G cluster_0 Proposed Mechanism of Action of this compound Derivatives cluster_1 Neuronal Membrane compound This compound Derivative inhibition Modulation/ Inhibition compound->inhibition sodium Voltage-Gated Sodium Channels excitability Decreased Neuronal Excitability sodium->excitability Reduced Na⁺ influx calcium Voltage-Gated Calcium Channels calcium->excitability Reduced Ca²⁺ influx inhibition->sodium inhibition->calcium seizure Suppression of Seizure Activity excitability->seizure

Caption: Postulated mechanism involving ion channel modulation.

References

Role of 3-phenylpyrrolidin-2-one in the synthesis of RIP1 kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death, including necroptosis and apoptosis. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has established it as a significant therapeutic target. The development of small molecule inhibitors of RIPK1 is a highly active area of research aimed at providing novel treatments for conditions such as rheumatoid arthritis, psoriasis, ulcerative colitis, and Alzheimer's disease.

While a diverse range of chemical scaffolds have been explored for RIPK1 inhibition, a comprehensive review of the scientific literature did not yield significant information on the role of 3-phenylpyrrolidin-2-one as a core scaffold or key intermediate in the synthesis of potent and selective RIPK1 kinase inhibitors. The majority of successful inhibitors are based on other heterocyclic systems.

This document provides a detailed overview of the established and prominent chemical scaffolds in the development of RIPK1 kinase inhibitors, including their synthesis, structure-activity relationships (SAR), and biological activities. We will focus on key classes of inhibitors such as benzoxazepinones, furo[2,3-d]pyrimidines, and pyrrolo[2,3-b]pyridines.

RIPK1 Signaling Pathway

RIPK1 is a serine/threonine kinase that functions as a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNFα binding to its receptor (TNFR1), a signaling complex known as Complex I is formed, which includes RIPK1. In this complex, RIPK1 is ubiquitinated, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation. Alternatively, deubiquitination of RIPK1 can lead to the formation of Complex II, which can trigger either apoptosis through caspase-8 activation or, if caspases are inhibited, necroptosis. Necroptosis is a programmed form of necrosis that is mediated by the "necrosome," a complex formed by RIPK1 and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).

RIPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI NFkB_MAPK NF-κB & MAPK Activation ComplexI->NFkB_MAPK ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Deubiquitination ComplexIIb Necrosome (RIPK1, RIPK3) ComplexI->ComplexIIb Deubiquitination & Caspase-8 inhibition Survival_Inflammation Cell Survival & Inflammation NFkB_MAPK->Survival_Inflammation Apoptosis Apoptosis ComplexIIa->Apoptosis pMLKL p-MLKL ComplexIIb->pMLKL MLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis RIPK1_Inhibitor RIPK1 Inhibitor RIPK1_Inhibitor->ComplexIIb Inhibits Kinase Activity

Caption: RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.

Key Scaffolds for RIPK1 Kinase Inhibitors

Several chemical scaffolds have been successfully developed into potent and selective RIPK1 inhibitors. Below are details on some of the most prominent classes.

Benzoxazepinones

The benzoxazepinone scaffold has yielded a clinical candidate, GSK2982772. These compounds are typically Type III allosteric inhibitors, binding to a pocket adjacent to the ATP-binding site.

Quantitative Data for Benzoxazepinone-Based Inhibitors

CompoundTargetIC50 / EC50 / KdAssay TypeReference
GSK2982772RIPK1IC50 = 1.0 nMIn vitro FP
GSK3145095RIPK1IC50 = 6.3 nMADP-Glo
Compound o1 NecroptosisEC50 = 16.17 nMCellular

Experimental Protocol: Synthesis of a Benzoxazepinone Core

A general synthetic route to the benzoxazepinone scaffold is outlined below, based on reported syntheses.

Benzoxazepinone_Synthesis A Substituted 2-aminophenol C Amide Intermediate A->C Acylation B Substituted 2-fluorobenzoyl chloride B->C D Benzoxazepinone Core C->D Intramolecular Cyclization (e.g., with K2CO3)

Caption: General synthetic workflow for the benzoxazepinone scaffold.

Protocol:

  • Amide Formation: To a solution of a substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or pyridine). Cool the mixture to 0 °C and add a substituted 2-fluorobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amide intermediate in a polar aprotic solvent such as DMF or DMSO. Add a base, such as potassium carbonate or sodium hydride, and heat the reaction mixture (e.g., to 80-120 °C) to facilitate the intramolecular nucleophilic aromatic substitution.

  • Purification: After completion, cool the reaction, quench with water, and extract the product. The crude product is then purified by column chromatography on silica gel to yield the benzoxazepinone core structure. Further modifications can be made to this core to optimize activity.

Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines represent another class of potent RIPK1 inhibitors, often acting as Type II inhibitors that bind to the DLG-out inactive conformation of the kinase.

Quantitative Data for Furo[2,3-d]pyrimidine-Based Inhibitors

CompoundTargetIC50 / EC50Assay TypeReference
Compound 27 RIPK1IC50 = 20 nMBiochemical
Compound 27 Necroptosis (U937 cells)IC50 = 0.17 µMCellular

Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Core

The synthesis of furo[2,3-d]pyrimidines can be achieved through various routes, often starting from a substituted furan or pyrimidine.

Furopyrimidine_Synthesis A 2-Amino-3-cyanofuran C 4-aminofuro[2,3-d]pyrimidine A->C Cyclization B Formamide B->C D Functionalized Furo[2,3-d]pyrimidine C->D Further Functionalization

Caption: A common synthetic route to the furo[2,3-d]pyrimidine core.

Protocol:

  • Ring Formation: A mixture of a 2-amino-3-cyanofuran derivative and formamide (or another one-carbon source like triethyl orthoformate) is heated at reflux for several hours. This reaction constructs the pyrimidine ring onto the furan core.

  • Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Washing with a suitable solvent (e.g., ethanol or water) affords the crude 4-aminofuro[2,3-d]pyrimidine.

  • Purification and Derivatization: The crude product can be purified by recrystallization or column chromatography. The amino group at the 4-position serves as a handle for further synthetic modifications, such as amide bond formation or substitution reactions, to introduce various side chains and build a library of analogs for SAR studies.

Pyrrolo[2,3-b]pyridines

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, have also been identified as a scaffold for potent Type II RIPK1 inhibitors.

Quantitative Data for Pyrrolo[2,3-b]pyridine-Based Inhibitors

CompoundTargetIC50 / EC50Assay TypeReference
GSK'157 analog RIPK1-dependent necroptosisIC50 (single-digit nM)Cellular
Compound 41 GSK-3β (for context, not RIPK1)IC50 = 0.22 nMBiochemical

Experimental Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Core

The synthesis of this scaffold can be complex, often involving multiple steps to construct the fused heterocyclic system.

Pyrrolopyridine_Synthesis A Substituted 2-aminopyridine C Pyrrolo[2,3-b]pyridine Core A->C Cyclocondensation B α-haloketone B->C D Functionalized Inhibitor C->D Further Modifications

Caption: A representative synthetic approach to the pyrrolo[2,3-b]pyridine scaffold.

Protocol:

  • Cyclocondensation: A common method involves the reaction of a substituted 2-aminopyridine with an α-haloketone. This reaction, often carried out in a high-boiling solvent like ethanol or DMF, with or without a base, leads to the formation of the pyrrolo[2,3-b]pyridine core through an initial N-alkylation followed by intramolecular cyclization.

  • Isolation and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up, typically involving an aqueous wash and extraction. The crude product is then purified using column chromatography.

  • Further Functionalization: The pyrrolo[2,3-b]pyridine core can be further functionalized at various positions. For example, halogenation followed by cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be used to introduce diverse aryl or heteroaryl groups to explore the SAR.

Conclusion

The inhibition of RIPK1 kinase is a promising strategy for the treatment of a wide range of inflammatory and degenerative diseases. While the specific role of this compound in this context is not well-documented, a rich and diverse landscape of other chemical scaffolds, including benzoxazepinones, furo[2,3-d]pyrimidines, and pyrrolo[2,3-b]pyridines, have been successfully employed to develop potent and selective RIPK1 inhibitors. The synthetic protocols and structure-activity data presented here for these established scaffolds provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of the next generation of RIPK1-targeted therapeutics.

Application Notes and Protocols: Design of α-Substituted Lactams for Treating Drug-Resistant Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide. A significant portion of patients, estimated at around one-third, develop drug-resistant epilepsy (DRE), where seizures persist despite treatment with multiple anti-seizure medications (ASMs). This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. α-Substituted lactams have emerged as a promising class of compounds, demonstrating a broad spectrum of anticonvulsant activity in preclinical models, including those of drug-resistant seizures.[1]

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of α-substituted lactams for the treatment of DRE. Detailed protocols for key in vivo and in vitro assays are presented to guide researchers in the preclinical development of this compound class.

Mechanism of Action

The anticonvulsant effects of α-substituted lactams are believed to be mediated through the modulation of ion channels. Two primary targets have been identified:

  • Positive Allosteric Modulation of GABAA Receptors: Several α-substituted lactams potentiate GABAA receptor-mediated currents. This enhancement of inhibitory neurotransmission is a well-established mechanism for seizure control.[2]

  • Inhibition of Nicotinic Acetylcholine Receptors (nAChRs): Some derivatives have been shown to be noncompetitive inhibitors of neuronal nAChRs. This novel mechanism may contribute to their efficacy in drug-resistant models where traditional ASM targets may be altered.[3]

Promising α-Substituted Lactam Structures

Preclinical studies have identified several α-substituted lactams with significant anticonvulsant potential. The most promising structures are centered around a pyrrolidinone or piperidinone core with key substitutions at the α-position.[1] Notable examples include:

  • 3-Ethyl-3-phenylpyrrolidin-2-one: A lead compound with robust activity in various seizure models.

  • 3-Hydroxy-1-methyl-3-phenyl-2-piperidinone: Demonstrates anticonvulsant activity comparable to or better than valproic acid.[4]

  • 1-(Ethoxycarbonyl)-3-hydroxy-3-phenyl-2-piperidinone: Another potent derivative from the piperidinone series.[4]

Quantitative Anticonvulsant Activity

The following tables summarize the anticonvulsant efficacy of representative α-substituted lactams and related compounds in standard preclinical models. The Median Effective Dose (ED50) is the dose required to protect 50% of the animals from seizures.

Table 1: Anticonvulsant Activity of α-Substituted Lactams in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
3-Hydroxy-1-methyl-3-phenyl-2-piperidinoneMouseIntraperitoneal< 100[4]
3-Methoxy-3-phenyl-2-piperidinoneMouseIntraperitoneal< 100[4]
1-(Ethoxycarbonyl)-3-hydroxy-3-phenyl-2-piperidinoneMouseIntraperitoneal< 100[4]
1-(Ethoxycarbonyl)-3-methoxy-3-phenyl-2-piperidinoneMouseIntraperitoneal< 100[4]
EdaravoneMouseIntraperitoneal> 10 (sub-chronic)[5]

Table 2: Anticonvulsant Activity of β-Lactamase Inhibitors in a Planarian Seizure Model

CompoundSeizure InducerIC50 (mM)Reference
Clavulanic AcidGlutamate1.44[6]
Clavulanic AcidCocaine0.010[6]
TazobactamGlutamate0.018[6]
TazobactamCocaine0.019[6]
CeftriaxoneGlutamate5.8[6]
CeftriaxoneCocaine24.5[6]

Experimental Protocols

I. Synthesis of α-Substituted Lactams

Protocol 1: Synthesis of 4-Phenyl-pyrrolidinone (A Precursor for α-Substitution)

This protocol describes a general method for the synthesis of a 4-phenyl-pyrrolidinone scaffold, which can be further modified to introduce α-substituents.[7]

Step 1: Synthesis of 3-Nitrile-ethyl phenylpropionate

  • In a reaction flask, combine benzyl cyanide (1.0 eq) and tetrahydrofuran (THF).

  • Slowly add a base such as sodium hydroxide (NaOH) (1.0 eq) and stir at room temperature for 30 minutes.

  • Slowly add ethyl bromoacetate (1.0 eq) and continue the reaction for 8 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain 3-nitrile-ethyl phenylpropionate.

Step 2: Catalytic Hydrogenation to 4-Amino-3-ethyl phenylbutyrate

  • Dissolve the 3-nitrile-ethyl phenylpropionate from Step 1 in ethanol.

  • Add Raney Nickel (catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere for 4 hours at atmospheric pressure.

  • Filter the catalyst.

Step 3: Cyclization to 4-Phenyl-pyrrolidinone

  • Transfer the filtrate from Step 2 to a reaction flask and reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain 4-phenyl-pyrrolidinone.

II. In Vivo Evaluation of Anticonvulsant Activity

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This model is predictive of efficacy against generalized tonic-clonic seizures.[8]

Materials:

  • Male albino mice (25-30 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Test compound and vehicle

Procedure:

  • Divide mice into groups (n=6-10 per group), including a vehicle control group and groups for different doses of the test compound.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally).

  • At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of saline to the eyes of the mouse.

  • Position the corneal electrodes on the corneas.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb extension is considered protection.

  • Calculate the ED50 using a suitable statistical method (e.g., probit analysis).

Protocol 3: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

This model is used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • Male albino mice (25-30 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

  • Observation chambers

Procedure:

  • Divide mice into groups as described in the MES protocol.

  • Administer the test compound or vehicle.

  • At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously.

  • Immediately place the mouse in an individual observation chamber.

  • Observe the animal for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Record the number of animals in each group that are protected from seizures.

  • Calculate the ED50.

Protocol 4: Lamotrigine-Resistant Amygdala Kindling Model in Rats

This is a model of pharmacoresistant partial epilepsy.[9][10]

Step 1: Electrode Implantation

  • Anesthetize adult male rats and stereotaxically implant a bipolar stimulating electrode in the right amygdala.

  • Allow for a one-week recovery period.

Step 2: Kindling Acquisition with Lamotrigine

  • Administer a low dose of lamotrigine (e.g., 5 mg/kg, i.p.) daily, five days a week.

  • One hour after lamotrigine administration, deliver a brief electrical stimulus (e.g., 200 µA, 50 Hz for 2 seconds) to the amygdala.

  • Continue this process for 3-4 weeks until animals consistently exhibit stage 4-5 seizures on the Racine scale (fully kindled).

Step 3: Confirmation of Lamotrigine Resistance

  • Two days after the last kindling stimulation, administer a challenge dose of lamotrigine (e.g., 30 mg/kg, i.p.).

  • Stimulate the amygdala one hour later and confirm that seizures are not suppressed.

Step 4: Evaluation of Test Compound

  • After a washout period of at least 3 days, administer the test compound to the lamotrigine-resistant kindled rats.

  • At the time of peak effect, deliver the kindling stimulus and score the seizure severity. A reduction in seizure score to less than stage 3 is considered protection.

III. In Vitro Mechanistic Studies

Protocol 5: Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol is used to assess the direct effect of compounds on GABAA receptor function.[11][12][13]

Materials:

  • HEK293 cells transiently or stably expressing recombinant human GABAA receptor subunits (e.g., α1β2γ2).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Micropipette puller and polisher.

  • Intracellular and extracellular recording solutions.

  • GABA and test compound solutions.

Procedure:

  • Culture HEK293 cells expressing the desired GABAA receptor subtype.

  • Prepare recording pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp recording configuration on a single cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with the test compound and record the change in current amplitude.

  • An increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation.

  • Generate concentration-response curves to determine the EC50 of the modulatory effect.

Protocol 6: Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay

This assay determines the inhibitory potential of compounds on nAChR function.[3][14][15]

Materials:

  • Xenopus laevis oocytes or a mammalian cell line expressing the desired nAChR subtype (e.g., α4β2).

  • Two-electrode voltage-clamp or patch-clamp setup.

  • Recording solutions.

  • Acetylcholine (ACh) and test compound solutions.

Procedure:

  • Prepare and inject cRNA for the desired nAChR subunits into Xenopus oocytes or transfect mammalian cells.

  • Allow 2-4 days for receptor expression.

  • In a two-electrode voltage-clamp setup for oocytes, impale the oocyte with two electrodes and clamp the membrane potential at -70 mV.

  • Perfuse the oocyte with a solution containing a specific concentration of ACh to elicit a control current.

  • After washout, pre-incubate the oocyte with the test compound for a defined period.

  • Co-apply ACh and the test compound and record the current.

  • A reduction in the ACh-evoked current indicates inhibition.

  • Generate concentration-inhibition curves to determine the IC50 of the compound.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of Action of α-Substituted Lactams

Mechanism_of_Action cluster_0 α-Substituted Lactam cluster_1 Neuronal Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Compound α-Substituted Lactam GABA_A GABA_A Receptor Compound->GABA_A Potentiation nAChR nAChR Compound->nAChR Inhibition Inhibition Increased Neuronal Inhibition GABA_A->Inhibition Excitation Reduced Neuronal Excitation nAChR->Excitation Anticonvulsant Anticonvulsant Effect Inhibition->Anticonvulsant Excitation->Anticonvulsant

Caption: Proposed dual mechanism of action for α-substituted lactams.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Start Compound Synthesis (α-Substituted Lactam) InVivo In Vivo Screening Start->InVivo InVitro In Vitro Mechanistic Studies Start->InVitro MES MES Test InVivo->MES PTZ PTZ Test InVivo->PTZ DRE_Model Drug-Resistant Model (e.g., Kindling) InVivo->DRE_Model PatchClamp Patch-Clamp (GABA_A / nAChR) InVitro->PatchClamp BindingAssay Receptor Binding Assay InVitro->BindingAssay DataAnalysis Data Analysis (ED50 / IC50) MES->DataAnalysis PTZ->DataAnalysis DRE_Model->DataAnalysis PatchClamp->DataAnalysis BindingAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: Workflow for the preclinical evaluation of α-substituted lactams.

Diagram 3: Signaling Pathways Implicated in Drug-Resistant Epilepsy

DRE_Signaling cluster_mTOR mTOR Pathway cluster_Neuroinflammation Neuroinflammation PI3K PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth DRE Drug-Resistant Epilepsy Protein_Synth->DRE Insult Neuronal Insult (e.g., Status Epilepticus) Microglia Microglia/Astrocyte Activation Insult->Microglia Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglia->Cytokines BBB Blood-Brain Barrier Dysfunction Cytokines->BBB Hyperexcitability Neuronal Hyperexcitability Cytokines->Hyperexcitability Hyperexcitability->DRE

Caption: Key signaling pathways involved in drug-resistant epilepsy.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Phenylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpyrrolidin-2-one. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a more efficient and successful experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several pathways. A key method involves the amination of α-phenyl-γ-butyrolactone. This reaction typically utilizes ammonia or an ammonia source to open the lactone ring, followed by intramolecular cyclization to form the desired lactam. Another potential route is the cyclization of a 3-phenyl-4-aminobutanoic acid derivative. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am having trouble with the conversion of α-phenyl-γ-butyrolactone to this compound. What are the critical reaction parameters?

A2: The conversion of a lactone to a lactam is typically achieved by heating with an ammonia source. Key parameters to control are temperature, pressure, and the concentration of the aminating agent. Industrial processes for the synthesis of the parent 2-pyrrolidone from γ-butyrolactone use high temperatures (250-290 °C) and pressures (8.0-16.0 MPa), which may be too harsh for the substituted derivative. For laboratory-scale synthesis of this compound, a more moderate temperature and the use of a sealed reaction vessel are likely necessary to achieve good conversion without significant decomposition.

Q3: What are the expected side reactions during the synthesis of this compound?

A3: Common side reactions in the synthesis of lactams from lactones include incomplete reaction, leading to the presence of the starting lactone and the intermediate hydroxyamide. At elevated temperatures, dehydration of the intermediate or the product can occur. Polymerization of the starting material or the product can also be a competing side reaction, especially under harsh conditions.

Q4: How can I purify the final this compound product?

A4: Purification of this compound will depend on the nature of the impurities. Recrystallization is often a suitable method for solid products. If the product is an oil or contains impurities with similar solubility, column chromatography on silica gel is a standard and effective purification technique. The choice of eluent for chromatography will need to be determined empirically, for example, by using thin-layer chromatography (TLC).

Troubleshooting Guides

Below are troubleshooting guides for common issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Preventative Measures
Incomplete Reaction - Increase the reaction temperature and/or time. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.- Ensure a sufficient excess of the aminating agent is used to drive the reaction to completion.- If using a sealed vessel, ensure it is properly sealed to maintain the necessary pressure.
Decomposition of Starting Material or Product - If decomposition is observed at higher temperatures, lower the reaction temperature and extend the reaction time.- Consider the use of a milder aminating agent or a catalyst to facilitate the reaction at a lower temperature.
Side Reactions (e.g., Polymerization) - Optimize the reaction concentration. High concentrations can sometimes favor polymerization.- Ensure the reaction is performed under an inert atmosphere if air or moisture sensitivity is a concern.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps & Preventative Measures
Unreacted Starting Material (α-phenyl-γ-butyrolactone) - Optimize the reaction conditions (temperature, time, reagent stoichiometry) for complete conversion.- Purify the crude product using column chromatography.
Formation of the Intermediate Hydroxyamide - Ensure the cyclization conditions (e.g., sufficient heating) are adequate to promote the formation of the lactam.- The intermediate may be separated from the product by column chromatography.
Dehydration or Other Byproducts - Characterize the byproducts by spectroscopic methods (e.g., NMR, MS) to understand their structure and formation mechanism.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of these byproducts.

Experimental Protocols

General Procedure for the Synthesis of this compound from α-Phenyl-γ-butyrolactone

This is a generalized protocol and requires optimization for specific laboratory conditions.

Materials:

  • α-Phenyl-γ-butyrolactone

  • Ammonia solution (e.g., 7N in methanol) or another ammonia source

  • Solvent (e.g., methanol, ethanol)

  • Sealed reaction vessel (e.g., a pressure tube or autoclave)

Procedure:

  • In a suitable pressure-rated reaction vessel, dissolve α-phenyl-γ-butyrolactone in the chosen solvent.

  • Add a stoichiometric excess of the ammonia solution to the vessel.

  • Seal the vessel tightly and heat the reaction mixture with stirring to the desired temperature (e.g., 100-150 °C). Caution: This reaction should be carried out behind a blast shield in a well-ventilated fume hood due to the use of a sealed vessel at elevated temperatures.

  • Maintain the reaction at temperature for the desired time (e.g., 12-24 hours), monitoring the progress by taking aliquots and analyzing by TLC or GC-MS if possible.

  • After the reaction is complete, cool the vessel to room temperature before carefully opening it.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating the synthetic workflow and troubleshooting logic.

SynthesisWorkflow Start Start: α-Phenyl-γ-butyrolactone Reaction Reaction with Ammonia Source Start->Reaction Heating Heating in a Sealed Vessel Reaction->Heating Workup Work-up: Solvent Removal Heating->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Product Product: This compound Purification->Product Troubleshooting Problem Low Product Yield IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction Decomposition Decomposition? Problem->Decomposition SideReactions Side Reactions? Problem->SideReactions Solution1 Increase Temp/Time/ [NH3] IncompleteReaction->Solution1 Solution2 Lower Temperature/ Milder Conditions Decomposition->Solution2 Solution3 Optimize Concentration/ Inert Atmosphere SideReactions->Solution3

Technical Support Center: Purification of 3-phenylpyrrolidin-2-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-phenylpyrrolidin-2-one using flash column chromatography. Below you will find detailed experimental protocols, frequently asked questions, and troubleshooting guides to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the flash column chromatography of this compound and related lactam compounds.[1][2]

Q2: How do I select an appropriate solvent system (eluent)?

A2: The selection of the eluent is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[1][4] You can adjust the ratio of the two solvents to achieve the desired polarity and separation from impurities.[1]

Q3: How much sample can I load onto my column?

A3: Overloading the column can lead to poor separation.[1] A general guideline is to use a mass ratio of crude sample to silica gel between 1:20 and 1:100.[1] The exact amount will depend on the difficulty of the separation.

Q4: Should I use a wet or dry loading method?

A4: Both methods can be effective.

  • Wet Loading: The sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column. This is suitable for samples that are readily soluble in the mobile phase.[2]

  • Dry Loading: If your crude sample has poor solubility in the eluent, it is preferable to use a dry loading method.[5] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[2][5]

Q5: My compound is nitrogen-containing. Are there any special considerations?

A5: Yes, basic nitrogen-containing compounds can sometimes interact strongly with the acidic silica gel, leading to peak tailing.[6] If you observe this, you can add a small amount of triethylamine (e.g., 0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[3][6]

Experimental Protocols

Protocol: Flash Column Chromatography of this compound

This protocol provides a generalized procedure. Optimization may be required for your specific sample and impurity profile.

1. Mobile Phase Selection:

  • Using TLC, identify a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes.[1]

  • Prepare several test solutions with varying ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexanes).

  • Spot your crude sample on a TLC plate and develop it in the test solutions.

  • The ideal solvent system will give this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1][4]

2. Column Packing (Wet Method):

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 1 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[2]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the sample solution to the top of the column.[7]

  • Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to begin elution at a flow rate of approximately 2 inches per minute.[7]

  • Collect the eluate in fractions (e.g., in test tubes).[1]

  • Monitor the fractions by TLC to identify those containing the purified this compound.

5. Solvent Evaporation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Data Presentation

Table 1: Recommended Solvent Systems and Polarity

Solvent SystemTypical Ratio (Polar:Non-polar)PolarityNotes
Ethyl Acetate / Hexanes10:90 to 50:50AdjustableA standard and effective system for many compounds of intermediate polarity.[3]
Dichloromethane / Methanol99:1 to 90:10HighSuitable for more polar compounds.[3]
Ethyl Acetate / Hexanes + 0.1-1% TriethylamineVariesAdjustableRecommended if peak tailing is observed for the basic lactam.[6]

Table 2: Column Selection Guide

Sample AmountColumn DiameterSilica Gel Amount (approx.)
10 - 100 mg10 mm2 - 20 g
100 - 500 mg20 mm20 - 100 g
500 mg - 2 g40 mm100 - 400 g
2 g - 10 g50 mm400 g - 2 kg

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading. - Uneven column packing (channeling).- Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1][4] - Reduce the amount of sample loaded onto the column. A sample to silica ratio of 1:20 to 1:100 is recommended.[1] - Repack the column carefully, ensuring the silica gel is evenly settled.
Compound Tailing - The compound is basic and is interacting with the acidic silica gel.- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica.[6]
Compound Won't Elute - The eluent is not polar enough. - The compound may be decomposing on the silica.- Gradually increase the polarity of the mobile phase (gradient elution).[6] - If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivated silica.[4]
Compound Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Cracked Silica Bed - The column ran dry. - Rapid changes in solvent polarity.- Always keep the solvent level above the top of the silica gel.[2] - If running a gradient, change the solvent composition gradually.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Setup cluster_analysis Analysis & Isolation TLC TLC Analysis Solvent Select Solvent System TLC->Solvent Pack Pack Column Solvent->Pack Slurry Prepare Silica Slurry Slurry->Pack Load Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Start Problem: Poor Separation CheckRf Is the target compound's Rf between 0.2-0.4? Start->CheckRf AdjustPolarity Adjust eluent polarity CheckRf->AdjustPolarity No CheckLoading Was the column overloaded? (Sample:Silica > 1:20) CheckRf->CheckLoading Yes Success Separation Improved AdjustPolarity->Success ReduceLoad Reduce sample load CheckLoading->ReduceLoad Yes CheckPacking Are there cracks or channels in the silica bed? CheckLoading->CheckPacking No ReduceLoad->Success Repack Repack the column carefully CheckPacking->Repack Yes CheckPacking->Success No Repack->Success

Caption: Troubleshooting guide for poor separation in flash column chromatography.

References

Optimizing Staudinger Reactions for Lactam Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the yield of lactam synthesis using Staudinger-type reactions. It addresses common issues encountered during experimental work through detailed troubleshooting guides and frequently asked questions. The content is structured to provide actionable solutions, from fine-tuning reaction protocols to understanding the underlying mechanisms.

Troubleshooting Guides & FAQs

This section is designed to help you navigate common challenges and answer specific questions related to the Staudinger reduction and its variants in lactam synthesis.

Category 1: Intramolecular Staudinger/Aza-Wittig Reaction for Lactam Formation

This reaction involves the cyclization of an azido-ester or azido-acid to form a lactam, proceeding through an iminophosphorane intermediate.

Frequently Asked Questions

  • Q1: What is the general mechanism of the intramolecular Staudinger/Aza-Wittig reaction for lactam synthesis? A1: The reaction is a two-step process. First, a phosphine, typically triphenylphosphine (PPh₃), reacts with an organic azide to form a phosphazide intermediate, which then loses nitrogen gas (N₂) to yield an iminophosphorane (also known as an aza-ylide).[1] In the second step, the nucleophilic nitrogen of the iminophosphorane attacks an intramolecular ester or carboxylic acid, leading to cyclization and the formation of the lactam.[2] The driving force for this cyclization is the formation of a stable phosphine oxide byproduct.

  • Q2: My intramolecular Staudinger lactamization is giving a low yield. What are the potential causes? A2: Low yields can stem from several factors:

    • Hydrolysis of the iminophosphorane: The intermediate iminophosphorane can react with any water present in the reaction mixture, leading to the formation of a primary amine instead of the desired lactam. This is essentially the Staudinger reduction pathway competing with the cyclization.[3]

    • Inefficient cyclization: The rate of the intramolecular cyclization can be slow, particularly for the formation of medium to large rings, allowing for side reactions to occur.

    • Steric hindrance: Bulky substituents near the azide or the ester/acid functionality can impede the reaction.

    • Phosphine oxide removal: Difficulty in removing the triphenylphosphine oxide byproduct can lead to lower isolated yields.[4]

  • Q3: How can I prevent the hydrolysis of the iminophosphorane intermediate? A3: To minimize the competing Staudinger reduction pathway, it is crucial to perform the reaction under strictly anhydrous conditions. This includes using dry solvents, freshly distilled reagents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Q4: What is the role of the phosphine reagent, and can I use alternatives to triphenylphosphine? A4: The phosphine acts as the reducing agent that converts the azide to the reactive iminophosphorane. While triphenylphosphine is common, other phosphines can be used. For instance, tributylphosphine (PBu₃) is more nucleophilic and can sometimes lead to faster reactions.[2] However, the choice of phosphine can also influence the stability of the intermediate and the overall yield. Modified phosphine reagents have been developed to improve reaction efficiency and ease of purification.[4]

Category 2: Staudinger Ketene-Imine Cycloaddition for β-Lactam Synthesis

This reaction, also known as the Staudinger synthesis, is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring.[5]

Frequently Asked Questions

  • Q1: What is the mechanism of the Staudinger ketene-imine cycloaddition? A1: The reaction proceeds via a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen on the central carbonyl carbon of the ketene, which generates a zwitterionic intermediate.[5][6] The second step is the ring-closure of this intermediate to form the four-membered β-lactam ring.[5][6]

  • Q2: I am observing low to no yield of my β-lactam product. What are the common reasons? A2: Low yields in the Staudinger synthesis of β-lactams are often attributed to:

    • Ketene instability: Ketenes are highly reactive and can undergo polymerization or react with moisture. It is often necessary to generate the ketene in situ.[7][8]

    • Imine reactivity: The electronic properties of the imine are crucial. Electron-donating groups on the imine can facilitate the initial nucleophilic attack on the ketene, while electron-withdrawing groups can hinder it.[7]

    • Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Suboptimal temperature: Many Staudinger reactions for β-lactam synthesis require low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[7]

  • Q3: How can I improve the stability and reactivity of the ketene? A3: To overcome the instability of ketenes, they are typically generated in situ in the presence of the imine. Common methods for in situ generation include the dehydrohalogenation of acyl chlorides with a tertiary amine base or the Wolff rearrangement of α-diazoketones.[7][8] Performing the reaction at low temperatures also helps to control the high reactivity of the ketene and minimize polymerization.[7]

  • Q4: How can I control the stereochemistry of the resulting β-lactam? A4: The stereochemical outcome (cis vs. trans) of the Staudinger β-lactam synthesis is influenced by several factors, including the substituents on both the ketene and the imine, as well as the reaction temperature.[9] Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[5] The electronic nature of the substituents also plays a significant role; electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[6]

  • Q5: What is the best way to purify the β-lactam product? A5: Purification is most commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific product and any byproducts. In some cases, crystallization can be an effective method for obtaining highly pure material.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the yield of lactam synthesis in Staudinger-type reactions.

Table 1: Effect of Phosphine Reagent on Intramolecular Staudinger Lactamization

Phosphine ReagentSubstrateSolventTemperature (°C)Yield (%)Reference
Triphenylphosphine (PPh₃)Azido-esterToluene11075Fictional Example
Tributylphosphine (PBu₃)Azido-esterToluene11085Fictional Example
Trimethylphosphine (PMe₃)Azido-esterToluene11082Fictional Example

Note: This table is a representative example. Actual yields will vary depending on the specific substrate and reaction conditions.

Table 2: Effect of Solvent on Staudinger Ketene-Imine Cycloaddition

SolventBaseTemperature (°C)cis:trans RatioYield (%)Reference
Dichloromethane (CH₂Cl₂)Triethylamine (Et₃N)080:2088Fictional Example
TolueneTriethylamine (Et₃N)075:2585Fictional Example
Acetonitrile (MeCN)Triethylamine (Et₃N)085:1592Fictional Example

Note: This table is a representative example. Actual yields and diastereoselectivity will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Staudinger Lactamization of an Azido-Acid
  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the azido-acid (1.0 eq).

  • Solvent Addition: Anhydrous toluene is added to the flask to achieve a concentration of approximately 0.01-0.05 M.

  • Reagent Addition: Triphenylphosphine (1.1 eq) is added to the solution.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred under an inert atmosphere (e.g., argon or nitrogen). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the lactam from the triphenylphosphine oxide byproduct. A common method to facilitate the removal of triphenylphosphine oxide is to precipitate it as a complex with zinc chloride from a polar solvent like ethanol.[10][11] Alternatively, suspending the crude mixture in a non-polar solvent like pentane or hexane and filtering through a plug of silica can help retain the more polar phosphine oxide.[12]

Protocol 2: General Procedure for Staudinger Synthesis of a β-Lactam from an Acid Chloride and an Imine
  • Preparation: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a nitrogen inlet, and a magnetic stir bar. The flask is charged with the imine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: Triethylamine (1.2 eq) is added to the solution.

  • Ketene Generation: A solution of the acid chloride (1.1 eq) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over a period of 30 minutes. The formation of the ketene is often indicated by a color change.

  • Reaction: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight. The reaction progress is monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.

Visualizations

Reaction Pathways and Workflows

Staudinger_Lactamization_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products Azido_Ester Azido-Ester/Acid Iminophosphorane Iminophosphorane Intermediate Azido_Ester->Iminophosphorane + Phosphine - N₂ Phosphine Phosphine (e.g., PPh₃) Phosphine->Iminophosphorane Cyclization Intramolecular Cyclization Iminophosphorane->Cyclization Lactam Lactam Cyclization->Lactam Phosphine_Oxide Phosphine Oxide Byproduct Cyclization->Phosphine_Oxide

Caption: Intramolecular Staudinger/Aza-Wittig reaction pathway for lactam synthesis.

Staudinger_Beta_Lactam_Synthesis cluster_reactants Reactants cluster_intermediate In Situ Generation & Intermediate cluster_product Product Acid_Chloride Acid Chloride Ketene Ketene Acid_Chloride->Ketene + Base - Base·HCl Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Base Base (e.g., Et₃N) Base->Ketene Ketene->Zwitterion + Imine Beta_Lactam β-Lactam Zwitterion->Beta_Lactam Ring Closure

Caption: Staudinger ketene-imine cycloaddition pathway for β-lactam synthesis.

Troubleshooting_Workflow Start Low Lactam Yield Check_Purity Check Starting Material Purity & Stoichiometry Start->Check_Purity Check_Purity->Start Impure/Incorrect Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Purity OK Anhydrous->Start Moisture Present Temp_Control Optimize Reaction Temperature Anhydrous->Temp_Control Conditions Dry Temp_Control->Start Suboptimal Temp Reagent_Choice Consider Alternative Reagents (Phosphine, Base, Solvent) Temp_Control->Reagent_Choice Temp Optimized Reagent_Choice->Start Ineffective Reagents Purification Optimize Purification Method Reagent_Choice->Purification Reagents Optimized Purification->Start Product Loss Success Improved Yield Purification->Success Purification Optimized

Caption: A logical workflow for troubleshooting low yield in Staudinger lactam synthesis.

References

Overcoming challenges in the α-alkylation of esters for lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lactam synthesis via ester α-alkylation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed protocols to overcome common challenges in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the α-alkylation of esters for lactam synthesis?

The α-alkylation of an ester enolate is a powerful C-C bond-forming reaction, but it is often plagued by several challenges. The key precursor for lactam synthesis is an ω-halo-α-substituted ester, which undergoes intramolecular cyclization. The main difficulties arise during the initial alkylation step and include:

  • Controlling Basicity: The base must be strong enough to completely deprotonate the ester at the α-position without promoting side reactions like Claisen condensation or ester hydrolysis.[1]

  • Preventing Side Reactions: Common side reactions include self-condensation of the ester (Claisen reaction), multiple alkylations at the α-carbon, and O-alkylation instead of the desired C-alkylation.[2][3]

  • Steric Hindrance: Bulky substrates or alkylating agents can significantly slow down the desired SN2 reaction, leading to low yields.[4][5]

  • Enolate Stability: Ester enolates can be unstable and may decompose, especially at higher temperatures, sometimes forming ketenes.[3][6]

Q2: How do I choose the optimal base for my ester deprotonation?

Choosing the right base is critical for achieving high yields. The base should be strong enough to irreversibly and completely form the enolate, minimizing the concentration of the starting ester and thus reducing the chance of self-condensation.[7]

  • Lithium Diisopropylamide (LDA): This is the most common choice. It's a strong, sterically hindered, non-nucleophilic base that rapidly and quantitatively generates the enolate at low temperatures (typically -78 °C).[1][8] Its bulkiness disfavors nucleophilic attack on the ester carbonyl.

  • Sodium or Potassium Hexamethyldisilazide (NaHMDS or KHMDS): These are also strong, hindered bases that are excellent for enolate formation. They are often used when LDA proves unsuitable for a specific substrate.

  • Sodium Hydride (NaH): NaH can be used to form the more thermodynamically stable enolate, but reactions are typically slower and may require higher temperatures.[7]

  • Weaker Bases (e.g., Sodium Ethoxide): These are generally unsuitable for direct alkylation of simple mono-esters as they establish an equilibrium with a significant amount of starting material present, leading to side reactions.[1][7] They are more appropriate for more acidic substrates like malonic esters.[4][9]

Q3: What is the role of the solvent, and how do I select an appropriate one?

The solvent must be aprotic to avoid quenching the enolate. It should also effectively solvate the cation of the base and keep intermediates in solution at low temperatures.

  • Tetrahydrofuran (THF): This is the most widely used solvent. It is polar, aprotic, and has a low freezing point, making it ideal for reactions conducted at -78 °C.

  • Diethyl Ether: Can also be used, but its lower boiling point can be a limitation.

  • Dioxane: A suitable alternative, often used with LiOH for hydrolysis steps that may follow alkylation.[10]

Q4: I'm observing a significant amount of dialkylated product. How can I improve mono-alkylation selectivity?

The formation of a dialkylated product occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this:

  • Use a slight excess of the enolate: Adding the alkylating agent slowly to a solution of the pre-formed enolate ensures the electrophile is always the limiting reagent.

  • Employ a strong, hindered base: Using LDA or a similar base helps to ensure that the initial deprotonation is complete before the alkylating agent is added.

  • Low Temperatures: Running the reaction at low temperatures (-78 °C) helps control reactivity and can improve selectivity.

Troubleshooting Guide

Problem 1: Low or No Yield of the Alkylated Ester
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Deprotonation The pKa of typical esters is around 25. Ensure your base is strong enough (e.g., LDA, pKa ~36) for complete deprotonation.[1] Verify the concentration of your base via titration if it is not freshly prepared.
Moisture in the Reaction Enolates are extremely sensitive to water. Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[5]
Degraded Alkylating Agent Use a fresh bottle or freshly purified alkylating agent (ω-dihaloalkane). Alkyl halides can degrade over time. The reaction works best with primary alkyl iodides and bromides.[4][6]
Incorrect Reaction Temperature Enolate formation with LDA should be done at -78 °C. Allowing the reaction to warm prematurely can lead to enolate decomposition or side reactions.[3]
Poor Stirring In heterogeneous mixtures (e.g., with NaH), ensure vigorous stirring to facilitate contact between reactants.[5]
Problem 2: Major Side Products Observed (Low Selectivity)
Side Product Probable Cause Troubleshooting Steps & Recommendations
Claisen Condensation Product Incomplete enolate formation leaves starting ester to act as an electrophile.Use a strong, hindered base like LDA to ensure quantitative enolate formation before adding the alkylating agent.[3] Keep the temperature low.
Dialkylated Product The mono-alkylated product is deprotonated and reacts again.Slowly add the alkylating agent (as the limiting reagent) to the solution of the pre-formed enolate.
O-Alkylated Product The oxygen atom of the ambident enolate acts as the nucleophile.This is less common with soft electrophiles like alkyl halides but can be influenced by the cation and solvent. Using lithium enolates in THF generally favors C-alkylation.[2]
Elimination Product (Alkene) Occurs when using secondary or tertiary alkyl halides.The alkylation is an SN2 reaction. Use primary or methyl halides to avoid the competing E2 elimination pathway.[4][7]

Quantitative Data Summary

The choice of base and reaction conditions significantly impacts the success of the α-alkylation. The following table provides a comparative overview for a model reaction (alkylation of ethyl acetate).

BaseSolventTemperature (°C)Typical Yield (Mono-alkylation)Key Considerations
LDA THF-78>90%Standard choice; requires anhydrous conditions and low temperature.[1]
NaHMDS THF-78 to 085-95%Good alternative to LDA; may offer different selectivity.
NaH THF/DMF0 to 2550-70%Slower reaction; risk of side reactions is higher.[7]
NaOEt Ethanol25 to 78<10%Not suitable for simple esters due to reversible deprotonation and high risk of Claisen condensation.[1][7]

Key Experimental Protocols

Protocol 1: General Procedure for α-Alkylation of an Ester using LDA

This protocol describes the alkylation of an ester with a dihaloalkane, a key step in preparing a lactam precursor.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Solvent and Amine: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) to the cold THF.

  • LDA Formation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution at -78 °C. Allow the solution to stir for 30 minutes at this temperature to ensure complete formation of LDA.

  • Enolate Formation: Add the starting ester (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise to the enolate solution. The reaction mixture is typically stirred at -78 °C for 2-4 hours and then allowed to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the ω-halo-α-substituted ester.

Protocol 2: Intramolecular Cyclization to form the Lactam

This protocol describes the subsequent ring-closing step.

  • Reaction Setup: In a round-bottom flask, dissolve the purified ω-halo-α-substituted ester (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.2 eq). Using a base is necessary to neutralize the acid formed during the amidation step that precedes cyclization if starting from an amine and the ester. For direct intramolecular amidation of an amino-ester, a base may not be required, and thermal conditions may suffice.

  • Cyclization: Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, filter off any solids, and remove the solvent under reduced pressure. Purify the resulting crude lactam by recrystallization or column chromatography.

Visual Guides

Workflow for Lactam Synthesis

G start Starting Materials (Ester, Dihaloalkane) step1 Enolate Formation (LDA, THF, -78 °C) start->step1 step2 α-Alkylation (SN2) (Add Dihaloalkane) step1->step2 purify1 Workup & Purification step2->purify1 intermediate ω-Halo-α-alkylated Ester step3 Intramolecular Cyclization (e.g., NaH, DMF, Heat) intermediate->step3 purify2 Workup & Purification step3->purify2 product Final Lactam Product purify1->intermediate purify2->product G start Low Yield or No Reaction? q_base Is the base strong enough & active? start->q_base Check s_base1 Use LDA/KHMDS. Titrate base before use. q_base->s_base1 No q_water Are conditions strictly anhydrous? q_base->q_water Yes s_base2 Proceed to next check. s_water1 Flame-dry glassware. Use anhydrous solvent. Run under inert gas. q_water->s_water1 No q_temp Was the temperature controlled (-78 °C)? q_water->q_temp Yes s_water2 Proceed to next check. s_temp1 Maintain -78 °C during enolate formation and alkylation. q_temp->s_temp1 No s_temp2 Check for side products. q_temp->s_temp2 Yes G enolate Ester Enolate (Nucleophile) path1_product Desired C-Alkylation (Mono-alkylated Product) enolate->path1_product + path2_product Side Reaction (Claisen Condensation) enolate->path2_product + path3_product Side Reaction (Dialkylation) enolate->path3_product + path1_reagent Alkyl Halide (R-X) path1_reagent->path1_product path2_reagent Starting Ester (Electrophile) path2_reagent->path2_product path3_reagent Mono-alkylated Product (Deprotonation) path3_reagent->path3_product

References

Managing diastereomeric mixtures in the synthesis of disubstituted lactams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing diastereomeric mixtures in the synthesis of disubstituted lactams. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing disubstituted β-lactams, and how do they influence stereochemistry?

A1: The most prevalent method is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene with an imine.[1] The stereochemical outcome (cis or trans) of this [2+2] cycloaddition is highly dependent on reaction conditions, the electronic nature of substituents, and the chosen reagents.[1][2][3] Other significant methods include metal-catalyzed syntheses, base-promoted cyclizations, and various multicomponent reactions.[1][4] For instance, palladium-catalyzed intramolecular Tsuji–Trost allylation allows for ligand-controlled synthesis, where judicious ligand selection can selectively yield either the trans or cis isomer.[4]

Q2: How can I determine the diastereomeric ratio (d.r.) of my lactam mixture?

A2: The composition of diastereomeric mixtures is routinely determined by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[5][6] The distinct signals of the protons on the lactam ring can be integrated to quantify the ratio of diastereomers. For more complex mixtures or for higher accuracy, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on both chiral and achiral stationary phases are the workhorses for separating and quantifying diastereomers.[5][7][8] Supercritical Fluid Chromatography (SFC) is also an effective technique for diastereomer separation.[8][9]

Q3: What factors control whether a Staudinger reaction yields a cis or trans β-lactam?

A3: The stereochemical outcome is influenced by several factors. The mechanism can proceed through different transition states, and the relative stability of these determines the final product ratio.[2] Key factors include:

  • Substituents: The electronic properties of substituents on both the imine and the ketene play a crucial role. Electron-withdrawing groups on the imine's N-substituent can favor the formation of trans β-lactams.[2]

  • Reaction Conditions: Solvent and temperature can significantly impact selectivity. For example, in some systems, a change in solvent from THF to CH₂Cl₂ can invert the selectivity from trans to cis.[1]

  • Enolate Isomerization: During the reaction, an intermediate enolate is formed. Isomerization of this enolate before ring closure can lead to the formation of the thermodynamically more stable trans product.[3]

Q4: Can I convert an existing trans-lactam to a cis-lactam?

A4: Yes, in some cases, isomerization is possible. For example, treatment of certain trans-β-lactams with N-chlorosuccinimide (NCS) has been shown to afford the corresponding cis-β-lactams.[1] This strategy can be useful if the initial synthesis favors the undesired diastereomer.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Reaction Mixture

You've performed a synthesis (e.g., a Staudinger reaction) and the resulting crude mixture shows a nearly 1:1 ratio of diastereomers, but your goal is to obtain a single isomer.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor diastereoselectivity.

Corrective Actions & Methodologies

  • Modify Reaction Conditions: Systematically vary temperature, solvent, and reaction time. The diastereoselectivity of cycloaddition reactions can be highly sensitive to these parameters.[1]

  • Alter Substituents: The electronic nature of the substituents on the imine and ketene precursors can dictate the stereochemical outcome. For instance, using an N-tosyl (N-Ts) imine may favor a cis product, while an N-triflyl (N-Tf) imine can predominantly yield the trans product.[2]

  • Change Catalyst System: For metal-catalyzed reactions, such as the Pd-catalyzed intramolecular Tsuji–Trost allylation, the choice of ligand is critical. Switching ligands can invert the diastereoselectivity.[4]

  • Use a Chiral Auxiliary: Attaching a chiral auxiliary to either the ketene or the imine can induce high diastereoselectivity.[10] After the reaction, the auxiliary is cleaved to yield the enantioenriched disubstituted lactam.

Problem 2: Difficulty Separating the Diastereomeric Mixture

Your reaction produced a mixture of diastereomers, but they are co-eluting during standard column chromatography on silica gel.

Separation Workflow

G cluster_0 Diastereomer Separation Strategy cluster_1 Derivatization Details start Diastereomeric Mixture (Not separable by standard CC) hplc Attempt HPLC/SFC Separation start->hplc Instrumental approach deriv Chemical Derivatization start->deriv Chemical approach cryst Diastereomeric Recrystallization start->cryst Physical approach separated Pure Diastereomers Isolated hplc->separated Successful separation ester Esterify with Chiral Acid (e.g., Mosher's acid) deriv->ester cryst->separated Successful separation remove_da Separate Diastereomeric Derivatives by standard CC/HPLC ester->remove_da cleave Cleave Derivatizing Agent remove_da->cleave cleave->separated

Caption: General workflow for diastereomer separation.

Corrective Actions & Methodologies

  • Chromatographic Method Development:

    • HPLC/SFC: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer superior resolution to standard column chromatography. Screen different stationary phases (e.g., C18, Phenyl, cyano) and mobile phase compositions.[8] Chiral stationary phases can also be effective for separating diastereomers.[8][11]

    • Table 1: Comparison of Separation Techniques for Diastereomers

      Technique Stationary Phases (Examples) Mobile Phase Key Advantage
      HPLC (Reverse Phase) XBridge™ C18, Synergi™ Polar-RP Acetonitrile/Water, Methanol/Water Widely available, versatile
      HPLC (Chiral) Ultron ES-OVM, Chiralcel® OJ-RH Varies (e.g., Hexane/IPA) Can resolve enantiomers and often diastereomers

      | SFC (Normal Phase) | Unmodified silica, Cyano | CO₂ with co-solvents (e.g., Methanol) | Fast, uses less organic solvent |

  • Diastereomeric Recrystallization: This technique involves reacting the diastereomeric mixture with a chiral resolving agent to form new diastereomeric salts, which will have different solubilities.[12][13] Fractional crystallization can then be used to isolate one of the diastereomeric salts, from which the resolving agent is subsequently removed.[12][]

  • Chemical Derivatization: Convert the diastereomeric mixture into a new pair of diastereomers that may be more easily separable. This is particularly useful if the lactam contains a reactive handle like a hydroxyl group.

    • Protocol: Derivatization with a Chiral Derivatizing Agent (CDA)

      • Reaction: React the diastereomeric mixture (e.g., a hydroxyl-substituted lactam) with a chiral derivatizing agent, such as Mosher's acid chloride, in the presence of a suitable base.[5]

      • Separation: The resulting diastereomeric esters often exhibit greater differences in polarity and are more amenable to separation by standard silica gel chromatography or HPLC.[15]

      • Cleavage: After separation, hydrolyze the ester to remove the chiral auxiliary and recover the pure, separated lactam diastereomers.[15]

References

Technical Support Center: Cyclization of γ-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclization of γ-amino acid esters to form γ-lactams. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial chemical transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of γ-lactams from γ-amino acid esters.

Question: Why is the yield of my γ-lactam product consistently low?

Answer:

Low yields in γ-lactam synthesis can stem from several factors, ranging from reaction conditions to the nature of the starting material. Here are the primary causes and potential solutions:

  • Incomplete Reaction: The cyclization may not be reaching completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. Be cautious, as excessive heat can sometimes lead to side reactions.

  • Side Reactions: Competing reactions can consume the starting material or the desired product. The most common side reactions are intermolecular polymerization and the formation of diketopiperazines.[1][2][3][4][5]

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by adding the γ-amino acid ester solution slowly to the reaction mixture. To prevent diketopiperazine formation, which is more prevalent with certain amino acid sequences (especially involving proline), careful selection of protecting groups and coupling agents is crucial.[1][6]

  • Substrate Steric Hindrance: Bulky substituents on the γ-amino acid ester can sterically hinder the intramolecular attack of the amine on the ester carbonyl.

    • Solution: Consider using a more reactive ester (e.g., a methyl or ethyl ester over a tert-butyl ester) or a more potent catalyst to overcome the steric barrier.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.

    • Solution: Screen a variety of solvents. Aprotic polar solvents like DMF, DMAc, or THF are often effective. The solvent can influence the conformation of the substrate, bringing the reacting groups into proximity.

  • Poor Catalyst Activity: If using a catalyst, it may be inactive or poisoned.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different types of catalysts (acid, base, or organometallic).

Question: I am observing significant amounts of a high molecular weight side product. What is it and how can I prevent it?

Answer:

The formation of a high molecular weight species is likely due to intermolecular polymerization, where multiple molecules of the γ-amino acid ester react with each other to form a polyamide.

  • Cause: This intermolecular reaction competes with the desired intramolecular cyclization, especially at high concentrations.

  • Prevention:

    • High-Dilution Conditions: The most effective way to minimize polymerization is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the γ-amino acid ester to a large volume of solvent. This maintains a low concentration of the starting material, favoring the intramolecular pathway.

    • Temperature Control: In some cases, lower temperatures can favor the desired cyclization over polymerization.

Question: My reaction is producing a significant amount of a cyclic dipeptide. How can I avoid this?

Answer:

The side product is likely a diketopiperazine (DKP). This occurs through the intermolecular reaction of two molecules of the amino acid ester.[2][3]

  • Cause: DKP formation is a common side reaction in peptide synthesis and can also occur during the cyclization of amino acid esters, particularly when the ester is activated and the N-terminal amine is unprotected.[1][4] The stability of the six-membered DKP ring provides a strong thermodynamic driving force for its formation.[4] This is especially problematic with dipeptide esters.

  • Prevention:

    • Protecting Groups: Ensure that the N-terminal amine is appropriately protected if you are not intending for it to be the nucleophile in the cyclization. If the γ-amine is part of a larger peptide, strategic use of protecting groups is essential.

    • Reaction Conditions: The choice of base and solvent can influence the rate of DKP formation. Non-polar solvents may reduce the propensity for this side reaction in some cases. The pH of the reaction mixture can also play a critical role, with the unprotonated N-terminal amino group being more reactive.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cyclizing γ-amino acid esters?

A1: The primary methods for cyclizing γ-amino acid esters to γ-lactams include:

  • Thermal Cyclization: Heating the γ-amino acid ester, often in a high-boiling point solvent, can effect cyclization with the elimination of the corresponding alcohol. This method is simple but may require high temperatures, which can lead to side reactions.

  • Acid-Catalyzed Cyclization: The use of a Brønsted or Lewis acid catalyst can promote the intramolecular reaction.[7] Common catalysts include HCl, H2SO4, and various Lewis acids like Sc(OTf)3 or In(OTf)3.[7]

  • Base-Catalyzed/Promoted Cyclization: Bases can be used to deprotonate the amine, increasing its nucleophilicity and promoting the attack on the ester carbonyl.[8] Strong bases like sodium hydride (NaH) or non-nucleophilic bases like DBU are often employed.

Q2: How does the choice of ester group affect the cyclization reaction?

A2: The nature of the ester group influences its reactivity as an electrophile. In general, less sterically hindered and more electron-deficient esters are more reactive. The order of reactivity is typically: methyl > ethyl > isopropyl > tert-butyl. Therefore, using a methyl or ethyl ester can facilitate cyclization at lower temperatures or with milder catalysts compared to a tert-butyl ester.

Q3: What role do protecting groups play in this reaction?

A3: Protecting groups are crucial for preventing unwanted side reactions. The α-amino group and any reactive side chains of the γ-amino acid must be protected if they are not intended to participate in the reaction. Common α-amino protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under many cyclization conditions but can be removed later.[9] The choice of protecting group must be orthogonal to the deprotection conditions of other protecting groups in the molecule and the conditions of the cyclization itself.[10]

Q4: Can I use a one-pot procedure to deprotect the γ-amino group and then cyclize?

A4: Yes, one-pot procedures are often employed. For example, a γ-amino acid ester with a protected γ-amino group (e.g., with a Boc group) can be treated with an acid (like TFA) to remove the protecting group, followed by neutralization and addition of a base or heating to induce cyclization without isolating the intermediate free amine. This approach can be more efficient and lead to higher overall yields by minimizing handling losses.

Data Presentation

Table 1: Effect of Catalyst on γ-Lactam Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene1102445
2p-TSA (10)Toluene110875
3Sc(OTf)₃ (5)Acetonitrile801288
4DBU (100)THF65692
5NaH (120)THF25495

Note: Data is representative and compiled from typical results in the literature. Actual yields will vary depending on the specific substrate.

Table 2: Influence of Solvent on Cyclization Efficiency

EntrySolventDielectric Constant (ε)Temperature (°C)Time (h)Yield (%)
1Toluene2.41101265
2THF7.6651085
3Acetonitrile37.580889
4DMF38.3100693
5DMSO47.2100691

Note: Data is illustrative of general trends. Optimal solvent choice is substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Thermal Cyclization

  • Dissolve the γ-amino acid ester (1.0 eq) in a high-boiling point solvent (e.g., toluene, xylene, or DMF) to a concentration of 0.01-0.1 M.

  • Heat the solution to reflux (typically 110-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired γ-lactam.

Protocol 2: General Procedure for Acid-Catalyzed Cyclization

  • Dissolve the γ-amino acid ester (1.0 eq) in an appropriate solvent (e.g., toluene, acetonitrile).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the solution.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by chromatography or recrystallization.

Protocol 3: General Procedure for Base-Promoted Cyclization

  • To a solution of the γ-amino acid ester hydrochloride (1.0 eq) in an aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., triethylamine, 1.1 eq) at 0 °C to generate the free amine.

  • For stronger bases like NaH (1.2 eq), add it portion-wise to a solution of the free γ-amino acid ester at 0 °C.

  • Allow the reaction to stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride if a strong base was used).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the crude product as required.

Visualizations

Troubleshooting_Workflow start Low γ-Lactam Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes steric_hindrance Sterically Hindered Substrate? side_reactions->steric_hindrance No Obvious Side Products polymer Polymerization side_reactions->polymer High MW Impurity dkp Diketopiperazine Formation side_reactions->dkp Cyclic Dipeptide Impurity more_reactive_ester Use More Reactive Ester / Stronger Catalyst steric_hindrance->more_reactive_ester Yes screen_solvents Screen Solvents steric_hindrance->screen_solvents No end_node Improved Yield increase_time_temp->end_node high_dilution Use High Dilution high_dilution->end_node optimize_pg Optimize Protecting Groups optimize_pg->end_node more_reactive_ester->end_node screen_solvents->end_node polymer->high_dilution dkp->optimize_pg

Caption: A troubleshooting workflow for addressing low yields in γ-lactam synthesis.

Reaction_Mechanism cluster_0 γ-Amino Acid Ester cluster_1 Intramolecular Attack cluster_2 Product Formation start_material R¹-NH-(CH₂)₃-COOR² transition_state Tetrahedral Intermediate start_material->transition_state Cyclization (Heat, Acid, or Base) product γ-Lactam transition_state->product Elimination alkanol R²-OH transition_state->alkanol Elimination

Caption: General mechanism for the cyclization of a γ-amino acid ester to a γ-lactam.

References

Technical Support Center: Optimizing Chiral Separation of Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chiral separation of pyrrolidin-2-one derivatives.

Troubleshooting Guide

This guide is designed to help you resolve common problems encountered during the chiral separation of pyrrolidin-2-one derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Problem Potential Cause Suggested Solution
Poor or No Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your specific pyrrolidin-2-one derivative.[1][2]1. Screen Different CSPs: Test a variety of polysaccharide-based CSPs, such as those derived from cellulose and amylose. Chlorinated polysaccharide-based CSPs like Lux Cellulose-2 and Lux i-Cellulose-5 have shown success.[1][3][4] An effective approach is to systematically screen several CSPs.[1]
2. Incorrect Mobile Phase Composition: The type and concentration of the organic modifier and additives can significantly impact selectivity.[2][5]2. Optimize Mobile Phase: In normal-phase mode, adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in n-hexane.[5] A lower percentage of the polar solvent often increases retention and selectivity.[2] For SFC, methanol has often been found to provide the best results.[3]
3. Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.3. Vary Column Temperature: Experiment with different temperatures. A decrease in temperature often enhances chiral recognition and improves resolution.[2] A temperature of 40°C has been used successfully in SFC separations.[3][4]
Peak Tailing 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause asymmetrical peaks.[1][2]1. Use Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) may be beneficial.[2]
2. Active Sites on Silica Support: Residual silanol groups on the silica support of the CSP can lead to peak tailing.2. Ensure Proper Column Conditioning: Thoroughly condition the column with the mobile phase to passivate active sites.
Long Analysis Times 1. High Retention of Enantiomers: Strong interactions between the analyte and the CSP lead to long retention times.[2]1. Increase Mobile Phase Strength: In normal-phase, increase the percentage of the alcohol modifier.[2] In SFC, increasing the percentage of the co-solvent (e.g., methanol) can reduce retention time.[3]
2. Low Flow Rate: A slow flow rate will inherently lead to longer run times.2. Optimize Flow Rate: Increase the flow rate, but monitor the effect on resolution, as it can sometimes have a negative impact.[2] An optimal flow rate of 2 mL/min has been reported for some SFC separations.[3][4]
Irreproducible Results 1. Column Not Properly Equilibrated: Insufficient equilibration time can lead to shifting retention times.[1]1. Ensure Adequate Equilibration: Allow sufficient time for the column to fully equilibrate with the mobile phase before starting a sequence of injections.[1]
2. Mobile Phase Instability or Degradation: The composition of the mobile phase can change over time.[2]2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to ensure consistency.[2]
3. Fluctuations in Temperature: Inconsistent column temperature can cause variations in retention and selectivity.[1]3. Use a Column Oven: Maintain a constant and stable column temperature using a column oven.[1][2]
Loss of Column Performance 1. Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column.[1][2]1. Use a Guard Column and Sample Filtration: A guard column will protect the analytical column from contaminants.[2] Filter all samples and mobile phases before use.
2. Degradation of the Chiral Stationary Phase: Use of incompatible solvents or extreme pH can damage the CSP.[2]2. Verify Solvent Compatibility: Always ensure that the mobile phase and sample solvents are compatible with the specific CSP being used, especially for coated polysaccharide phases.[2] Flush the column with an appropriate storage solvent after use.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating pyrrolidin-2-one derivatives?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile and successful for the chiral separation of a broad range of compounds, including pyrrolidin-2-one derivatives.[1] Specifically, chlorinated derivatives such as cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) and cellulose tris(3,5-dichlorophenylcarbamate) (Lux i-Cellulose-5) have demonstrated excellent performance in separating various pyrrolidin-2-one derivatives.[1][3][4]

Q2: How does the choice of alcohol modifier in the mobile phase affect the separation in normal-phase HPLC?

A2: In normal-phase HPLC, the nature and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) in a non-polar solvent like n-hexane play a crucial role in achieving chiral separation. Generally, decreasing the concentration of the alcohol increases the retention time and can improve the resolution of the enantiomers.[5] The choice of alcohol itself is also important, with different alcohols providing varying degrees of selectivity for different analytes. For instance, in some studies, methanol has been shown to provide better resolution and analysis times compared to aprotic solvents like acetonitrile or other alcohols like isopropanol and ethanol.[3]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the chiral separation of pyrrolidin-2-one derivatives?

A3: SFC offers several key advantages over traditional HPLC for chiral separations. These include faster analysis times due to the low viscosity and high diffusivity of supercritical CO2, reduced consumption of organic solvents (making it a "greener" technique), and often higher chromatographic efficiency.[1] These benefits make SFC a powerful tool for both analytical and preparative-scale chiral separations in drug development.[3]

Q4: Can mobile phase additives enhance chiral separation?

A4: Yes, mobile phase additives can significantly impact chiral separations. For basic analytes that may exhibit peak tailing due to interactions with the silica support of the CSP, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial.[6] However, it is important to note that additives can also sometimes lead to a loss of resolution, so their effect should be evaluated on a case-by-case basis.[6]

Q5: How critical is temperature control in optimizing chiral separations?

A5: Temperature is a critical parameter in method development for chiral separations. It influences the thermodynamics of the interaction between the enantiomers and the CSP. Lowering the temperature often increases the enantioselectivity, leading to better resolution, although it may also increase retention times and analysis pressure. Conversely, increasing the temperature can decrease analysis time but may reduce resolution. Therefore, optimizing the column temperature is essential for achieving the desired balance between resolution and run time.[2]

Data Presentation

Table 1: SFC Separation of Pyrrolidin-2-one Derivatives on Chlorinated CSPs

Conditions: Backpressure: 150 bar, Temperature: 40°C, Co-solvent: Methanol, Flow rate: 2 mL/min.[3]

CompoundCSP% MethanolRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
5-anilino-pyrrolidin-2-oneLux Cellulose-215%4.855.331.47
5-(benzylamino)pyrrolidin-2-oneLux Cellulose-215%4.605.011.19
5-(2-phenylhydrazino)pyrrolidin-2-oneLux Cellulose-215%7.939.081.00
N'-(5-oxopyrrolidin-2-yl)benzohydrazideLux Cellulose-215%10.1511.531.02
5-(benzyloxy)pyrrolidin-2-oneLux Cellulose-215%3.734.021.18
5-(1-phenylethoxy)pyrrolidin-2-oneLux Cellulose-215%3.333.581.25

Table 2: HPLC Separation of 4-Substituted-Pyrrolidin-2-Ones on Chiralcel OJ

Conditions: Mobile Phase: n-hexane/ethanol mixtures, Flow rate: Not specified.[5]

Compound Substituent% Ethanol in n-hexaneRetention Factor (k'1)Selectivity (α)Resolution (Rs)
4-Phenyl10%5.251.222.05
4-Phenyl20%2.301.201.80
4-(4-Chlorophenyl)10%6.101.252.30
4-(4-Chlorophenyl)20%2.651.232.10
4-(4-Methylphenyl)10%5.501.232.15
4-(4-Methylphenyl)20%2.401.211.90

Experimental Protocols

Protocol 1: Chiral SFC Method Development for Pyrrolidin-2-one Derivatives [3][4]

  • Sample Preparation: Dissolve the racemic pyrrolidin-2-one derivative in methanol to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize a supercritical fluid chromatography system equipped with a column oven, backpressure regulator, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Columns: Screen chlorinated chiral stationary phases such as Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) and Lux i-Cellulose-5 (immobilized cellulose tris(3,5-dichlorophenylcarbamate)).

    • Mobile Phase: Supercritical CO2 with a co-solvent.

    • Co-solvent Screening: Initially screen methanol, ethanol, isopropanol, and acetonitrile at a concentration of 10-20%. Methanol is often a good starting point.

    • Co-solvent Optimization: Vary the percentage of the optimal co-solvent (e.g., methanol) between 7.5% and 15%.

    • Flow Rate: Optimize the flow rate, typically between 2 and 4 mL/min. An optimal flow rate of 2 mL/min has been reported.[3][4]

    • Backpressure: Maintain a constant backpressure, for example, at 150 bar.

    • Temperature: Maintain the column temperature at 40°C.

    • Detection: Monitor the elution of enantiomers at an appropriate UV wavelength (e.g., 210 nm).

  • Data Analysis: Calculate the retention times, selectivity factor (α), and resolution (Rs) for each set of conditions to determine the optimal separation method.

Protocol 2: Chiral HPLC Method Development for 4-Substituted-Pyrrolidin-2-ones [5]

  • Sample Preparation: Prepare solutions of the racemic 4-substituted-pyrrolidin-2-one derivatives in the mobile phase.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Employ a cellulose-based chiral stationary phase, such as Chiralcel OJ (cellulose tris-benzoate).

    • Mobile Phase: Use a normal-phase eluent consisting of n-hexane and an alcohol modifier.

    • Alcohol Modifier Screening: Test different alcohols, including methanol, ethanol, 1-propanol, and 2-propanol.

    • Modifier Concentration Optimization: Vary the percentage of the chosen alcohol in n-hexane. A common range to explore is 10% to 20%. A decrease in the alcohol concentration generally leads to increased retention and often improved resolution.[5]

    • Flow Rate: Use a standard flow rate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Temperature: Maintain a constant ambient or controlled column temperature.

    • Detection: Set the UV detector to a wavelength where the analytes have strong absorbance (e.g., 254 nm).

  • Data Analysis: Evaluate the chromatograms to determine the retention factors (k'), enantioselectivity factor (α), and resolution (Rs) to identify the best separation conditions.

Visualizations

Experimental_Workflow cluster_prep Sample & System Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_analysis Analysis & Evaluation Prep_Sample Prepare Racemic Pyrrolidin-2-one Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Prep_Mobile_Phase Prepare Fresh Mobile Phase Equilibrate Equilibrate Column Prep_Mobile_Phase->Equilibrate Equilibrate->Inject_Sample Screen_CSP Screen Chiral Stationary Phases (e.g., Cellulose, Amylose) Screen_MP Screen Mobile Phase (Solvent & Modifier) Screen_CSP->Screen_MP Select best CSP Opt_Modifier Optimize Modifier Concentration Screen_MP->Opt_Modifier Select best MP system Opt_Temp Optimize Temperature Opt_Modifier->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Evaluate_Resolution Evaluate Resolution (Rs), Selectivity (α), Peak Shape Acquire_Data->Evaluate_Resolution Evaluate_Resolution->Opt_Modifier Resolution < 1.5? Final_Method Final Optimized Method Evaluate_Resolution->Final_Method Resolution > 1.5?

Caption: Workflow for Chiral Separation Method Development.

Troubleshooting_Logic cluster_CSP Stationary Phase cluster_MP Mobile Phase cluster_Conditions Operating Conditions Start Poor or No Resolution Check_CSP Is CSP appropriate for Pyrrolidin-2-ones? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., Polysaccharide-based) Check_CSP->Screen_CSPs No Check_MP Is Mobile Phase Optimized? Check_CSP->Check_MP Yes Screen_CSPs->Check_MP Adjust_Modifier Adjust Modifier Ratio Check_MP->Adjust_Modifier No Check_Temp Is Temperature Optimized? Check_MP->Check_Temp Yes Change_Modifier Change Alcohol Modifier Adjust_Modifier->Change_Modifier Add_Additive Consider Additives (DEA/TFA) Change_Modifier->Add_Additive Add_Additive->Check_Temp Lower_Temp Decrease Temperature Check_Temp->Lower_Temp No End Resolution Improved Check_Temp->End Yes Lower_Temp->End

Caption: Troubleshooting Logic for Poor Chiral Resolution.

References

Addressing solubility issues of 3-phenylpyrrolidin-2-one in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to 3-phenylpyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common challenge with phenylpyrrolidinone compounds due to their lipophilic nature.[1] The presence of the phenyl group and the pyrrolidinone ring contributes to this characteristic.[1] Here are the initial troubleshooting steps:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1]

  • Stepwise Dilution: When preparing your working solution, dilute the stock solution into your aqueous buffer in a stepwise manner. It is crucial to vortex or mix vigorously during the addition to prevent localized high concentrations that can lead to precipitation.[1]

Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous medium. How can I resolve this?

A2: Precipitation upon dilution indicates that the solubility limit of the compound in the final aqueous solution has been exceeded. Consider the following strategies:

  • Optimize Co-solvent Concentration: You can increase the solubility by using a co-solvent. Common co-solvents for biological assays include DMSO, ethanol, polyethylene glycol (PEG), and glycerol.[1] It is essential to determine the maximum concentration of the co-solvent that your specific experimental system can tolerate without causing off-target effects.[1]

  • pH Modification: The solubility of compounds with ionizable groups can be influenced by pH. While this compound is a neutral molecule, investigating the effect of pH on its stability and solubility in your specific buffer system might be beneficial.

  • Use of Solubilizing Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.[1][2] Preparing a solution of β-cyclodextrin or its derivatives in your assay buffer before adding the compound stock solution can be an effective strategy.[1]

Q3: Which organic solvents are most likely to dissolve this compound?

A3: Based on the structural properties of similar compounds, this compound is expected to be soluble in a range of polar and non-polar organic solvents. Expected solubility is generally good in solvents like Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Acetone, Dichloromethane, and Ethyl Acetate. It is likely to be sparingly soluble or insoluble in non-polar solvents like hexanes.[3]

Frequently Asked Questions (FAQs)

Q1: Is there any quantitative solubility data available for this compound?

Q2: How can I experimentally determine the solubility of this compound?

A2: A standard method for determining solubility is the shake-flask method.[6] This involves adding an excess amount of the compound to a known volume of the solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: My compound seems to be degrading in certain solvents. What should I consider?

A3: Compound stability is a critical factor. It is advisable to assess the stability of this compound under various conditions, including different temperatures, pH levels, and exposure to light, especially when dissolved in a new solvent system.[3]

Q4: What are the key factors that influence the solubility of an organic compound like this compound?

A4: Several factors affect solubility, including:

  • Polarity: The principle of "like dissolves like" is fundamental. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[6]

  • Temperature: For most solid solutes, solubility increases with temperature.[6]

  • Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6]

  • Crystal Lattice Energy: The strength of the interactions between molecules in the solid state can impact how easily they are disrupted by a solvent.

Solubility Data

As specific quantitative data for this compound is limited, the following table provides an illustrative summary of expected solubility based on the behavior of structurally similar compounds. These values should be considered as a general guide and must be experimentally verified.

SolventExpected Solubility ClassificationNotes
WaterPoorly Soluble/InsolubleThe hydrophobic phenyl group significantly limits aqueous solubility.[1]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions of nonpolar compounds.[1]
EthanolSolubleA polar protic solvent that can be a good choice for many organic compounds.[1]
MethanolSolubleSimilar to ethanol, it is an effective polar protic solvent.[3]
AcetoneSolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Dichloromethane (DCM)SolubleA common non-polar solvent for organic synthesis and extraction.[3]
Ethyl AcetateSolubleA moderately polar solvent.[3]
HexanesSparingly Soluble/InsolubleA non-polar solvent, generally not suitable for dissolving more polar compounds like this compound.[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent of interest

  • Vials with tight-fitting caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.[3]

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).[3]

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[3]

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid material at the bottom of each vial.

    • Centrifuge the vials at a high speed to pellet the excess solid.[3]

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizations

TroubleshootingWorkflow Start Start: Solubility Issue with This compound CheckStock Is a high-concentration stock solution in an organic solvent being used? Start->CheckStock PrepareStock Prepare a stock solution in 100% DMSO or other suitable organic solvent. CheckStock->PrepareStock No CheckDilution Is stepwise dilution with vigorous mixing being performed? CheckStock->CheckDilution Yes PrepareStock->CheckDilution ImplementDilution Implement stepwise dilution and ensure thorough mixing during addition. CheckDilution->ImplementDilution No Precipitation Precipitation still observed? CheckDilution->Precipitation Yes ImplementDilution->Precipitation OptimizeCoSolvent Optimize co-solvent concentration (e.g., DMSO, Ethanol, PEG). Ensure compatibility with the assay. Precipitation->OptimizeCoSolvent Yes Success Solubility Issue Resolved Precipitation->Success No UseCyclodextrin Consider using cyclodextrins to enhance aqueous solubility. OptimizeCoSolvent->UseCyclodextrin pH_Modification Investigate the effect of pH modification on solubility. UseCyclodextrin->pH_Modification pH_Modification->Success

Caption: A workflow for troubleshooting solubility issues of this compound.

ExperimentalWorkflow Start Start: Determine Solubility AddExcess Add excess this compound to a known volume of solvent. Start->AddExcess Equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). AddExcess->Equilibrate Centrifuge Centrifuge to separate undissolved solid. Equilibrate->Centrifuge CollectSupernatant Collect a clear aliquot of the supernatant. Centrifuge->CollectSupernatant Dilute Dilute the supernatant to a quantifiable concentration. CollectSupernatant->Dilute Analyze Analyze by HPLC or other validated method. Dilute->Analyze Calculate Calculate the original concentration (solubility). Analyze->Calculate End End: Solubility Determined Calculate->End

Caption: A generalized workflow for the experimental determination of compound solubility.

References

Byproduct analysis in the hypervalent iodine-mediated synthesis of pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hypervalent iodine-mediated synthesis of pyrrolidinones. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrrolidinones using hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA).

Issue 1: Low or No Yield of the Desired Pyrrolidinone

Q1: My starting material is consumed, but the yield of the target pyrrolidinone is very low. What are the potential causes and how can I fix this?

A1: Low yields in hypervalent iodine-mediated C-H amination reactions are a common issue and can stem from several factors. The primary pathway for this transformation is a Hofmann-Löffler-Freytag (HLF) type reaction, which involves radical intermediates that can be sensitive to reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inefficient Radical Generation/Propagation: The key 1,5-hydrogen atom transfer (HAT) step may be inefficient.

    • Solution: Some HLF-type reactions are initiated or accelerated by light. Try performing the reaction under irradiation with visible light (e.g., a blue LED) or with a radical initiator like AIBN, if compatible with your substrate.

  • Competing Side Reactions: Your starting material may be diverted into non-productive pathways. One major competing reaction is the **Hofmann Rear

Validation & Comparative

A Comparative Analysis of Batch vs. Flow Synthesis of 3-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the batch synthesis of 4-phenylpyrrolidin-2-one and the projected data for a continuous flow synthesis of 3-phenylpyrrolidin-2-one. This comparison highlights the potential advantages of flow chemistry in terms of reaction time and yield.

ParameterBatch Synthesis (4-phenylpyrrolidin-2-one)Flow Synthesis (this compound) (Projected)
Reaction Time 24 hours[1]< 1 hour
Yield 65%[1]> 80%
Purity >99%[1]>99%
Temperature 25 °C[1]25 - 100 °C
Pressure AtmosphericAtmospheric to High Pressure
Solvent Usage HighReduced
Scalability ChallengingReadily Scalable
Safety Higher risk with large volumesEnhanced safety with small volumes

Disclaimer: The data for the batch synthesis is based on the reported synthesis of 4-phenylpyrrolidin-2-one.[1] The data for the flow synthesis is a projection based on the general advantages of continuous flow chemistry, which include accelerated reaction rates and improved yields due to enhanced heat and mass transfer.[2][3][4]

Experimental Protocols

Batch Synthesis Protocol (Adapted from the synthesis of 4-phenylpyrrolidin-2-one)

This protocol outlines the batch synthesis of a phenylpyrrolidin-2-one derivative.

Materials:

  • 3-Phenylcyclobutanone (or appropriate precursor for this compound)

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) in N,N-dimethylformamide (DMF).

  • While stirring, add a solution of the appropriate phenylcyclobutanone precursor in DMF to the suspension at 25 °C.[1]

  • Allow the reaction mixture to stir at 25 °C for 24 hours.[1]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent to yield the final product.[1]

Hypothetical Flow Synthesis Protocol

This protocol describes a plausible continuous flow setup for the synthesis of this compound.

Equipment:

  • Two syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare two separate solutions:

    • Solution A: The appropriate precursor for this compound dissolved in a suitable solvent (e.g., DMF).

    • Solution B: The reagent (e.g., a solution containing a suitable nitrogen source and activating agent) in the same solvent.

  • Set the desired flow rates for each syringe pump to control the stoichiometry and residence time.

  • Pump both solutions simultaneously through the T-mixer to ensure efficient mixing.

  • The resulting reaction mixture flows through the heated reactor coil maintained at the optimized temperature. The residence time in the coil is determined by the coil volume and the total flow rate.[5][6]

  • The output from the reactor passes through a back-pressure regulator to maintain a stable pressure, which can allow for heating the solvent above its boiling point.

  • The product stream is continuously collected in a collection vessel.

  • The collected solution is then subjected to an in-line or off-line purification process, such as continuous liquid-liquid extraction followed by crystallization or chromatography.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the logical workflows for the batch and continuous flow synthesis of this compound.

Batch_vs_Flow_Synthesis cluster_batch Batch Synthesis Workflow cluster_flow Flow Synthesis Workflow B_Start Start B_Reactants Charge Reactants & Solvent to Flask B_Start->B_Reactants B_Reaction Stir at 25°C for 24 hours B_Reactants->B_Reaction B_Workup Solvent Removal & Crude Product B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product Pure Product B_Purification->B_Product B_End End B_Product->B_End F_Start Start F_Pumps Pump Reactant Solutions F_Start->F_Pumps F_Mixer T-Mixer F_Pumps->F_Mixer F_Reactor Heated Reactor Coil (< 1 hour residence time) F_Mixer->F_Reactor F_Collection Continuous Collection F_Reactor->F_Collection F_Purification In-line/Off-line Purification F_Collection->F_Purification F_Product Pure Product F_Purification->F_Product F_End End F_Product->F_End

Caption: Comparative workflow of batch versus continuous flow synthesis.

Conclusion

While batch synthesis remains a viable method for the production of this compound, continuous flow synthesis presents a compelling alternative with the potential for significantly reduced reaction times, improved yields, and enhanced process safety. The precise control over reaction parameters in a flow system allows for rapid optimization and seamless scalability, which are critical considerations in a drug development setting. The adoption of continuous flow manufacturing for the synthesis of key pharmaceutical intermediates like this compound can lead to more efficient, cost-effective, and safer production processes.

References

A Comparative Guide to Validating the Absolute Configuration of 3-Ethyl-3-Phenylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the methods used to validate the absolute configuration of the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant agent. The information is based on published experimental data and established analytical techniques.

Introduction to 3-Ethyl-3-Phenylpyrrolidin-2-one (EPP)

3-Ethyl-3-phenylpyrrolidin-2-one is a chiral lactam investigated for its potential as an anticonvulsant, particularly in models of drug-resistant epilepsy. The presence of a single stereocenter at the C3 position means that EPP exists as a pair of enantiomers, (R)-EPP and (S)-EPP. Establishing the absolute configuration of each enantiomer is essential for understanding its structure-activity relationship and for regulatory approval. The validation process typically involves two key stages: the physical separation of the enantiomers from the racemic mixture and the subsequent determination of their three-dimensional arrangement using spectroscopic and crystallographic methods.

Enantiomeric Separation: The Prerequisite for Validation

Before the absolute configuration can be determined, the racemic mixture of EPP must be resolved into its individual enantiomers. A common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

Preparative resolution of EPP enantiomers has been successfully achieved using chiral HPLC with a Chiralcel OJ stationary phase in a polar-organic mode. This technique relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation.

  • Stationary Phase: Chiralcel OJ

  • Mode: Polar-organic

  • Elution Order: The first-eluting enantiomer was determined to be (+)-(R)-EPP, and the second-eluting enantiomer was identified as (−)-(S)-EPP.

This separation provides enantiomerically pure samples, which are essential for the subsequent spectroscopic and crystallographic analyses.

Comparison of Methods for Absolute Configuration Determination

The two primary methods employed for the unambiguous assignment of the absolute configuration of EPP enantiomers are Single-Crystal X-ray Crystallography and Electronic Circular Dichroism (ECD) spectroscopy.

MethodPrincipleAdvantagesLimitations
Single-Crystal X-ray Crystallography Utilizes anomalous dispersion (resonant scattering) of X-rays by the atoms in a single crystal. The intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l) are used to determine the absolute structure. The Flack and Hooft parameters are calculated to provide a numerical measure of the correctness of the assigned configuration.Considered the "gold standard" for providing direct and unambiguous 3D structural information.Requires a high-quality single crystal, which can be difficult to obtain, especially for compounds that are oils or do not crystallize well. For light-atom structures like EPP (containing only C, H, O, N), the anomalous dispersion effect is weak, making the determination more challenging.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule in solution. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.Requires a smaller amount of sample and is performed in solution, which is often more representative of the molecule's state in biological systems. It can be used when suitable crystals for X-ray analysis are not available.It is often an indirect method. The absolute configuration is typically assigned by comparing the experimental ECD spectrum to a spectrum predicted by quantum-mechanical calculations for a known configuration.

Experimental Data and Protocols

1. Single-Crystal X-ray Crystallography

The structures of both racemic and enantiopure forms of EPP were determined by single-crystal X-ray diffraction. The absolute configuration of the separated enantiomers was established by analyzing the anomalous dispersion effects.

Experimental Protocol: Single crystals of the enantiopure EPP samples were grown and subjected to X-ray diffraction analysis. The absolute structure was refined, and the Flack and Hooft parameters were calculated from the diffraction data to confirm the stereochemical assignment. A Flack parameter close to 0 for a given configuration and close to 1 for its inverse indicates a correct assignment.

Data Presentation: Crystallographic Parameters for EPP Enantiomers

Parameter(+)-(R)-EPP(−)-(S)-EPP
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Flack Parameter 0.0(4)0.1(4)
Hooft Parameter 0.04(11)0.08(12)
Assigned Configuration (R)(S)
Data sourced from Polavarapu et al. (2014)

The values of the Flack and Hooft parameters for each enantiomer are in full agreement and allow for a reliable determination of the absolute configuration. The results confirmed that the first-eluted enantiomer from the chiral HPLC, which exhibited a positive optical rotation, is the (R)-enantiomer, and the second-eluted enantiomer is the (S)-enantiomer.

2. Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy was used in conjunction with X-ray crystallography to provide an independent confirmation of the absolute configuration.

Experimental Protocol: The ECD spectra of the separated enantiomers were recorded in solution. The sign of the Cotton effects in the spectra was then correlated with the absolute configuration determined by X-ray crystallography. The (+)-enantiomer was assigned the (R) configuration, and the (–)-enantiomer was assigned the (S) configuration based on the combined results.

Visualizing the Workflow

The logical flow for validating the absolute configuration of EPP enantiomers can be visualized as follows:

G cluster_0 Separation Stage cluster_1 Analysis Stage cluster_2 Validation racemic Racemic EPP Mixture hplc Chiral HPLC Separation (Chiralcel OJ) racemic->hplc enantiomer1 First Eluted Enantiomer (+)-EPP hplc->enantiomer1 Fraction 1 enantiomer2 Second Eluted Enantiomer (−)-EPP hplc->enantiomer2 Fraction 2 xray1 Single-Crystal X-ray Crystallography enantiomer1->xray1 ecd1 ECD Spectroscopy enantiomer1->ecd1 xray2 Single-Crystal X-ray Crystallography enantiomer2->xray2 ecd2 ECD Spectroscopy enantiomer2->ecd2 config1 Absolute Configuration: (+)-(R)-EPP xray1->config1 ecd1->config1 config2 Absolute Configuration: (−)-(S)-EPP xray2->config2 ecd2->config2

Workflow for EPP Enantiomer Configuration Validation

This diagram illustrates the progression from the initial racemic mixture to the separated enantiomers, followed by parallel analysis using X-ray crystallography and ECD spectroscopy to arrive at the final, validated absolute configurations.

Conclusion

The absolute configuration of 3-ethyl-3-phenylpyrrolidin-2-one enantiomers has been unambiguously determined through a combination of chiral HPLC for separation, and single-crystal X-ray crystallography and electronic circular dichroism for stereochemical assignment. The (+)-enantiomer is assigned the (R) configuration, while the (–)-enantiomer possesses the (S) configuration. While X-ray crystallography provides the most direct evidence, ECD serves as a crucial and complementary technique, especially when high-quality crystals are unavailable. This multi-technique approach represents a robust and reliable strategy for the stereochemical characterization of chiral drug candidates.

Unveiling Anticonvulsant Potential: A Comparative Analysis of 3-Arylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticonvulsant efficacy of various 3-arylpyrrolidin-2-one derivatives reveals promising candidates for future antiepileptic drug development. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data and detailed methodologies, to aid researchers in the fields of neuroscience and drug discovery.

Researchers have synthesized and evaluated a range of 3-arylpyrrolidin-2-one and related pyrrolidine-2,5-dione derivatives, demonstrating their potential as effective anticonvulsant agents.[1][2][3][4][5] Preclinical assessments, primarily through the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz seizure models in mice, have been instrumental in identifying lead compounds with significant antiseizure properties.[2][3][6] These tests help to elucidate the compounds' ability to prevent seizure spread and elevate the seizure threshold, respectively.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant activity of various derivatives is summarized below, with data collated from multiple studies. The median effective dose (ED₅₀) in the MES and scPTZ tests indicates the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD₅₀) from the rotarod test indicates the dose at which 50% of animals exhibit motor impairment. A higher protective index (PI = TD₅₀/ED₅₀) suggests a better safety profile.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Neurotoxicity (TD₅₀ mg/kg or observation)Protective Index (PI) (MES)Reference
Compound 33 27.4-30.8 (32 mA)> 200> 7.3[2]
Compound 3d 13.486.1-No motor impairment at max dose-[3]
Compound 3k 18.6271.6-No motor impairment at max dose-[3]
Compound 4 62.14-75.59Low neurotoxic effects-[6]
Compound 14 49.667.431.3 (32 mA), 63.2 (44 mA)--[7]
(+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine HCl 30----[8]
Valproic Acid (VPA) 252.7130.6---[6]
Ethosuximide (ETX) Inactive221.7---[6]

Note: A dash (-) indicates that data was not provided in the cited source. The activity of reference drugs like Valproic Acid and Ethosuximide is included for comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticonvulsant agents.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures.[6]

  • Animals: Male albino mice.

  • Procedure: A current of 50 mA is delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as a positive result, indicating anticonvulsant activity.

  • Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) at various doses before the electrical stimulus.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence seizures.[3]

  • Animals: Male albino mice.

  • Procedure: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg, which induces clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures within a 30-minute observation period is considered a positive outcome.

  • Drug Administration: The derivatives are administered i.p. prior to the injection of PTZ.

Hz Seizure Test

The 6 Hz test is a model for psychomotor (focal) seizures that are often resistant to treatment.[6]

  • Animals: Male albino mice.

  • Procedure: A 6 Hz electrical stimulation of 32 mA or 44 mA is applied for 3 seconds through corneal electrodes.

  • Endpoint: Protection is defined as the absence of seizure activity (stunned posture with vibrissae twitching).

  • Drug Administration: Test compounds are administered i.p. before the electrical stimulation.

Rotarod Test (Neurotoxicity)

This test assesses motor coordination and potential neurological deficits induced by the compounds.[2]

  • Animals: Male albino mice.

  • Procedure: Mice are placed on a rotating rod (e.g., at 10 rpm).

  • Endpoint: The inability of the animal to maintain its balance on the rod for a predetermined amount of time (e.g., 1 minute) in three consecutive trials is indicative of neurotoxicity.

Potential Mechanism of Action and Structure-Activity Relationships

The anticonvulsant activity of many 3-arylpyrrolidin-2-one and related derivatives is believed to be mediated through the modulation of voltage-gated sodium and/or calcium ion channels.[6][9] In vitro studies on some of the lead compounds have shown an inhibitory effect on these channels, which are crucial for neuronal excitability.[6][9] The structure-activity relationship (SAR) analysis suggests that the nature and position of substituents on the aryl ring and the pyrrolidine core significantly influence the anticonvulsant potency and neurotoxicity.

Below is a diagram illustrating a generalized experimental workflow for screening potential anticonvulsant compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis synthesis Synthesis of 3-Arylpyrrolidin-2-one Derivatives mes Maximal Electroshock (MES) Test synthesis->mes scptz Subcutaneous PTZ (scPTZ) Test synthesis->scptz six_hz 6 Hz Seizure Test synthesis->six_hz rotarod Rotarod Test (Neurotoxicity) synthesis->rotarod ed50 Determine ED₅₀ mes->ed50 scptz->ed50 six_hz->ed50 td50 Determine TD₅₀ rotarod->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi

Caption: Experimental workflow for anticonvulsant drug screening.

The following diagram illustrates a simplified proposed mechanism of action for some of the active compounds.

mechanism_of_action compound 3-Arylpyrrolidin-2-one Derivative inhibition Inhibition compound->inhibition na_channel Voltage-Gated Sodium Channel neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability Reduced Na⁺ Influx ca_channel Voltage-Gated Calcium Channel ca_channel->neuronal_excitability Reduced Ca²⁺ Influx inhibition->na_channel inhibition->ca_channel anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Proposed mechanism of action for anticonvulsant activity.

References

Comparative Guide to the Structure-Activity Relationship of α-Substituted Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of α-substituted lactams, focusing on their therapeutic potential as enzyme inhibitors and cytotoxic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

α-Substituted Lactams as Human Leukocyte Elastase (HLE) Inhibitors

Human Leukocyte Elastase (HLE) is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). α-Substituted β-lactams have been investigated as potent inhibitors of HLE. The following table summarizes the SAR of a series of 3,3-diethyl-2-azetidinones with varying substituents at the C-4 position, demonstrating the impact of these modifications on their inhibitory activity against HLE.

Data Presentation: SAR of C-4 Substituted β-Lactam HLE Inhibitors

CompoundC-4 SubstituentHLE Inhibition (kobs/[I], M-1s-1)Oral Activity in Lung Hemorrhage Assay (% Inhibition at 30 mg/kg)
1 4-Hydroxybenzoic acid ether~690060-85%
2 4-Hydroxyphenylacetic acid etherHigh60-85%
3 Various other heteroarylsModestOrally active

Note: The data indicates that while direct interaction of the C-4 substituent with HLE may not be the primary driver of potency, this position significantly influences in vivo activity. Specifically, C-4 aryl carboxylic acid ethers demonstrate the highest oral efficacy in a hamster lung hemorrhage model[1].

Experimental Protocols:

Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potency of compounds against HLE.

Materials:

  • Purified Human Leukocyte Elastase (HLE)

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in Assay Buffer to the final desired concentrations.

  • Add 50 µL of the test compound dilutions to the wells of the 96-well plate. Include control wells with Assay Buffer and DMSO (no inhibitor).

  • Add 25 µL of the HLE enzyme solution (diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value[2].

Mandatory Visualization:

HLE_Inhibition_Pathway Neutrophil Neutrophil HLE Human Leukocyte Elastase (HLE) Neutrophil->HLE Release ECM Extracellular Matrix (e.g., Elastin) HLE->ECM Degrades Lactam_Inhibitor α-Substituted Lactam Inhibitor Lactam_Inhibitor->HLE Inhibits Degradation_Products Degradation Products ECM->Degradation_Products Inflammation Inflammation Degradation_Products->Inflammation Promotes

Downstream effects of HLE inhibition.

α-Substituted Lactams as Cytotoxic Anticancer Agents

Certain α-substituted γ-lactams have demonstrated significant cytotoxic activity against various cancer cell lines. The nature of the α-substituent plays a crucial role in determining the potency of these compounds.

Data Presentation: SAR of α-Alkylidene-γ-lactams against Leukemia Cell Lines

A series of 5-aryl-3-methylidenepyrrolidin-2-ones were synthesized and evaluated for their in vitro cytotoxicity against mouse and human leukemia cell lines.

Compound5-Aryl SubstituentL-1210 (IC₅₀, µM)HL-60 (IC₅₀, µM)NALM-6 (IC₅₀, µM)
4a Phenyl>10>10>10
4b 4-Chlorophenyl5.84.23.9
4c 4-Methoxyphenyl7.26.58.1

Note: The data suggests that substitution on the 5-aryl ring can significantly influence the cytotoxic activity of these α-alkylidene-γ-lactams, with the 4-chlorophenyl derivative showing the most potent activity against the tested leukemia cell lines[3].

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of compounds on cultured cancer cells.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells. Include vehicle control wells.

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2 to 4 hours.

  • Carefully remove the medium and add 150 µL of a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value[4].

Mandatory Visualization:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add α-Substituted Lactam Derivatives incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize readout Measure Absorbance (570 nm) solubilize->readout calculate_viability Calculate % Cell Viability readout->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Experimental workflow for cytotoxicity assay.

α-Substituted Lactams as β-Lactamase Inhibitors

The efficacy of β-lactam antibiotics is often compromised by the production of β-lactamase enzymes by resistant bacteria. α-Substituted lactams can act as inhibitors of these enzymes, restoring the activity of conventional antibiotics.

Signaling Pathway of β-Lactamase Induction and Inhibition

β-Lactam antibiotics trigger a signaling cascade in some Gram-negative bacteria that leads to the induction of β-lactamase expression. This process, often mediated by the AmpG-AmpR-AmpC pathway, involves the transport of cell wall fragments (muropeptides) into the cytoplasm, which then act as signaling molecules to upregulate the transcription of the β-lactamase gene (ampC). Inhibitors of this pathway could prevent the development of resistance.

Mandatory Visualization:

Beta_Lactamase_Pathway Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Muropeptides Muropeptide Fragments Beta_Lactam->Muropeptides Induces release of Inactivated_Antibiotic Inactivated Antibiotic Beta_Lactam->Inactivated_Antibiotic Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes AmpG AmpG (Permease) Muropeptides->AmpG Transport AmpR AmpR (Transcriptional Regulator) Muropeptides->AmpR Activates Cytoplasm Cytoplasm AmpG->Cytoplasm ampC ampC gene AmpR->ampC Induces Transcription Beta_Lactamase β-Lactamase ampC->Beta_Lactamase Expression Beta_Lactamase->Beta_Lactam Hydrolyzes Lactam_Inhibitor α-Substituted Lactam Inhibitor Lactam_Inhibitor->Beta_Lactamase Inhibits

β-Lactamase induction and inhibition pathway.

References

A Comparative Spectroscopic Analysis of Synthesized 3-Phenylpyrrolidin-2-one and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for a synthesized sample of 3-phenylpyrrolidin-2-one against literature values of its closely related structural isomers, 1-phenylpyrrolidin-2-one and 4-phenylpyrrolidin-2-one. Due to a lack of comprehensive published spectroscopic data for this compound, this comparison serves as an illustrative guide for researchers. The presented data for the synthesized compound is a representative example, and actual experimental values may vary.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the hypothetically synthesized this compound and the literature values for its structural isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment Synthesized this compound (δ, ppm) Literature 1-Phenylpyrrolidin-2-one (δ, ppm) Literature 4-Phenylpyrrolidin-2-one (δ, ppm)
Phenyl-H7.25-7.40 (m, 5H)7.50 (d, 2H), 7.35 (t, 2H), 7.12 (t, 1H)7.20-7.35 (m, 5H)
CH (pyrrolidinone)3.65 (dd, 1H)-3.60 (m, 1H)
CH₂ (pyrrolidinone)3.40 (t, 2H)3.85 (t, 2H)3.75 (t, 1H), 3.30 (dd, 1H)
CH₂ (pyrrolidinone)2.50-2.70 (m, 2H)2.60 (t, 2H)2.80 (dd, 1H), 2.50 (dd, 1H)
NH6.80 (br s, 1H)-6.50 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment Synthesized this compound (δ, ppm) Literature 1-Phenylpyrrolidin-2-one (δ, ppm) Literature 4-Phenylpyrrolidin-2-one (δ, ppm)
C=O176.5174.0176.0
Phenyl C (quaternary)140.2139.5142.0
Phenyl CH128.9, 127.8, 126.9129.0, 124.5, 120.0128.8, 126.8, 126.7
CH (pyrrolidinone)48.5-45.0
CH₂ (pyrrolidinone)45.148.049.0
CH₂ (pyrrolidinone)31.832.538.0
--18.5-

Table 3: Mass Spectrometry Data (EI-MS)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
Synthesized this compound161.09132, 104, 91, 77
Literature 1-Phenylpyrrolidin-2-one161.08132, 105, 77
Literature 4-Phenylpyrrolidin-2-one161.08117, 91, 77

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the conjugate addition of a nitrogen source to an appropriate α,β-unsaturated ester, followed by cyclization.

Materials:

  • Ethyl cinnamate

  • Nitromethane

  • Sodium ethoxide

  • Raney Nickel

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Michael Addition: To a solution of sodium ethoxide in ethanol, ethyl cinnamate and nitromethane are added sequentially at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with dilute hydrochloric acid and extracted with diethyl ether. The organic layer is dried and concentrated to yield the Michael adduct.

  • Reduction and Cyclization: The adduct is dissolved in ethanol, and Raney Nickel is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.[1] The ionization energy was set to 70 eV.

Workflow Diagram

The following diagram illustrates the logical workflow for the comparison of synthesized and literature spectroscopic data.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_literature Literature Data cluster_comparison Data Comparison & Reporting start Propose Synthetic Route synthesis Synthesize this compound start->synthesis purification Purify Compound synthesis->purification nmr Acquire 1H & 13C NMR Data purification->nmr ms Acquire Mass Spectrometry Data purification->ms compare_nmr Compare NMR Data nmr->compare_nmr compare_ms Compare MS Data ms->compare_ms lit_nmr 1H & 13C NMR Data of Isomers lit_nmr->compare_nmr lit_ms MS Data of Isomers lit_ms->compare_ms report Generate Comparison Guide compare_nmr->report compare_ms->report

Caption: Workflow for Spectroscopic Data Comparison.

References

Navigating Stereochemistry in Drug Development: A Comparative Guide to the Bioavailability of Racemic and Enantiopure 3-Ethyl-3-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of stereochemistry on a drug candidate's pharmacokinetic profile is paramount. This guide provides a comparative analysis of the potential bioavailability differences between the racemic mixture and the individual enantiomers of the experimental anticonvulsant, 3-ethyl-3-phenylpyrrolidin-2-one (EPP).

The three-dimensional arrangement of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its therapeutic efficacy and safety profile.[1][2] Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit stereoselective pharmacokinetics, where each enantiomer behaves differently in a biological system.[3][4][5] While 3-ethyl-3-phenylpyrrolidin-2-one is a promising experimental anticonvulsant, published literature to date has focused on its synthesis, chiral separation, and solid-state characterization, without providing a direct comparative analysis of the in vivo bioavailability of its racemic and enantiopure forms.[6]

This guide will, therefore, present a hypothetical yet plausible comparison based on established principles of stereoselective pharmacokinetics and analogous chiral compounds. The data herein is illustrative and intended to guide researchers on the potential differences that may be observed and the experimental approaches to confirm them.

Physicochemical Properties: A Precursor to Bioavailability

Solid-state properties can offer initial clues into potential bioavailability differences. For EPP, it has been demonstrated that the enantiopure forms have a higher melting point (approximately 25°C higher) than the racemic mixture.[6] A higher melting point often correlates with lower aqueous solubility, which can be a rate-limiting step in the oral absorption of a drug. This suggests that the racemic form of EPP might exhibit greater oral bioavailability compared to its individual enantiomers due to potentially better dissolution characteristics.

Comparative Pharmacokinetic Profiles: An Illustrative Scenario

To illustrate the potential differences in bioavailability, the following table summarizes hypothetical pharmacokinetic parameters for racemic EPP and its individual enantiomers, (+)-(R)-EPP and (-)-(S)-EPP, following oral administration. This data is modeled on findings for other chiral anticonvulsants, such as propylisopropyl acetamide (PID), where enantioselective pharmacokinetics were observed.[7][8]

ParameterRacemic EPP(+)-(R)-EPP(-)-(S)-EPP
Cmax (ng/mL) 12509801100
Tmax (h) 1.52.01.8
AUC (0-t) (ng·h/mL) 875072008100
Oral Bioavailability (%) 756270
Half-life (t½) (h) 5.86.56.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

This hypothetical data suggests that the racemic mixture could lead to a higher peak plasma concentration (Cmax) and a greater overall drug exposure (AUC) compared to the individual enantiomers. Such differences can arise from stereoselective absorption, distribution, and metabolism.[9] For instance, one enantiomer might be more susceptible to first-pass metabolism in the liver, leading to lower bioavailability.[5]

Experimental Protocols for Bioavailability Assessment

To definitively determine the bioavailability of racemic and enantiopure EPP, rigorous in vivo and in vitro studies are necessary.

In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a typical in vivo study to determine and compare the pharmacokinetic profiles of racemic EPP and its enantiomers.

1. Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

2. Drug Administration:

  • Group 1: Racemic EPP (e.g., 50 mg/kg) administered orally via gavage.
  • Group 2: (+)-(R)-EPP (e.g., 25 mg/kg) administered orally via gavage.
  • Group 3: (-)-(S)-EPP (e.g., 25 mg/kg) administered orally via gavage.
  • Group 4: Racemic EPP (e.g., 10 mg/kg) administered intravenously via the tail vein (for absolute bioavailability determination).
  • The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.
  • Samples are collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of (+)-(R)-EPP and (-)-(S)-EPP are determined using a validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • A chiral column (e.g., Chiralcel OJ) is used to separate the enantiomers.[6]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
  • Absolute oral bioavailability (F) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

In Vitro Caco-2 Permeability Assay

This in vitro assay helps to predict the intestinal permeability of a compound, a key factor in oral absorption.[10][11]

1. Cell Culture:

  • Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[12]

2. Permeability Assessment:

  • The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
  • The test compounds (racemic EPP, (+)-(R)-EPP, and (-)-(S)-EPP) are added to the apical (A) side of the monolayer.
  • Samples are collected from the basolateral (B) side at various time points to determine the A-to-B permeability.
  • To assess active efflux, the experiment is also performed in the B-to-A direction.

3. Sample Analysis:

  • The concentration of the compounds in the collected samples is quantified by LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

  • Papp (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration.
  • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative bioavailability study.

G cluster_0 Phase 1: Pre-formulation & Synthesis cluster_1 Phase 2: Bioavailability Assessment cluster_2 Phase 3: Data Analysis & Comparison synthesis Synthesis of Racemic 3-ethyl-3-phenylpyrrolidin-2-one separation Chiral Separation (e.g., HPLC) synthesis->separation racemate Racemic EPP separation->racemate Racemic Mixture r_enantiomer (+)-(R)-EPP separation->r_enantiomer Enantiopure s_enantiomer (-)-(S)-EPP separation->s_enantiomer Enantiopure in_vivo In Vivo Pharmacokinetic Study (Animal Model) racemate->in_vivo in_vitro In Vitro Permeability Assay (e.g., Caco-2) racemate->in_vitro r_enantiomer->in_vivo r_enantiomer->in_vitro s_enantiomer->in_vivo s_enantiomer->in_vitro pk_params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) in_vivo->pk_params papp_calc Calculate Apparent Permeability (Papp) in_vitro->papp_calc comparison Compare Bioavailability of Racemate vs. Enantiomers pk_params->comparison papp_calc->comparison

Workflow for comparing the bioavailability of racemic and enantiopure compounds.

Conclusion

While direct comparative bioavailability data for racemic and enantiopure 3-ethyl-3-phenylpyrrolidin-2-one is not yet available, established principles of stereochemistry in drug development suggest that significant differences are likely to exist. The observed higher melting point of the enantiopure forms points towards potentially lower aqueous solubility and, consequently, possibly reduced oral bioavailability compared to the racemic mixture. However, this is a preliminary hypothesis that must be confirmed through rigorous in vivo pharmacokinetic studies and in vitro permeability assays as outlined in this guide. For drug development professionals, a thorough understanding and experimental investigation of these potential stereoselective differences are critical for optimizing the therapeutic potential of chiral drug candidates like EPP.

References

Comparative Cross-Reactivity Analysis of 3-Phenylpyrrolidin-2-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential cross-reactivity of 3-phenylpyrrolidin-2-one based compounds. Due to a lack of direct cross-reactivity studies on a single this compound derivative, this guide synthesizes data from structurally similar compounds to predict likely primary targets and off-target interactions. Detailed experimental protocols are provided to enable researchers to conduct their own comprehensive cross-reactivity assessments.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities. Understanding the cross-reactivity profile of these compounds is crucial for developing safe and effective therapeutics. This guide explores the potential primary targets of this compound class, including specific kinases, acetylcholinesterase, and protoporphyrinogen oxidase, and discusses likely off-target interactions that should be considered during drug development.

Potential Primary Targets and Cross-Reactivity Landscape

Based on the biological activities of structurally related pyrrolidinone derivatives, compounds based on the this compound scaffold are likely to interact with several key enzyme families. A thorough cross-reactivity assessment should, therefore, investigate not only the primary targets but also a panel of common off-targets.

Kinase Inhibition Profile

Structurally similar compounds to this compound derivatives have demonstrated inhibitory activity against several kinases, suggesting this is a primary target class. Notably, activity has been reported against Spleen Tyrosine Kinase (Syk), Src family kinases, and Transforming growth factor-β-activated kinase 1 (TAK1). Given the highly conserved nature of the ATP-binding site in kinases, cross-reactivity among different kinases is a common phenomenon. Therefore, a broad kinase panel screening is essential to determine the selectivity profile of any new this compound based compound.

Cholinergic System Interactions

Derivatives of pyrrolidin-2-one have been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. A crucial aspect of assessing compounds targeting AChE is to evaluate their cross-reactivity with butyrylcholinesterase (BChE), another important cholinesterase. Furthermore, off-target interactions with monoamine oxidases (MAO-A and MAO-B) should be assessed due to the structural similarities of their active sites with that of cholinesterases.

Protoporphyrinogen Oxidase Inhibition

N-phenyl pyrrolidin-2-one derivatives have been identified as inhibitors of protoporphyrinogen oxidase (PPO), an important enzyme in the heme biosynthesis pathway. While PPO inhibitors are utilized as herbicides, their development for human therapeutics requires careful evaluation of their selectivity for human PPO and potential off-target effects on other metabolic enzymes, such as the cytochrome P450 (CYP) family.

Data on Structurally Related Compounds

The following table summarizes the inhibitory activities of compounds structurally related to the this compound scaffold against the potential primary targets and common off-targets. This data serves as a guide for prioritizing cross-reactivity studies.

Compound ClassPrimary TargetOff-TargetIC50 / % Inhibition
Pyrrole derivative of chalconeSykIC50 = 1.8 µM
Pyrrole derivative of chalconeSrcIC50 = 2.5 µM
Pyrrole derivative of chalconeTAK1IC50 = 0.9 µM
N-phenyl pyrrolidin-2-one derivative (C6)PPOkᵢ = 0.095 µM[1]
N-phenyl pyrrolidin-2-one derivative (C7)PPOkᵢ = 0.12 µM[1]
N-benzylated (pyrrolidin-2-one) derivative (10b)AChEExcellent anti-Alzheimer's profile[2]

Mandatory Visualizations

The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity assessment of this compound based compounds.

experimental_workflow compound This compound Based Compound primary_screening Primary Target Screening (e.g., Kinase, AChE, PPO) compound->primary_screening off_target_screening Off-Target Panel Screening (e.g., KinomeScan, BChE, MAO, CYP, hERG) primary_screening->off_target_screening hit_validation Hit Validation and Dose-Response Analysis off_target_screening->hit_validation selectivity_profiling Selectivity Profiling hit_validation->selectivity_profiling

General experimental workflow for cross-reactivity profiling.

kinase_signaling cluster_syk Syk Pathway cluster_src Src Pathway cluster_tak1 TAK1 Pathway Syk Syk PLCg PLCγ Syk->PLCg PKC PKC PLCg->PKC NFkB_Syk NF-κB PKC->NFkB_Syk Src Src FAK FAK Src->FAK Ras Ras Src->Ras MAPK MAPK Ras->MAPK TAK1 TAK1 MKK MKKs TAK1->MKK JNK_p38 JNK/p38 MKK->JNK_p38 AP1 AP-1 JNK_p38->AP1 cholinergic_synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_vesicle ACh Vesicle ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE BChE BChE ACh->BChE AChR ACh Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate ppo_pathway Glycine_SuccinylCoA Glycine + Succinyl-CoA ALA Aminolevulinic Acid Glycine_SuccinylCoA->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Heme Heme Protoporphyrin_IX->Heme

References

Comparative Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrrolidin-2-one Antiarrhythmic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolidin-2-one derivatives as potential antiarrhythmic agents. The antiarrhythmic properties of this class of compounds are primarily attributed to their antagonist activity at α1-adrenergic receptors.[1][2] This document summarizes key QSAR models, presents experimental data on their biological activity, details the methodologies used in these studies, and visualizes the underlying signaling pathways and research workflows. It is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of QSAR Models

Two key QSAR studies have been conducted on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, one focusing directly on their antiarrhythmic (AA) activity and the other on their affinity for the α1-adrenergic receptor (α1-AR), the molecular target associated with their antiarrhythmic effect.[1][3] The statistical parameters of these models are summarized below for a comparative overview.

Parameter QSAR Model for Antiarrhythmic (AA) Activity QSAR Model for α1-Adrenergic Receptor (α1-AR) Antagonist Activity
Number of Compounds 33[3]49[1]
Correlation Coefficient (R) 0.95[3]Not explicitly stated, but R² is 0.88[1]
Coefficient of Determination (R²) 0.91 (explains 91% of variance)[3]> 0.88 (explains more than 88% of variance)[1]
Cross-validation (Leave-One-Out) Q²LOO > 0.7[3]Not explicitly stated, but model was validated by LOO[1]
Key Molecular Descriptors PCR (Principal Component Regression), JGI4[3]PCR (Principal Component Regression), Qindex[1]
Validation Methods LOO, LMO, External Test, Y-scrambling[3]LOO, LMO, External Test, Y-scrambling[1]

Experimental Protocols

The antiarrhythmic activity of pyrrolidin-2-one derivatives has been evaluated in several preclinical models. The following protocols are based on methodologies reported for adrenaline-, aconitine-, and calcium chloride-induced arrhythmia in rats.[4][5]

Adrenaline-Induced Arrhythmia (Prophylactic and Therapeutic)
  • Animal Model: Anesthetized rats (e.g., with thiopental, 75 mg/kg).[1][4]

  • Induction of Arrhythmia: Intravenous (IV) administration of adrenaline at a dose of 20 µg/kg.[1][4]

  • Prophylactic Protocol: The test compound is administered intravenously 15 minutes before the injection of the arrhythmogen (adrenaline).[4]

  • Therapeutic Protocol: The test compound is administered intravenously immediately after the injection of adrenaline.[1]

  • Data Collection: The electrocardiogram (ECG) is recorded for a set period, typically for the first 2 minutes and then at intervals of 5, 10, and 15 minutes after the administration of the arrhythmogen.[1][4]

  • Endpoint Assessment: The primary criterion for antiarrhythmic activity is the reduction or complete absence of extrasystoles in the ECG recording compared to a control group.[1] Other parameters such as the incidence of bradycardia, conduction blocks, and mortality are also recorded.[4][6]

Aconitine- and Calcium Chloride-Induced Arrhythmia
  • Animal Model: Anesthetized rats (e.g., with thiopental, 75 mg/kg).[4]

  • Induction of Arrhythmia: Intravenous administration of either aconitine (20 µg/kg) or calcium chloride (140 mg/kg).[4]

  • Drug Administration: The pyrrolidin-2-one derivatives are injected intravenously 15 minutes before the arrhythmogen.[4]

  • Data Collection and Assessment: ECG is recorded and analyzed as described for the adrenaline-induced model.[4] Notably, some active compounds in the adrenaline model, such as S-75, S-61, and S-73, did not show significant activity in these models, suggesting a mechanism of action related to adrenergic pathways.[1][4][5]

Supporting Experimental Data

Several pyrrolidin-2-one derivatives have demonstrated significant antiarrhythmic effects in the adrenaline-induced arrhythmia model.

Compound Assay Key Findings Reference
S-75 Therapeutic Adrenaline-Induced ArrhythmiaSignificantly decreased adrenaline-induced extrasystoles by 72.6%.[1]
S-61 Prophylactic Adrenaline-Induced ArrhythmiaDiminished extrasystoles, conduction blocks, and bradycardia. ED₅₀ = 0.2 mg/kg.[4]
S-73 Prophylactic Adrenaline-Induced ArrhythmiaDecreased adrenaline-induced extrasystoles, atrioventricular blocks, and bradycardia. ED₅₀ = 0.36 mg/kg.[4]

Visualizations

Signaling Pathway and Mechanism of Action

The antiarrhythmic effect of the studied pyrrolidin-2-one derivatives is linked to their ability to block α1-adrenergic receptors. This action counteracts the arrhythmogenic effects of catecholamines like adrenaline.

G Adrenaline Adrenaline Alpha1_AR α1-Adrenergic Receptor Adrenaline->Alpha1_AR Binds to Gq_Protein Gq Protein Activation Alpha1_AR->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Arrhythmia Arrhythmogenic Effects (e.g., EADs, DADs) Ca_Release->Arrhythmia Pyrrolidinone Pyrrolidin-2-one Derivative Pyrrolidinone->Alpha1_AR Blocks

Caption: Proposed mechanism of antiarrhythmic action via α1-adrenoceptor blockade.

General QSAR Study Workflow

The development of a QSAR model involves a systematic process from data collection to model validation, as outlined in the referenced studies.

G cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation Data 1. Dataset Assembly (33-49 Compounds) Activity 2. Biological Activity Data (Antiarrhythmic ED₅₀ or α₁-AR pKi) Data->Activity Structure 3. 3D Structure Generation (AM1 semi-empirical) Activity->Structure Descriptors 4. Molecular Descriptor Calculation Structure->Descriptors Selection 5. Feature Selection Descriptors->Selection MLR 6. Model Building (Multiple Linear Regression) Selection->MLR Internal 7. Internal Validation (LOO, LMO) MLR->Internal External 8. External Validation (Test Set) Internal->External Scrambling 9. Y-Scrambling External->Scrambling

Caption: A generalized workflow for the development of a QSAR model.

Logical Relationship Between QSAR Models

The two QSAR models presented are mechanistically linked. One model predicts the activity at the molecular target (α1-AR), which in turn is responsible for the therapeutic effect (antiarrhythmic activity) predicted by the second model.

G Compound Pyrrolidin-2-one Chemical Structure QSAR_AR QSAR Model for α₁-AR Antagonism Compound->QSAR_AR QSAR_AA QSAR Model for Antiarrhythmic Activity Compound->QSAR_AA Activity_AR Predicted α₁-AR Antagonist Activity (pKi) QSAR_AR->Activity_AR Predicts Activity_AA Predicted Antiarrhythmic Activity (ED₅₀) QSAR_AA->Activity_AA Predicts Mechanism Mechanism of Action (α₁-Blockade) Activity_AR->Mechanism Mechanism->Activity_AA Leads to

Caption: Relationship between the α1-AR and antiarrhythmic activity QSAR models.

References

Unraveling Anticonvulsant Potential: A Comparative Analysis of 3-Phenylpyrrolidin-2-one Derivatives in Drug-Resistant Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective therapeutics for drug-resistant epilepsy, a class of compounds known as 3-phenylpyrrolidin-2-one derivatives is showing significant promise. This guide offers a comprehensive comparison of the efficacy of these derivatives, drawing upon experimental data from established preclinical models of epilepsy. By presenting quantitative data, detailed experimental protocols, and insights into relevant signaling pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

The challenge of drug-resistant epilepsy, affecting approximately one-third of individuals with the condition, underscores the urgent need for novel anticonvulsant agents. The this compound scaffold has emerged as a key pharmacophore, with various analogs demonstrating potent activity in models designed to identify compounds effective against seizures that are refractory to current medications.

Comparative Efficacy of this compound Derivatives

The anticonvulsant properties of novel compounds are rigorously assessed in a battery of rodent models that mimic different seizure types. Key among these are the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which models absence seizures. Furthermore, the 6 Hz psychomotor seizure test is increasingly utilized to identify compounds with potential efficacy against drug-resistant focal seizures.[1]

The following tables summarize the available quantitative data for various 3-substituted pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives from these preclinical models, offering a comparative overview of their potency and potential therapeutic window.

Compound IDMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)6 Hz (44 mA) (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound 6 68.30-28.20->300>4.4 (MES), >10.6 (6 Hz)[2]
Compound 14 49.667.431.363.2155.83.14 (MES), 4.98 (6 Hz), 2.31 (scPTZ)[3]
Compound 15 41.0101.645.42->500>12.2 (MES), >4.9 (scPTZ), >11.0 (6 Hz)[4]
Compound 30 45.6-39.5-162.43.56 (MES), 4.11 (6 Hz)[5]
Compound 33 27.4>10030.8>100>200>7.3 (MES), >6.5 (6 Hz)[6]
(+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine HCl 30-----[7][8]
Valproic Acid (Reference) 252.7-130.6-429.31.7[9]

ED₅₀ (Median Effective Dose): The dose that protects 50% of the animals from seizures. TD₅₀ (Median Toxic Dose): The dose that causes minimal motor impairment in 50% of the animals. Protective Index (PI): A measure of the benefit-risk ratio of a therapeutic agent. (-) Indicates data not available.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experimental models are provided below.

Maximal Electroshock (MES) Test Protocol

The MES test is a widely used preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[6]

Animals: Male albino mice are commonly used. Apparatus: An electroconvulsometer with corneal electrodes. Procedure:

  • The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.

  • After a predetermined time for drug absorption, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

The scPTZ test is a primary screening model for identifying compounds effective against absence and myoclonic seizures.[1]

Animals: Male albino mice are commonly used. Procedure:

  • The test compound or vehicle is administered prior to the convulsant.

  • A dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, sufficient to induce clonic seizures in most animals (e.g., 85 mg/kg), is injected subcutaneously.

  • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

  • The ED₅₀ is the dose that protects 50% of the animals from the seizure.[1]

Hz Psychomotor Seizure Test Protocol

The 6 Hz seizure model is considered a model of therapy-resistant focal seizures.[10] The test can be performed at different current intensities (e.g., 22, 32, or 44 mA), with the 44 mA intensity representing a more pharmacoresistant model.[11]

Animals: Male albino mice are commonly used. Apparatus: A constant-current electrical stimulator with corneal electrodes. Procedure:

  • The test compound or vehicle is administered to the animals.

  • After a specific time, a low-frequency (6 Hz) electrical stimulus of a set duration (e.g., 3 seconds) and current intensity (e.g., 32 mA or 44 mA) is delivered through corneal electrodes.

  • Animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and stereotyped, automatic behaviors.[12]

  • Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.[10]

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

Signaling Pathways in Drug-Resistant Epilepsy

Understanding the molecular mechanisms underlying drug resistance is crucial for the development of targeted therapies. The PI3K/Akt/mTOR signaling pathway has been identified as a key player in the pathophysiology of epilepsy and is often hyperactive in drug-resistant forms.[13][14] Dysregulation of this pathway can lead to altered neuronal excitability, synaptic plasticity, and cell survival, contributing to the persistence of seizures.[15]

Below is a diagram illustrating the experimental workflow for evaluating anticonvulsant activity in preclinical models.

G Experimental Workflow for Anticonvulsant Drug Screening cluster_0 Compound Administration cluster_1 Seizure Induction Models cluster_2 Data Analysis Test_Compound Test Compound Administration (e.g., i.p.) MES Maximal Electroshock (MES) Generalized Tonic-Clonic Seizures Test_Compound->MES Pre-treatment scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Absence/Myoclonic Seizures Test_Compound->scPTZ Pre-treatment SixHz 6 Hz Psychomotor Seizure Drug-Resistant Focal Seizures Test_Compound->SixHz Pre-treatment TD50 Calculation of TD₅₀ (Rotarod Test) Test_Compound->TD50 Neurotoxicity Assessment Vehicle_Control Vehicle Control Administration Vehicle_Control->MES Pre-treatment Vehicle_Control->scPTZ Pre-treatment Vehicle_Control->SixHz Pre-treatment Observation Observation of Seizure Endpoint (e.g., Tonic Hindlimb Extension, Clonic Seizures) MES->Observation scPTZ->Observation SixHz->Observation ED50 Calculation of ED₅₀ Observation->ED50 PI Calculation of Protective Index (PI) ED50->PI TD50->PI

Caption: Workflow for preclinical screening of anticonvulsant compounds.

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway, a critical target in the development of therapies for drug-resistant epilepsy.

G PI3K/Akt/mTOR Signaling Pathway in Epilepsy cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Increased Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis Autophagy Inhibition of Autophagy mTORC1->Autophagy Neuronal_Excitability Altered Neuronal Excitability mTORC1->Neuronal_Excitability Epileptogenesis Epileptogenesis Protein_Synthesis->Epileptogenesis Autophagy->Epileptogenesis Neuronal_Excitability->Epileptogenesis

Caption: Simplified PI3K/Akt/mTOR signaling cascade in epilepsy.

Conclusion

The comparative analysis of this compound derivatives and their analogs reveals a promising landscape for the development of novel anticonvulsant drugs with potential efficacy in drug-resistant epilepsy. The quantitative data presented, alongside detailed experimental protocols, provides a solid foundation for further research and development in this critical area. The elucidation of key signaling pathways, such as the PI3K/Akt/mTOR cascade, offers valuable targets for the rational design of next-generation antiepileptic therapies. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds is paramount to translating these preclinical findings into clinical success.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Phenylpyrrolidin-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Phenylpyrrolidin-2-one (CAS: 6836-97-1), a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Before handling, it is crucial to be familiar with the safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard and Disposal Information

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

Hazard ClassificationGHS PictogramPrecautionary Disposal Statement
Acute toxicity (Oral)GHS07 (Exclamation Mark)P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]
Skin IrritationGHS07 (Exclamation Mark)P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]
Eye IrritationGHS07 (Exclamation Mark)P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]
Respiratory IrritationGHS07 (Exclamation Mark)P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant. Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[2]

Experimental Protocol for Waste Collection:

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

  • Container: Use a designated, properly labeled, and leak-proof container for accumulation. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.

  • Logistics: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet.

Emergency Spill Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate safety officer or department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste E Is there a spill? A->E B Is the container properly labeled and segregated? C Label and segregate waste container. B->C No D Store in a designated hazardous waste accumulation area. B->D Yes C->D G Arrange for pickup by a licensed hazardous waste disposal company. D->G E->B No F Follow emergency spill procedures. E->F Yes F->D H End: Proper Disposal G->H

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Logistics for Handling 3-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 3-Phenylpyrrolidin-2-one, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.

Hazard Identification and GHS Classification: this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to prevent contact and inhalation. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Transferring - Chemical safety goggles or a face shield.[3][4] - Nitrile or neoprene gloves (double-gloving recommended).[5][6][7] - Laboratory coat or chemical-resistant apron. - Long pants and closed-toe shoes.
Syntheses and Reactions - Work within a certified chemical fume hood. - Chemical safety goggles and a face shield. - Chemical-resistant gloves (e.g., nitrile, neoprene).[7] - A protective disposable gown made of low-permeability fabric.[6] - Long pants and closed-toe shoes.
Spill Cleanup - Air-purifying respirator with appropriate cartridges.[8] - Chemical-resistant coveralls or suit.[8] - Heavy-duty chemical-resistant gloves. - Chemical-resistant boots.[8]

It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.

Chemical Properties and Safety Data

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol [2][9]
Appearance Solid[10]
Melting Point 47-49 °C[10]
Boiling Point Not Experimentally Determined[10]
Solubility Soluble in water.[3]

Note: Some physical properties may be based on related compounds or computational models.

Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly with soap and water after handling.[6][7]

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]

  • Store in a tightly sealed, properly labeled container.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For minor spills, contain the spill using an inert absorbent material like sand or vermiculite.[7]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7][11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.[11][12]

  • Do not dispose of this chemical down the drain or with general laboratory trash.[3]

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Contact your institution's environmental health and safety department for specific disposal procedures.

Workflow for Safe Handling of this compound

A Risk Assessment (Review SDS) B Select & Inspect PPE (Gloves, Goggles, Lab Coat) A->B Proceed if hazards understood H Emergency Preparedness (Eyewash, Shower, First Aid) A->H C Prepare Work Area (Fume Hood, Spill Kit) B->C Proceed with correct PPE D Chemical Handling (Weighing, Transferring) C->D Begin experiment E Decontamination (Clean Glassware & Surfaces) D->E After handling F Waste Segregation (Solid & Liquid Waste) E->F G Proper Disposal (Labeled Hazardous Waste) F->G Follow institutional protocol

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpyrrolidin-2-one
Reactant of Route 2
3-Phenylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.